2-Nitrobenzyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H6ClNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
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InChI Key |
BXCBUWKTXLWPSB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)CCl)[N+](=O)[O-] | |
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Molecular Formula |
C7H6ClNO2 | |
| Record name | O-NITROBENZYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9025744 | |
| Record name | 2-Nitrobenzyl chloride | |
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Molecular Weight |
171.58 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrobenzyl chloride appears as pale yellow crystals. Insoluble in water. Is thermally unstable., Pale yellow crystals; [CAMEO] | |
| Record name | O-NITROBENZYL CHLORIDE | |
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| Record name | o-Nitrobenzyl chloride | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 235 °F | |
| Record name | O-NITROBENZYL CHLORIDE | |
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| Record name | o-Nitrobenzyl chloride | |
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Solubility |
Insoluble (NTP, 1992) | |
| Record name | O-NITROBENZYL CHLORIDE | |
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Density |
1.5557 (NTP, 1992) - Denser than water; will sink | |
| Record name | O-NITROBENZYL CHLORIDE | |
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CAS No. |
612-23-7 | |
| Record name | O-NITROBENZYL CHLORIDE | |
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| Record name | 2-Nitrobenzyl chloride | |
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| Record name | 2-Nitrobenzyl chloride | |
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| Record name | α-chloro-2-nitrotoluene | |
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| Record name | O-NITROBENZYL CHLORIDE | |
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Melting Point |
122 to 126 °F (NTP, 1992) | |
| Record name | O-NITROBENZYL CHLORIDE | |
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Foundational & Exploratory
2-Nitrobenzyl Chloride: A Technical Guide for Researchers
CAS Number: 612-23-7
This technical guide provides an in-depth overview of 2-Nitrobenzyl chloride, a versatile reagent widely utilized in organic synthesis, particularly in the fields of drug development and proteomics. This document outlines its chemical and physical properties, safety information, and key applications, with a focus on its role as a photolabile protecting group and as a precursor for hypoxia-selective cytotoxins. Detailed methodologies for its synthesis and use in specific experimental contexts are also provided.
Core Properties and Safety Information
This compound, also known as α-chloro-2-nitrotoluene, is a pale yellow crystalline solid.[1][2][3] Its key physicochemical properties are summarized in the table below, providing a comprehensive reference for laboratory use.
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 612-23-7 | [1][4][5][6][7] |
| Molecular Formula | C₇H₆ClNO₂ | [1][6] |
| Molecular Weight | 171.58 g/mol | [1][5][6][7] |
| Appearance | Pale yellow crystals or powder | [1][2][3] |
| Melting Point | 46-48 °C | [1][5][8] |
| Boiling Point | 127-133 °C at 10-13 hPa | [1][4][5] |
| Density | 1.556 g/cm³ | [1][3] |
| Solubility | Insoluble in water. Soluble in acetone, alcohol, benzene, and diethyl ether. | [1][2] |
| Flash Point | 112 °C | [4][7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is corrosive and causes severe skin burns and eye damage.[2][9] Inhalation may cause respiratory irritation.[4][9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[8]
Hazard Statements: H314, H315, H318, H319, H335.[1][4][9] Signal Word: Danger.[1][9]
Applications in Research and Drug Development
This compound serves as a critical building block in several areas of chemical and biomedical research. Its utility stems from the reactivity of the benzylic chloride and the unique properties imparted by the ortho-nitro group.
Photolabile Protecting Group Chemistry
The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "caging" group.[2][5] This functionality allows for the temporary inactivation of a bioactive molecule. The active compound can then be released with high spatiotemporal precision upon irradiation with light, typically in the UV range.[2][5] This "uncaging" process is invaluable for studying dynamic biological processes and for targeted drug delivery.[7] The general mechanism involves the light-induced transfer of a hydrogen atom from the benzylic position to the nitro group, initiating a rearrangement that cleaves the bond to the protected functional group.[6]
Below is a conceptual workflow for the application of a 2-nitrobenzyl protecting group.
Caption: Workflow of utilizing this compound as a photolabile protecting group.
Hypoxia-Selective Cytotoxins
In the context of cancer therapy, derivatives of this compound are utilized to create hypoxia-selective prodrugs.[1] Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies.[10] The nitro group of the 2-nitrobenzyl moiety can be selectively reduced under hypoxic conditions by cellular reductases.[10] This bio-reduction triggers the release of a potent cytotoxic agent, such as a nitrogen mustard, directly within the tumor microenvironment, thereby minimizing damage to healthy, well-oxygenated tissues.[1][9]
The following diagram illustrates the mechanism of action for a nitrobenzyl-based hypoxia-selective cytotoxin.
Caption: Activation pathway of a 2-nitrobenzyl-derived prodrug in hypoxic tumor cells.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 2-nitrobenzyl alcohol.
Materials:
-
2-Nitrobenzyl alcohol
-
Phosphorus pentachloride
-
Ice-water bath
-
Round bottom flask
-
Distillation apparatus
Procedure:
-
Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.
-
Allow the reaction mixture to remain in the cold water bath until the reaction is complete.
-
Collect the chloroform layer and remove the solvent by distillation.
-
The crude this compound, which appears as pale yellow needles, can be purified by recrystallization from chloroform.[10]
Synthesis of N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride (A Hypoxia-Selective Cytotoxin Precursor)
This protocol describes the synthesis of a nitrobenzyl mustard quaternary salt, a prodrug that releases the cytotoxic agent mechlorethamine (B1211372) under hypoxic conditions.[1]
Materials:
-
This compound
-
N-methyldiethanolamine
-
Thionyl chloride
Procedure:
-
React this compound with N-methyldiethanolamine to form the corresponding quaternary diol.
-
React the resulting quaternary diol with thionyl chloride at room temperature to yield N,N-bis(2-chloroethyl)-N-methyl-N-(2-nitrobenzyl)ammonium chloride.[1]
Use of this compound as a Protecting Group for Cysteine
This compound is used to introduce the photolabile 2-nitrobenzyl protecting group for the phenolic hydroxyl group of tyrosine and the thiol group of cysteine.[1] The following outlines the conceptual steps for the protection of a cysteine residue.
Materials:
-
A peptide or amino acid containing a free cysteine residue
-
This compound
-
A suitable base (e.g., sodium hydride)
-
An appropriate solvent (e.g., THF)
Procedure:
-
Dissolve the cysteine-containing compound in a suitable solvent.
-
Add a base to deprotonate the thiol group of the cysteine residue, forming a thiolate.
-
Add this compound to the reaction mixture. The thiolate will act as a nucleophile, displacing the chloride and forming an S-(2-nitrobenzyl)cysteine residue.
-
Purify the resulting protected peptide or amino acid.
This S-(2-nitrobenzyl)cysteine can then be incorporated into larger peptide chains using solid-phase peptide synthesis.[11] The 2-nitrobenzyl group can be removed later by photolysis to reveal the free cysteine thiol.
References
- 1. Nitrobenzyl mustard quaternary salts: a new class of hypoxia-selective cytotoxins capable of releasing diffusible cytotoxins on bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Hypoxia-selective antitumor agents. 12. Nitrobenzyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Synthesis and purification of 2-Nitrobenzyl chloride
An In-depth Technical Guide on the Synthesis and Purification of 2-Nitrobenzyl chloride
This technical guide provides a comprehensive overview of the synthesis and purification of this compound (CAS No: 612-23-7), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data summaries, and workflow visualizations.
Chemical Properties and Specifications
This compound is a pale yellow crystalline solid.[1][2] It is a halogenated aromatic nitro compound that is thermally unstable and insoluble in water.[2] Key physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 612-23-7 | [3] |
| Molecular Formula | C₇H₆ClNO₂ | [2][4] |
| Molecular Weight | 171.58 g/mol | [2][3][5] |
| Appearance | Pale yellow needles/crystals or powder | [1][2] |
| Melting Point | 44-48 °C | [3] |
| Boiling Point | 127-133 °C at 10-13 hPa | [3] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) (98%) | [2][3] |
| Flash Point | 112 °C | [3] |
Synthesis Methodologies
The synthesis of this compound can be approached through several routes. The most cited laboratory-scale method involves the chlorination of 2-nitrobenzyl alcohol. Direct chlorination of 2-nitrotoluene (B74249) is also possible but is often reported to result in low yields.
| Method | Starting Material | Reagents | Reported Yield | References |
| Chlorination of Alcohol | 2-Nitrobenzyl alcohol | Phosphorus pentachloride (PCl₅), Chloroform (B151607) | Not specified, but presented as a standard preparation | [1] |
| Direct Chlorination | 2-Nitrotoluene | Chlorine (Cl₂), Iodine (I₂), UV light | 15% | [6][7] |
| Radical Bromination | 2-Nitrotoluene | Bromine (in UV light) or N-bromosuccinimide | 45-60% (for 2-Nitrobenzyl bromide) | [7] |
Note: The radical bromination method produces the bromide analogue but is included for context regarding the reactivity of 2-nitrotoluene.
Experimental Protocols
Protocol 1: Synthesis from 2-Nitrobenzyl Alcohol
This method relies on the conversion of the hydroxyl group of 2-nitrobenzyl alcohol to a chloride using phosphorus pentachloride.
Materials:
-
2-nitrobenzyl alcohol (5 g)
-
Dry chloroform (50 g)
-
Powdered phosphorus pentachloride (3 g)
-
Round bottom flask
-
Ice-water bath
Procedure:
-
Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round bottom flask.[1]
-
Cool the flask using an ice-water bath.[1]
-
Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.[1]
-
Allow the reaction mixture to remain in the cold water bath until the reaction is complete.[1]
-
Collect the chloroform layer and remove the solvent by distillation.[1]
-
The resulting crude this compound, a mass of pale yellow needles, can then be purified.[1]
Protocol 2: Synthesis from 2-Nitrotoluene
This method involves the direct radical chlorination of 2-nitrotoluene. It is noted in the literature that this approach is challenging and gives low yields.[6][7]
Materials:
-
2-Nitrotoluene
-
Chlorine gas
-
Iodine (catalyst)
-
Glass vessel that transmits ultraviolet (UV) light
Procedure:
-
In a glass vessel capable of transmitting UV light, react 2-nitrotoluene with chlorine gas in the presence of iodine.[6][7]
-
This reaction is reported to yield this compound with a low yield of approximately 15%.[6][7]
Purification
The primary method for purifying crude this compound is crystallization.
Protocol: Crystallization from Chloroform
-
Take the crude this compound obtained from the synthesis reaction.
-
Dissolve the crude product in a minimum amount of hot chloroform.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold chloroform and dry them under a vacuum. The purified product should appear as pale yellow needles with a melting point of approximately 49°C.[1]
Analytical Characterization
A suite of analytical techniques is essential for confirming the structure and assessing the purity of the synthesized this compound.
| Technique | Purpose | Key Observations | References |
| HPLC | Purity assessment and quantitative analysis | A reverse-phase method with a C18 column and a mobile phase of acetonitrile (B52724) and water can be used. | [4][8] |
| GC-MS | Purity assessment and identification of volatile impurities | Provides separation and mass fragmentation data to confirm molecular weight and structure. A commercial product specifies an assay of ≥97.0% by GC. | [8] |
| NMR (¹H, ¹³C) | Structural elucidation | Confirms the connectivity of atoms, showing the aromatic ring, the chloromethyl group, and the nitro substituent. | [8] |
| IR Spectroscopy | Functional group identification | Shows characteristic stretching frequencies for the C-Cl bond, the aromatic C-H bonds, and the NO₂ group. | [8] |
| Mass Spectrometry | Molecular weight determination | Confirms the molecular weight of 171.58 g/mol . | [8] |
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis, purification, and analysis of this compound.
Caption: General workflow for synthesis and purification.
Caption: Workflow for analytical characterization.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 612-23-7 [sigmaaldrich.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. IL46917A - Preparation of 2-nitrobenzaldehyde and 2-nitrobenzylidenechloride - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Solubility of 2-Nitrobenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-nitrobenzyl chloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and relevant chemical reaction pathways.
Introduction to this compound
This compound (C₇H₆ClNO₂) is a crystalline solid that serves as a versatile reagent in organic synthesis. Its utility is prominent in the introduction of the 2-nitrobenzyl protecting group, which is notable for its photolability, allowing for removal under UV light. This property is particularly valuable in the synthesis of complex molecules, including peptides and other biologically active compounds where mild deprotection methods are essential. The reactivity of the benzylic chloride moiety also makes it a precursor for various functional group transformations.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Name | Qualitative Solubility |
| Water | Water | Insoluble[1][2][3][4] |
| Alcohols | Ethanol (B145695) | Soluble (98%)[2][5] |
| Methanol (B129727) | Soluble | |
| Ketones | Acetone | Soluble[2][4] |
| Ethers | Diethyl Ether | Soluble[2][4] |
| Aromatic Hydrocarbons | Benzene | Soluble[2][4] |
| Halogenated Hydrocarbons | Chloroform (B151607) | Soluble |
Note: The designation "Soluble" indicates that this compound is expected to dissolve in the solvent to a practically useful extent for synthetic reactions. The term "Soluble (98%)" for ethanol is reported by a supplier, but the specific concentration (e.g., w/v, w/w) is not specified.[2][5] The solubility in methanol and chloroform is inferred from general principles of "like dissolves like" and its known solubility in other polar organic solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following general experimental protocol, based on the widely used shake-flask method, can be employed.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for several hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution using a syringe filter to remove any suspended solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Below is a graphical representation of this experimental workflow.
Synthesis and Reactivity
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 2-nitrobenzyl alcohol. The following diagram illustrates a typical reaction workflow.
Reactivity: Nucleophilic Substitution
The primary reactivity of this compound is dictated by the benzylic chloride, which is a good leaving group. This facilitates nucleophilic substitution reactions, where a nucleophile replaces the chloride ion. The nitro group at the ortho position can influence the reaction rate through electronic effects.
The following diagram illustrates the general mechanism of a nucleophilic substitution reaction with this compound.
Conclusion
While precise quantitative solubility data for this compound remains elusive in readily available literature, its qualitative solubility in a range of common organic solvents is well-established. For applications requiring specific solubility values, the experimental protocol outlined in this guide provides a reliable framework for determination. The synthetic and reactivity pathways highlighted underscore the utility of this compound as a valuable intermediate in organic synthesis, particularly for the introduction of photolabile protecting groups. Further research to quantify the solubility of this compound under various conditions would be a valuable contribution to the chemical literature.
References
- 1. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 612-23-7 [chemicalbook.com]
- 3. This compound | 612-23-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 612-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound 99 612-23-7 [sigmaaldrich.com]
Spectroscopic Profile of 2-Nitrobenzyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrobenzyl chloride (CAS No. 612-23-7), a key intermediate in organic synthesis. The document, tailored for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound.
Introduction
This compound is a valuable reagent utilized in the synthesis of a variety of organic molecules, including pharmaceuticals and photolabile protecting groups. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in synthetic applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, supported by experimental protocols and data interpretation.
Spectroscopic Data
The spectroscopic data for this compound has been compiled and is presented in the following sections. The data provides key insights into the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | Ar-H |
| 7.70 | t | 1H | Ar-H |
| 7.55 | d | 1H | Ar-H |
| 7.45 | t | 1H | Ar-H |
| 5.00 | s | 2H | -CH₂Cl |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. d = doublet, t = triplet, s = singlet.
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 147.8 | C-NO₂ |
| 134.2 | C-CH₂Cl |
| 133.5 | Ar-CH |
| 129.2 | Ar-CH |
| 128.9 | Ar-CH |
| 125.1 | Ar-CH |
| 42.9 | -CH₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1608, 1575, 1450 | Aromatic C=C Bending |
| 1525 | Asymmetric NO₂ Stretch |
| 1345 | Symmetric NO₂ Stretch |
| 785 | C-Cl Stretch |
| 730 | Ortho-disubstituted Benzene C-H Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| 262 | Ethanol (B145695) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts were referenced to the residual solvent peak of CHCl₃ at 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C NMR.
IR Spectroscopy
The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid this compound was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-650 cm⁻¹.
UV-Vis Spectroscopy
A dilute solution of this compound was prepared in ethanol. The UV-Vis spectrum was recorded using a dual-beam spectrophotometer from 200 to 400 nm, using ethanol as the reference solvent.
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of a compound like this compound is illustrated in the following diagram.
Caption: A flowchart illustrating the process of spectroscopic analysis.
Conclusion
The spectroscopic data and protocols presented in this technical guide provide a foundational resource for the characterization of this compound. The ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra are consistent with the known structure of the molecule, and this information is invaluable for scientists and researchers working with this important chemical intermediate.
An In-depth Technical Guide to the Safe Handling and Disposal of 2-Nitrobenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety information, handling procedures, and disposal methods for 2-Nitrobenzyl chloride (CAS No. 612-23-7). The information is intended to minimize risks and ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid.[1] It is recognized for its use as a pharmaceutical intermediate and for introducing the photolabile 2-nitrobenzyl protecting group.[2] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₂ | [1][3] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Pale yellow crystals/solid | [1] |
| Melting Point | 46-48 °C (lit.) | [2] |
| Boiling Point | 127-133 °C at 10 mmHg (lit.) | [2] |
| Flash Point | 112 °C (233.6 °F) | [4] |
| Solubility | Insoluble in water.[1][2] Soluble in ethanol, acetone, benzene, and diethyl ether.[2] | [1][2] |
| Storage Temperature | Store below +30°C. | [2][5] |
Hazard Identification and Toxicology
This compound is a hazardous substance that poses significant risks upon exposure. It is classified as corrosive, a lachrymator, and may cause respiratory irritation.[1][3]
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[3]
| Hazard Type | Description | Reference(s) |
| Acute Inhalation | Material is destructive to the tissues of the mucous membranes and upper respiratory tract. Symptoms include coughing, shortness of breath, headache, and nausea.[3] Inhalation can cause chemical pneumonitis.[1] | [1][3] |
| Acute Skin Contact | Causes severe skin burns.[3] Open cuts or irritated skin should not be exposed to this material.[6] | [3][6] |
| Acute Eye Contact | Causes serious eye damage.[3] As a lachrymator, it irritates the eyes and causes tears.[1] Direct contact can produce pain, sensitivity to light, and burns.[6] | [1][3][6] |
| Acute Ingestion | Swallowing can cause severe burns of the mouth, throat, and stomach. Do NOT induce vomiting.[3] | [3] |
| Chronic Exposure | Long-term exposure to respiratory irritants may result in airways disease.[6] Repeated skin contact may lead to sensitization in some individuals.[6] | [6] |
| Occupational Exposure Band (OEB) | E (≤ 0.01 mg/m³) | [6] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is the primary defense against exposure.
| PPE Type | Specification | Reference(s) |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3][7] | [3][7] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | [3] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. For larger quantities or spill response, a chemically resistant suit may be necessary.[3][6] | [3][6] |
| Respiratory Protection | In case of inadequate ventilation or when dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges).[3] | [3] |
3.3. Handling Procedures
-
Do not handle the substance until all safety precautions have been read and understood.[3]
-
Avoid all personal contact, including inhalation of dust or mists.[6]
-
Do not eat, drink, or smoke in the work area.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers securely sealed when not in use.[6]
3.4. Storage Conditions
-
Keep containers tightly closed to prevent moisture contact.[3][6] The material is moisture-sensitive.[6]
-
Incompatible Materials: Strong bases, alcohols, amines, and oxidizing agents.[2][3] It can also react with mild steel and zinc, producing flammable hydrogen gas.[6]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | 1. Immediately move the person to fresh air.[3] 2. If breathing is difficult or has stopped, provide artificial respiration.[3] 3. Seek immediate medical attention.[3] | [3] |
| Skin Contact | 1. Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] 2. Wash the area thoroughly with soap and water.[1] 3. Seek immediate medical attention.[3] | [1][3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[3] 3. Seek immediate medical attention.[3] | [3] |
| Ingestion | 1. Do NOT induce vomiting.[3] 2. Rinse the mouth with water.[3] 3. Never give anything by mouth to an unconscious person.[3] 4. Seek immediate medical attention.[3] | [3] |
Accidental Release Measures
A clear, rehearsed plan for spill management is essential. The following workflow outlines the necessary steps.
Objective: To safely contain, neutralize, and decontaminate a spill of this compound.
Materials:
-
Full PPE (as described in Section 3.2)
-
Inert absorbent material (sand, earth, vermiculite)
-
Alcohol (for dampening)
-
Sealable, labeled waste containers
-
Soap and water solution
-
Plastic bags for contaminated items
Procedure:
-
Evacuation and Isolation:
-
Ventilation:
-
Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.[3]
-
-
Containment (for solid spills):
-
Cleanup:
-
Minor Spills: Dampen the solid spill material with alcohol to minimize dust generation.[8] Carefully sweep or shovel the dampened material into a suitable, labeled container for disposal.[3][8] Use absorbent paper dampened with alcohol to pick up any remaining residue.[8]
-
Major Spills: Alert the emergency response team.[6] Contain the spill with sand, earth, or vermiculite.[6] Collect the material into labeled containers for disposal.[6]
-
-
Decontamination:
-
Reporting:
-
Report the incident to the appropriate safety officer or supervisor.
-
Caption: Workflow for responding to a this compound spill.
Risk Management and Control Hierarchy
A systematic approach to risk management is crucial. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of controls for managing risks associated with this compound.
Disposal Considerations
This compound and any contaminated materials must be treated as hazardous waste.
7.1. Waste Treatment Methods
-
Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[3]
-
The recommended method of disposal is to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]
-
Do not allow the product to be released into the environment or enter sewers or public waters.[3]
7.2. Contaminated Packaging
-
Empty containers may retain hazardous residues and should be treated accordingly.[6]
-
If containers cannot be thoroughly cleaned for reuse or recycling, they should be punctured to prevent re-use and disposed of at a licensed landfill or via incineration.[6]
Disposal Protocol:
-
Collect waste this compound and contaminated materials in a suitable, sealable, and clearly labeled container. For halogenated organic waste, specific containers (often designated "Container B" in institutional waste programs) should be used.[5]
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
-
Maintain detailed records of waste generation and disposal as required by regulations.
References
- 1. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 612-23-7 [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound for synthesis 612-23-7 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. O-NITROBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Reactivity and Stability of 2-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
2-Nitrobenzyl chloride is a versatile reagent in organic synthesis, frequently employed as a photolabile protecting group and as a building block for various molecular architectures. Its utility is dictated by the nuanced interplay of its reactivity towards nucleophiles and its inherent stability under different conditions. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its reactivity profile and stability characteristics. Quantitative data from various studies are summarized, detailed experimental protocols for key reactions are provided, and relevant chemical pathways are visualized to offer a practical resource for researchers in the fields of chemistry and drug development.
Introduction
This compound, with the chemical formula C₇H₆ClNO₂, is a pale yellow crystalline solid.[1][2] The presence of the nitro group in the ortho position to the chloromethyl group significantly influences its chemical behavior, rendering it susceptible to nucleophilic attack and photochemical cleavage. Understanding the kinetics and mechanisms of these reactions, as well as the factors governing its stability, is crucial for its effective application in multi-step syntheses and the design of advanced molecular systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| Appearance | Pale yellow crystals | [1][2] |
| Melting Point | 46-48 °C | [1] |
| Boiling Point | 127-133 °C at 10 mmHg | |
| Solubility | Insoluble in water. Soluble in ethanol (B145695). | [2] |
| Density | 1.556 g/cm³ | [1] |
Reactivity Profile
The reactivity of this compound is primarily characterized by its susceptibility to nucleophilic substitution at the benzylic carbon and its unique photochemical properties.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the benzylic carbon, making it a good substrate for such reactions.[3] The general mechanism for the Sₙ2 reaction is a single-step process where the nucleophile attacks the carbon atom, and the leaving group (chloride) departs simultaneously.[3]
Common nucleophiles that react with this compound include amines, alcohols (alkoxides), and thiols.
3.1.1. Reaction with Amines
Primary and secondary amines react with this compound to form the corresponding N-substituted 2-nitrobenzylamines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
3.1.2. Reaction with Alcohols and Alkoxides
Alcohols, particularly in their deprotonated form as alkoxides, are effective nucleophiles for the synthesis of 2-nitrobenzyl ethers.
Photochemical Reactivity
The 2-nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 350 nm), the C-O or C-N bond at the benzylic position is cleaved, releasing the protected molecule and generating 2-nitrosobenzaldehyde as a byproduct. The quantum yield for the photolysis of related 2-nitrobenzyl compounds can be significant, with values around 60% reported for 2-nitrobenzyl alcohol.[4]
The mechanism of photocleavage is initiated by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected group.
Stability
The stability of this compound is a critical consideration for its storage and handling. It is known to be thermally unstable and can decompose exothermally.
Thermal Stability
Chemical Stability
This compound is sensitive to moisture and strong bases. It is incompatible with strong oxidizing agents, amines, and alcohols, as these can act as nucleophiles, leading to its degradation.[2] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Protocols
The following protocols are provided as examples for the synthesis and reaction of this compound.
Synthesis of this compound from 2-Nitrobenzyl Alcohol
This procedure describes the conversion of 2-nitrobenzyl alcohol to this compound using phosphorus pentachloride.[6]
Materials:
-
2-Nitrobenzyl alcohol
-
Phosphorus pentachloride (powdered)
-
Ice-water bath
-
Round-bottom flask
-
Distillation apparatus
-
Crystallization dish
Procedure:
-
Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform in a round-bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.
-
Allow the reaction mixture to remain in the cold water bath until the reaction is complete.
-
Collect the chloroform layer and remove the solvent by distillation.
-
The crude this compound will be obtained as pale yellow needles.
-
Purify the product by crystallization from chloroform.
Synthesis of N-(2-Nitrobenzyl)aniline
This protocol is adapted from a general procedure for the reaction of benzyl (B1604629) chloride with aniline (B41778).
Materials:
-
This compound
-
Aniline
-
Sodium bicarbonate
-
Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.
-
Heat the mixture to 90-95 °C with stirring.
-
Slowly add this compound (1 equivalent) to the heated mixture over 1.5-2 hours, maintaining vigorous stirring.
-
Continue heating and stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Add ethanol to dissolve the product and filter to remove any inorganic salts.
-
Remove the ethanol and excess aniline from the filtrate by vacuum distillation.
-
The crude N-(2-nitrobenzyl)aniline can be purified by column chromatography or recrystallization.
Quantitative Data
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in a centralized format, the following table provides an example of solvolysis rate constants for a related compound, which can be used for comparative purposes.
Table 2: Solvolysis Rate Constants of Substituted Benzyl Chlorides
| Substituent | Solvent | Temperature (°C) | k (s⁻¹) |
| 3,4-dinitro | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸ |
Data for 3,4-dinitrobenzyl chloride is provided as a proxy to illustrate the effect of electron-withdrawing groups on the reactivity of benzyl chlorides.
Conclusion
This compound is a valuable and reactive compound with a well-defined profile of reactivity and stability. Its susceptibility to Sₙ2 reactions and its utility as a photolabile protecting group make it a versatile tool in organic synthesis. However, its thermal instability necessitates careful handling and storage. This guide has provided a foundational understanding of the key chemical characteristics of this compound, offering practical information for researchers and professionals in the chemical and pharmaceutical sciences. Further detailed kinetic studies on its reactions with a broader range of nucleophiles would be beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
The Spatiotemporal Precision of Light: A Technical Guide to Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological systems and complex chemical syntheses, the ability to control reactions with precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as a powerful tool, offering unparalleled spatiotemporal control over the release of bioactive molecules and reactive species. By masking the function of a molecule until its release is triggered by a pulse of light, PPGs enable researchers to dissect complex biological processes with minimal disruption and to pioneer novel light-activated therapeutic strategies. This technical guide provides a comprehensive overview of the core principles, performance characteristics, and practical applications of common photolabile protecting groups.
Core Concepts and Mechanisms
A photolabile protecting group is a chemical moiety that can be removed from a molecule upon irradiation with light of a specific wavelength.[1][2] This "uncaging" process restores the original function of the protected molecule. The ideal PPG possesses a suite of desirable properties, including a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient (ε) to efficiently capture light, and a high quantum yield of uncaging (Φu) for effective release.[1] The product of the molar extinction coefficient and the quantum yield (ε × Φu) provides a crucial metric for the overall uncaging efficiency.[1]
The major classes of photolabile protecting groups are categorized by their core chromophore, with each class exhibiting distinct photochemical mechanisms.
1. o-Nitrobenzyl-Based Protecting Groups: This is one of the most widely used classes of PPGs.[2][3] Upon absorption of UV light, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group initiates a cascade of reactions, ultimately leading to the release of the protected molecule and the formation of an o-nitrosobenzaldehyde or related byproduct.[2] These groups are versatile and can be used to protect a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[2]
2. Coumarin-Based Protecting Groups: Coumarin derivatives offer the advantage of absorbing light at longer wavelengths (near-UV and visible light) compared to their nitrobenzyl counterparts, which is beneficial for biological applications.[1] The uncaging mechanism typically involves a photo-induced heterolysis of a benzylic C-O bond, leading to the release of the caged molecule.[1]
3. BODIPY-Based Protecting Groups: Boron-dipyrromethene (BODIPY) dyes have gained attention as PPGs due to their strong absorption in the visible region and high molar extinction coefficients.[1] Their uncaging mechanism is often based on a photoinduced electron transfer (PeT) process.[1]
Performance Comparison of Key Photolabile Protecting Groups
The selection of an appropriate PPG is critical for the success of any light-controlled experiment. The following tables summarize the key photophysical properties of representative photolabile protecting groups from the major classes.
| o-Nitrobenzyl Derivatives | λmax (nm) | ε (M-1cm-1) | Φu | Solvent/Conditions |
| o-Nitrobenzyl (ONB) | ~280-350 | 5,000-15,000 | 0.01-0.5 | Various |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-360 | 4,500-5,500 | 0.05-0.1 | Aqueous |
| 1-(2-Nitrophenyl)ethyl (NPE) | ~340-360 | 3,000-5,000 | 0.5-0.9 | Aqueous |
| Benzoyl-NPPOC | 365 | 7,600 | 0.28 | DMSO |
| Thiophenyl-NPPOC | 365 | 35,000 | 0.41 | DMSO |
Table 1. Photochemical Properties of Selected o-Nitrobenzyl-Based Photolabile Protecting Groups. Data compiled from multiple sources.[4][5]
| Coumarin Derivatives | λmax (nm) | ε (M-1cm-1) | Φu | Solvent/Conditions |
| 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | 378 | 19,000 | 0.004 | PBS (pH 7.4) |
| Coumarin 1a | 422 | 40,000 | 0.01 | Tris (pH 7.5) |
| Coumarin 1b | 446 | 40,000 | 0.02 | Tris (pH 7.5) |
| Coumarin 1c | 453 | 46,000 | 0.02 | Tris (pH 7.5) |
Table 2. Photochemical Properties of Selected Coumarin-Based Photolabile Protecting Groups. Data compiled from multiple sources.[1]
| BODIPY Derivatives | λmax (nm) | ε (M-1cm-1) | Φu | Solvent/Conditions |
| BODIPY 8a | 500 | 67,000 | 0.23 | PBS (pH 7.4) |
| BODIPY 9 | 530 | 78,000 | 0.49 | PBS (pH 7.4) |
| BODIPY 10 | 564 | 110,000 | 0.12 | PBS (pH 7.4) |
Table 3. Photochemical Properties of Selected BODIPY-Based Photolabile Protecting Groups. Data compiled from multiple sources.[1]
Experimental Protocols
The successful application of photolabile protecting groups relies on robust and reproducible experimental procedures for both the "caging" (protection) and "uncaging" (deprotection) steps.
General Protocol for the Protection of an Alcohol with an o-Nitrobenzyl Group
This protocol describes a general method for the protection of a primary or secondary alcohol using o-nitrobenzyl bromide.
Materials:
-
Alcohol-containing substrate
-
o-Nitrobenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol-containing substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of o-nitrobenzyl bromide (1.1-1.5 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NH4Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired o-nitrobenzyl protected alcohol.
General Protocol for the Photolytic Cleavage (Uncaging) of a Protected Molecule
This protocol provides a general procedure for the light-induced removal of a photolabile protecting group. The specific wavelength and duration of irradiation will depend on the PPG and the substrate.
Materials:
-
Caged compound
-
Appropriate solvent (e.g., buffer for biological experiments, organic solvent for synthesis)
-
Light source with a specific wavelength output (e.g., UV lamp, LED, laser)
-
Quartz cuvette or reaction vessel (for solution-phase photolysis)
-
Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Prepare a solution of the caged compound in the desired solvent at a known concentration. For biological experiments, this may involve dissolving the caged compound in a physiological buffer.
-
Transfer the solution to a suitable reaction vessel that is transparent to the desired wavelength of light (e.g., a quartz cuvette for UV irradiation).
-
Irradiate the solution with the light source at the appropriate wavelength for the specific PPG. The irradiation time will need to be optimized and can be monitored by analytical techniques.
-
Monitor the progress of the uncaging reaction by periodically taking aliquots and analyzing them by HPLC, LC-MS, or NMR to determine the disappearance of the starting material and the appearance of the deprotected product.
-
Upon completion of the reaction, the solution containing the uncaged molecule can be used directly for biological assays or worked up to isolate the deprotected product in a synthetic context.
-
Control Experiments: It is crucial to perform control experiments where the caged compound is not irradiated to ensure that there is no spontaneous release of the active molecule. Additionally, the photolysis byproducts should be tested for any potential biological activity or interference in the assay.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and the intricate signaling pathways that can be dissected using photolabile protecting groups.
Spatiotemporal Control of Rho GTPase Signaling
Photolabile protecting groups are instrumental in studying the dynamic regulation of Rho family GTPases, which are key regulators of the actin cytoskeleton. By caging a small molecule activator or inhibitor of a specific Rho GTPase, researchers can precisely control its activity in a specific subcellular location and at a defined time point.
Caption: Workflow for light-induced activation of Rho GTPase signaling.
Light-Inducible Gene Expression
The expression of a specific gene can be controlled with light by caging a key component of the transcription or translation machinery. For example, a caged transcription factor or a caged small molecule inducer can be used to turn on gene expression at a desired time and location.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Mechanism of 2-nitrobenzyl photolabile protecting group
An In-Depth Technical Guide to the Mechanism of the 2-Nitrobenzyl Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), often referred to as "caging" groups, are moieties that can be removed from a molecule upon irradiation with light, typically in the UV-A or visible range. This property allows for precise spatiotemporal control over the release of bioactive molecules, making PPGs invaluable tools in chemical biology, pharmacology, and materials science. Among the various classes of PPGs, the 2-nitrobenzyl (NB) group is one of the most widely utilized due to its synthetic accessibility, stability under various conditions, and efficient photocleavage. This guide provides a detailed examination of the core mechanism of the 2-nitrobenzyl PPG, quantitative data on its performance, and experimental protocols for its use.
The Core Photochemical Mechanism
The cleavage of the 2-nitrobenzyl group is initiated by the absorption of a photon, typically in the 260-360 nm range, and proceeds through a mechanism analogous to a Norrish Type II reaction.[1][2][3] The process involves an intramolecular hydrogen abstraction followed by a series of electronic and molecular rearrangements that ultimately liberate the protected functional group and generate a 2-nitrosobenzaldehyde byproduct.[4][5]
Recent studies using advanced techniques like laser flash photolysis have refined the understanding of this mechanism, identifying key transient intermediates.[6] The currently accepted pathway involves the following critical steps:
-
Photoexcitation: The process begins with the absorption of a photon, which promotes the 2-nitrobenzyl group to an excited singlet state, followed by intersystem crossing to a triplet state.[4]
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the key bond-forming event that initiates the cleavage cascade.[1]
-
Formation of the aci-Nitro Intermediate: The hydrogen abstraction results in the formation of a transient species known as an aci-nitro intermediate.[1][6] This intermediate is characterized by its strong absorption at around 400 nm.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid intramolecular cyclization to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[6] This cyclic intermediate is unstable and rearranges.
-
Substrate Release: The rearrangement of the cyclic intermediate leads to the release of the protected substrate (e.g., an alcohol, carboxylic acid, or phosphate) and the formation of the ultimate byproduct, 2-nitrosobenzaldehyde.[4][6]
Visualization of the Photochemical Pathway
The logical flow of the 2-nitrobenzyl photodeprotection mechanism is illustrated below.
Caption: Photochemical cleavage pathway of the 2-nitrobenzyl group.
Quantitative Data on Photolysis
The efficiency of the photocleavage process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., substrate release) to the number of photons absorbed. The quantum yield is influenced by several factors, including the substitution pattern on the aromatic ring and the benzylic carbon, the nature of the leaving group, the solvent, and the pH.[4][7]
| 2-Nitrobenzyl Derivative | Leaving Group (Substrate) | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 2-Nitrobenzyl | Benzoate | Not Specified | 0.17 | [8] |
| 2-Nitrobenzyl | Carbonate | 365 | 0.033 | [1] |
| 2,6-Dinitrobenzyl | Carbonate | 365 | 0.12 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | Alanine | Not Specified | 0.80 (relative yield) | [8] |
| 1-(2-Nitrophenyl)ethyl (NPE) | Phosphate (in ATP) | Not Specified | High | [6] |
| 2-Nitrobenzyl Alcohol | (self-cleavage) | Not Specified | ~0.60 | [9][10][11] |
| 1-(2-Nitrophenyl)ethanol | (self-cleavage) | Not Specified | ~0.60 | [9][10][11] |
Experimental Protocols
The following sections provide generalized yet detailed protocols for the synthesis of a 2-nitrobenzyl-protected compound and its subsequent photolytic deprotection.
Synthesis of a 2-Nitrobenzyl Protected Carboxylic Acid
This protocol describes a typical procedure for protecting a carboxylic acid using 2-nitrobenzyl bromide.
Workflow Diagram:
Caption: General workflow for synthesizing a 2-nitrobenzyl ester.
Methodology:
-
Reagents and Materials:
-
Carboxylic acid of interest
-
2-Nitrobenzyl bromide
-
A non-nucleophilic base (e.g., triethylamine (B128534) (TEA), potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica (B1680970) gel for column chromatography
-
-
Procedure: a. In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the base (1.1-1.5 eq) in the chosen anhydrous solvent. b. Stir the mixture at room temperature until the acid is fully dissolved and deprotonated. c. Add 2-nitrobenzyl bromide (1.0-1.2 eq) to the solution. d. Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours). e. Upon completion, quench the reaction with water. f. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the pure 2-nitrobenzyl ester.
Photochemical Deprotection (Uncaging)
This protocol outlines a general procedure for the light-induced cleavage of the 2-nitrobenzyl group.
Methodology:
-
Equipment:
-
A UV light source with an appropriate wavelength output (e.g., mercury arc lamp, LED array, with filters to select for ~340-365 nm).[12][13][14]
-
Quartz cuvette or reaction vessel (borosilicate glass absorbs significantly below 320 nm).
-
Solvent transparent at the irradiation wavelength (e.g., buffered aqueous solutions, acetonitrile, methanol).
-
High-Performance Liquid Chromatography (HPLC) or LC-MS for monitoring cleavage.
-
-
Procedure: a. Prepare a solution of the 2-nitrobenzyl-protected compound in the chosen solvent at a known concentration. Ensure the solution's absorbance at the irradiation wavelength is appropriate to allow for uniform light penetration. b. Transfer the solution to the quartz reaction vessel. c. If necessary, purge the solution with an inert gas (e.g., argon, nitrogen) to remove oxygen, which can sometimes quench the excited state or participate in side reactions. d. Irradiate the solution with the UV source. The irradiation time will depend on the light source intensity, the quantum yield of the compound, and the concentration.[13] e. Monitor the deprotection process by taking aliquots at various time points and analyzing them by HPLC or LC-MS. The disappearance of the starting material and the appearance of the unprotected product and the 2-nitrosobenzaldehyde byproduct can be tracked. f. Once the cleavage is complete, the resulting solution containing the deprotected molecule can be used directly in biological assays or worked up to isolate the product.
Conclusion
The 2-nitrobenzyl photolabile protecting group remains a cornerstone of photochemistry-driven research. Its well-characterized, multi-step cleavage mechanism, initiated by a Norrish Type II-like reaction, provides a reliable method for the controlled release of a wide array of functional groups. While the core mechanism is established, ongoing research continues to refine our understanding of the transient intermediates and to develop new NB derivatives with improved properties, such as higher quantum yields and absorption at longer, more biocompatible wavelengths. The protocols and data presented in this guide offer a solid foundation for researchers and professionals aiming to leverage the power of this versatile photochemical tool in their work.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (2005) | Martin Gaplovsky | 100 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pnas.org [pnas.org]
- 14. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Guide to 2-Nitrobenzyl Chloride: A Versatile Tool for Photochemical Control in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzyl chloride (CAS No. 612-23-7) is a versatile chemical reagent that has garnered significant attention in the fields of organic synthesis, chemical biology, and drug development. Its utility primarily stems from its role as a key component of the 2-nitrobenzyl photoremovable protecting group, often referred to as a "photocage." This unique functionality allows for the precise spatial and temporal control over the release of biologically active molecules, providing researchers with a powerful tool to investigate complex biological processes with high precision. This guide provides a comprehensive overview of this compound, including its chemical properties, a list of prominent suppliers, detailed experimental protocols for its application, and an exploration of its use in studying signaling pathways.
Chemical Properties and Specifications of this compound
This compound is a crystalline solid, typically appearing as pale yellow to tan crystals. It is characterized by the presence of a nitro group ortho to a chloromethyl group on a benzene (B151609) ring. This specific arrangement is crucial for its photochemical properties. Key physical and chemical data are summarized in the table below.
| Property | Value |
| CAS Number | 612-23-7 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol [1][2] |
| Appearance | Pale yellow to tan crystalline powder[1][3] |
| Melting Point | 44-48 °C[1][2] |
| Boiling Point | 127-133 °C at 10-13 hPa[1][2] |
| Solubility | Insoluble in water[3]; Soluble in ethanol[2] |
| Purity | Typically ≥97% (GC) |
Prominent Chemical Suppliers of this compound
A variety of chemical suppliers offer this compound in various grades and quantities suitable for research and development purposes. The following table provides a summary of offerings from several major suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 841296, 107336 | ≥97.0% (GC), 99% | 10 g, and larger bulk orders[1][2] |
| TCI America | N0182 | >98.0% (GC) | 5 g, 25 g[4][5][6] |
| Fisher Scientific | NC0350663 | 98.0+% | - |
| Lab Pro Inc. | N0182-25G | Min. 98.0% (GC,T) | 25 g[6] |
| Apollo Scientific | 612237 | 98% | -[7] |
| Santa Cruz Biotechnology | sc-238262 | - | -[8] |
Note: Availability and specific product details are subject to change and should be confirmed on the respective supplier's website.
Core Application: 2-Nitrobenzyl Group as a Photoremovable Protecting Group
The primary application of this compound in drug development and biological research is in the synthesis of "caged" compounds. A caged compound is a biologically active molecule that is rendered inert by the covalent attachment of a photoremovable protecting group. The 2-nitrobenzyl group is a classic example of such a photocage. Upon irradiation with UV light (typically around 340-365 nm), the protecting group undergoes a photochemical reaction and is cleaved, releasing the active molecule with high spatial and temporal resolution.[5][7]
The mechanism of photocleavage for 2-nitrobenzyl compounds is generally understood to proceed through a Norrish Type II reaction.[1] This process involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.
Experimental Protocols
Synthesis of N-(2-Nitrobenzyl)alanine
This protocol describes the synthesis of an N-protected amino acid using this compound's aldehyde precursor, 2-nitrobenzaldehyde (B1664092), as a representative example of installing the 2-nitrobenzyl protecting group.
Materials:
-
2-Nitrobenzaldehyde
-
Methanol (B129727) (MeOH)
-
Sodium hydroxide (B78521) (NaOH), 2M solution
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure: [3]
-
Dissolve alanine (0.02 mol) in a mixture of 5 mL of methanol and 5 mL of 2M NaOH.
-
To this solution, add a solution of 2-nitrobenzaldehyde (0.022 mol) in 10 mL of methanol.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (0.063 mol) and allow the reaction to proceed for 2 hours at 0°C.
-
Reduce the volume of the solution via rotary evaporation.
-
Wash the concentrated solution with cold diethyl ether to remove unreacted aldehyde.
-
Adjust the pH of the aqueous phase to 4 with HCl.
-
Wash the acidified solution again with diethyl ether.
-
The desired N-(2-nitrobenzyl)alanine can then be recrystallized from water.
General Protocol for Photocleavage
This protocol provides a general workflow for the photolytic deprotection of a 2-nitrobenzyl-caged compound.
Materials and Equipment:
-
Solution of the 2-nitrobenzyl-caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV lamp with an appropriate wavelength output (e.g., 365 nm) or a laser source
-
Quartz cuvette or other UV-transparent vessel
-
Analytical equipment for monitoring the reaction (e.g., HPLC, mass spectrometry, or a biological assay)
Procedure:
-
Prepare a solution of the caged compound at the desired concentration in a UV-transparent vessel.
-
Irradiate the solution with a UV light source. The duration and intensity of irradiation will depend on the specific caged compound and the desired extent of uncaging. These parameters should be optimized for each experiment.
-
Monitor the progress of the photocleavage reaction using an appropriate analytical method. For example, HPLC can be used to quantify the disappearance of the caged compound and the appearance of the released active molecule and the 2-nitrosobenzaldehyde byproduct.
-
Once the desired level of uncaging is achieved, the solution containing the released active molecule can be used for subsequent biological experiments.
Application in Investigating Signaling Pathways: Photocaged Agonists
The ability to release signaling molecules with high precision makes 2-nitrobenzyl-caged compounds invaluable tools for dissecting complex cellular signaling pathways. For instance, caging a neurotransmitter like glutamate (B1630785) allows researchers to study the function of its receptors at specific synapses and on defined timescales.
A compelling example is the use of photocaged agonists to study the STING (stimulator of interferon genes) signaling pathway, which plays a crucial role in the innate immune response.[1] In a recent study, a STING agonist was caged with a photo-labile group, allowing for its targeted activation in tumor cells upon light irradiation. This approach enables the investigation of the downstream effects of STING activation in a controlled manner, minimizing systemic toxicity and providing insights into the therapeutic potential of STING agonists in cancer immunotherapy.[1][2]
The following diagram illustrates the general workflow of using a photocaged molecule to investigate a cellular signaling pathway.
Caption: Experimental workflow for using a 2-nitrobenzyl-caged compound.
The following diagram illustrates a simplified representation of a signaling pathway that can be investigated using a photocaged agonist.
References
- 1. Photochemically controlled activation of STING by CAIX-targeting photocaged agonists to suppress tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemically controlled activation of STING by CAIX-targeting photocaged agonists to suppress tumor cell growth - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Protecting Alcohols with 2-Nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and often indispensable strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development where complex molecules with multiple functional groups are common. The choice of a suitable protecting group is critical, requiring it to be introduced efficiently and selectively, stable to a range of reaction conditions, and removable under mild and specific conditions.
The 2-nitrobenzyl (ONB) group has emerged as a valuable photolabile protecting group for alcohols. Its key advantage lies in its traceless removal upon irradiation with UV light, a process often referred to as "uncaging".[1] This photo-cleavable nature allows for spatial and temporal control over the deprotection process, which is highly desirable in applications such as the controlled release of bioactive molecules, surface modification, and in the synthesis of complex natural products.[1] The 2-nitrobenzyl ether linkage is generally stable to a variety of non-photolytic chemical transformations, providing orthogonality with many other common protecting groups.
This document provides detailed application notes and protocols for the protection of alcohols using 2-nitrobenzyl chloride and the subsequent deprotection of the 2-nitrobenzyl ethers.
Principle of the Method
The protection of an alcohol with this compound typically proceeds via a Williamson ether synthesis.[2][3] In this SN2 reaction, the alcohol is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride and forming the 2-nitrobenzyl ether.
The deprotection of the 2-nitrobenzyl ether is most commonly achieved by photolysis. Upon absorption of UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, followed by a rearrangement and cleavage to release the free alcohol and 2-nitrosobenzaldehyde as a byproduct. This process is efficient and occurs under neutral conditions, avoiding the need for harsh acidic or basic reagents that could compromise sensitive functionalities elsewhere in the molecule. Additionally, a chemical deprotection method using aqueous sodium hydroxide (B78521) has been reported, offering an alternative to photolysis.
Experimental Protocols
I. Protection of Alcohols with this compound (General Procedure)
This protocol is based on the Williamson ether synthesis. The choice of base and solvent depends on the nature of the alcohol (e.g., primary, secondary, phenol) and the presence of other functional groups in the substrate.
Materials:
-
Alcohol substrate
-
This compound
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (e.g., water, brine, organic solvent for extraction, drying agent like MgSO4 or Na2SO4, rotary evaporator, silica (B1680970) gel for column chromatography).
Procedure for Unactivated Alcohols (e.g., primary and secondary alcohols):
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add the alcohol (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-nitrobenzyl ether.
Procedure for Phenols and Activated Alcohols:
-
To a stirred suspension of the phenol (B47542) or activated alcohol (1.0 equivalent) and potassium carbonate or cesium carbonate (2.0 equivalents) in acetonitrile (15 volumes), add this compound (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C). Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the inorganic base.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
II. Deprotection of 2-Nitrobenzyl Ethers
A. Photolytic Deprotection (General Procedure)
Materials:
-
2-Nitrobenzyl protected alcohol
-
Solvent (e.g., Methanol (B129727), Dioxane, Phosphate-buffered saline (PBS))
-
UV lamp (e.g., Mercury-xenon arc lamp, LED lamp with appropriate wavelength)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial, depending on the wavelength)
-
Standard work-up and purification equipment.
Procedure:
-
Dissolve the 2-nitrobenzyl protected alcohol in an appropriate solvent in a UV-transparent reaction vessel. The concentration should be optimized for the specific substrate and reaction scale.
-
Irradiate the solution with a UV lamp, typically at a wavelength between 350-365 nm.[4]
-
Monitor the progress of the deprotection by TLC or HPLC. The reaction time can vary from minutes to several hours depending on the substrate, solvent, and light intensity. For some substrates, over 80% decomposition can be observed within 10 minutes.[5]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.
B. Chemical Deprotection (Based on a reported protocol)
Materials:
-
2-Nitrobenzyl protected ether
-
Methanol (MeOH)
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Reaction vessel with a magnetic stir bar
-
Heating apparatus (e.g., oil bath)
-
Standard work-up and purification equipment.
Procedure:
-
To a solution of the 2-nitrobenzyl protected ether (1.0 equivalent) in methanol (10 volumes), add 20% aqueous NaOH solution (10 volumes).
-
Stir the reaction mixture at 75 °C.
-
Monitor the reaction progress by TLC. Reaction times can range from 1.5 to several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the deprotected alcohol.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection and deprotection of alcohols with the 2-nitrobenzyl group.
Table 1: Protection of Alcohols with this compound
| Alcohol Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K2CO3 (2.0) | Acetonitrile | RT | 6-12 | Data not available in a tabulated format | General Procedure |
| Primary Alcohol | NaH (1.2) | THF | 0 to RT | 4-12 | Data not available in a tabulated format | General Procedure |
| Secondary Alcohol | NaH (1.2) | THF | 0 to RT | 4-12 | Data not available in a tabulated format | General Procedure |
Table 2: Photolytic Deprotection of 2-Nitrobenzyl Ethers
| Substrate | Wavelength (nm) | Solvent | Irradiation Time | Yield (%) | Reference |
| 1-o-nitrophenylethyl derivatives | 365 | Various | 10 min | >80 (decomposition) | [5] |
| o-Nitrobenzyl linker model compounds | 350-450 | Dioxane, MeOH, PBS | Kinetic data reported | Yields not tabulated | [4] |
Note: The efficiency of photolytic deprotection is often reported as quantum yield or kinetic rates. Isolated yields are dependent on the specific substrate and experimental setup.
Table 3: Chemical Deprotection of a p-Nitrobenzyl Ether with NaOH
| Substrate | Time (h) | Yield (%) |
| p-Nitrobenzyl ether of phenylethyl alcohol | 32 | 45 |
Note: This data is for a p-nitrobenzyl ether, but the protocol is reported to be effective for o-nitrobenzyl ethers as well.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism for alcohol protection and deprotection.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Nitrobenzyl Chloride in Amine Protection for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-nitrobenzyl-based protecting groups, specifically the 2-nitrobenzyloxycarbonyl (Nvoc or Z(2-NO₂)) group, for the protection of amines in peptide synthesis. This photolabile protecting group offers an orthogonal strategy to traditional acid- or base-labile groups, allowing for selective deprotection under neutral conditions using UV light.
Introduction
The 2-nitrobenzyl group is a well-established photolabile protecting group employed in various areas of organic synthesis, including peptide chemistry. The protection of the N-terminus of amino acids with a 2-nitrobenzyl-derived chloroformate yields a carbamate (B1207046) linkage that is stable to acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS). Deprotection is achieved through irradiation with UV light, typically around 320-365 nm, which causes a photochemical rearrangement and subsequent cleavage to release the free amine. This "traceless" deprotection method avoids the use of harsh chemical reagents.
Data Presentation
The following tables summarize quantitative data for the protection of various amino acids with 2-nitrobenzyl chloroformate and the subsequent photolytic deprotection.
Table 1: Yields for the Synthesis of N-2-Nitrobenzyloxycarbonyl (Z(2-NO₂)) Protected Amino Acids
| Amino Acid | Protecting Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Alanine | 2-Nitrobenzyl 4-nitrophenyl carbonate | 2M NaOH | THF | 24 | 75 | [1] |
| Threonine | 4,5-Dimethoxy-2-nitrobenzyl carbonate | Triethylamine | aq. Dioxane | 4 | 78 | [1] |
Table 2: Yields for the Photolytic Deprotection of N-2-Nitrobenzyloxycarbonyl (Z(2-NO₂)) Protected Amino Acids and Peptides
| Substrate | Scavenger | Irradiation Time (h) | Deprotection Yield (%) | Reference |
| Z(2-NO₂)-Ala-OH | Semicarbazide (B1199961) HCl | 0.5 - 3.5 | 100 | [1] |
| Z(2-NO₂)-Lys(Boc)-OH | Semicarbazide HCl | 0.5 - 3.5 | 77 | [1] |
| Nvoc-protected dipeptide | None | Not specified | 80 | [1] |
| Dnboc-Alanine | None | Not specified | 95 | [1] |
| Model Peptide 1 | None | Not specified | >95 | [2] |
Note: The addition of a scavenger, such as semicarbazide hydrochloride or sulfuric acid, is often crucial to trap the 2-nitrosobenzaldehyde byproduct, which can otherwise lead to side reactions and lower yields.[1]
Experimental Protocols
Protocol 1: Synthesis of N-2-Nitrobenzyloxycarbonyl-Alanine (Z(2-NO₂)-Ala-OH)[1]
Materials:
-
Alanine (H-Ala-OH)
-
2-Nitrobenzyl 4-nitrophenyl carbonate
-
2M Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
2M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve Alanine (1.0 eq) in a mixture of 2M NaOH (1.0 eq) and THF.
-
Add 2-nitrobenzyl 4-nitrophenyl carbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, remove the THF under reduced pressure.
-
The precipitated sodium 4-nitrophenolate (B89219) is removed by filtration and the filter cake is washed with a sodium bicarbonate solution.
-
The filtrate is acidified to pH 5-6 with 2M HCl.
-
Extract the aqueous phase with ethyl acetate to remove excess reagent and 4-nitrophenol.
-
Further acidify the aqueous phase to pH 1 with 2M HCl.
-
Extract the product thoroughly with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield Z(2-NO₂)-Ala-OH as light yellow crystals.
Protocol 2: General Procedure for Photolytic Deprotection of N-2-Nitrobenzyloxycarbonyl (Z(2-NO₂)) Protected Peptides[1]
Materials:
-
N-Z(2-NO₂)-protected peptide
-
Ethanol, Dioxane, or Chloroform
-
Semicarbazide hydrochloride (scavenger)
-
Dilute Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O) or other suitable organic solvent for extraction
-
Base for neutralization (e.g., sodium bicarbonate solution)
Procedure:
-
Prepare a 0.01-0.05 M solution of the N-Z(2-NO₂)-protected peptide in a suitable solvent (e.g., ethanol, dioxane, or chloroform) in a water-cooled Pyrex immersion-type photochemical reactor.
-
Add a scavenger, such as semicarbazide hydrochloride (10 equivalents), to the solution to trap the nitrosoaldehyde byproduct.
-
Irradiate the solution with a 125-W high-pressure mercury quartz lamp. For photosensitive amino acids like phenylalanine or tryptophan, use a filter solution (e.g., CuSO₄) to block light with wavelengths below 320 nm.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Irradiation times can vary from 0.5 to 3.5 hours.
-
Once the reaction is complete, remove the solvent from the photolysate under reduced pressure.
-
Treat the residue with dilute HCl and extract with diethyl ether to remove the photoproducts of the protecting group.
-
Carefully neutralize the aqueous layer. The deprotected peptide may precipitate and can be collected by filtration, or it can be extracted with a suitable organic solvent.
-
Dry the isolated product.
Visualizations
The following diagrams illustrate the key chemical transformations and a general workflow for the use of 2-nitrobenzyl protection in peptide synthesis.
References
Photocleavage of 2-nitrobenzyl protecting group wavelength and conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction The 2-nitrobenzyl (o-NB) group is one of the most widely utilized photolabile protecting groups (PPGs) in chemical synthesis, materials science, and chemical biology. Its ability to be cleaved with high spatial and temporal precision using near-UV light makes it an invaluable tool for applications such as photocaging of bioactive molecules, photolithographic surface patterning, and controlled drug delivery.[1][2] The cleavage process, often referred to as "uncaging," proceeds without the need for chemical reagents, offering a "traceless" deprotection method.[3] This note provides a detailed overview of the key parameters, a summary of quantitative data, and a general protocol for the photocleavage of 2-nitrobenzyl protecting groups.
Mechanism of Photocleavage The photodeprotection of 2-nitrobenzyl derivatives proceeds via a Norrish Type II intramolecular reaction mechanism.[3] Upon absorption of a photon, the 2-nitrobenzyl group is promoted to an excited state. This is followed by a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[3][4] This intermediate then undergoes a series of rearrangements, including cyclization, to ultimately release the protected substrate and yield a 2-nitrosobenzaldehyde byproduct.[3][5]
Caption: Photocleavage mechanism of the 2-nitrobenzyl protecting group.
Key Parameters for Efficient Photocleavage
Several factors critically influence the efficiency and outcome of the photocleavage reaction:
-
Wavelength of Irradiation: The choice of wavelength is paramount. Standard 2-nitrobenzyl groups absorb in the UV-A range, with cleavage typically performed between 300 nm and 365 nm.[6][7] Wavelengths below 300 nm can also be effective but may cause damage to sensitive biological substrates.[6] The absorption spectrum can be shifted to longer, less damaging wavelengths (up to 420 nm) by adding electron-donating substituents (e.g., dimethoxy groups) to the aromatic ring, creating derivatives like the 2-nitroveratryl group.[4][8]
-
Quantum Yield (Φ): The quantum yield represents the efficiency of the photoreaction, defined as the number of molecules undergoing cleavage per photon absorbed. An ideal PPG should have a quantum yield greater than 0.10.[3] The quantum yield is highly dependent on the substitution pattern on the nitrobenzyl group and the nature of the leaving group.[9][10] For example, adding a second nitro group at the 6-position can increase the quantum yield significantly.[3]
-
Solvent and pH: The photocleavage can be performed in a variety of organic and aqueous solvents. The rate of decay of the aci-nitro intermediate, a key step in the release of the substrate, can be influenced by solvent polarity and pH.[3][5]
-
Byproduct Formation: The primary byproduct is 2-nitrosobenzaldehyde, which can absorb light at the irradiation wavelength and potentially interfere with the reaction or react with the released substrate.[3] In some cases, particularly when irradiating at wavelengths above 300 nm, the nitroso product can undergo side reactions like imine formation.[3] The presence of thiol scavengers, such as dithiothreitol (B142953) (DTT), can help mitigate issues with the nitroso byproduct in biological applications.[11]
Data Presentation: Photocleavage Conditions and Quantum Yields
The following table summarizes quantitative data for the photocleavage of various 2-nitrobenzyl derivatives.
| Derivative | Wavelength (nm) | Quantum Yield (Φ) | Solvent / Conditions |
| 2-Nitrobenzyl (general) | 200 - 320 | > 0.10 (ideal) | General, solution or solid-state |
| 1-(2-Nitrophenyl)ethyl phosphate (B84403) esters | ~340 | 0.49 - 0.63 | Aqueous solution |
| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not specified |
| 2-Nitrobenzyl carbonate | 365 | 0.033 | Not specified |
| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | Up to 420 | Varies with leaving group | General |
| 1-o-Nitrophenylethyl derivatives | 365 | >80% decomposition in 10 min | Not specified |
Experimental Protocols
This section provides a generalized protocol for the photocleavage of a 2-nitrobenzyl protected compound in solution.
Materials and Equipment:
-
2-Nitrobenzyl protected substrate
-
Anhydrous solvent (e.g., acetonitrile, methanol, dichloromethane, or appropriate buffer)
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp with filters for 350-365 nm)
-
Quartz or borosilicate glass reaction vessel (standard glass absorbs UV light)
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Standard laboratory glassware for work-up and purification
Caption: General experimental workflow for photocleavage.
Procedure:
-
Solution Preparation: Dissolve the 2-nitrobenzyl protected substrate in the chosen solvent in a quartz or borosilicate reaction vessel. The concentration should be optimized but is typically in the millimolar range. For reactions sensitive to oxygen, the solution should be purged with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor and begin stirring. Turn on the UV lamp to initiate the reaction. The reaction time can vary from minutes to several hours depending on the substrate concentration, quantum yield, and lamp intensity.[6][11]
-
Reaction Monitoring: Periodically pause the irradiation and take aliquots of the reaction mixture to monitor the disappearance of the starting material and the appearance of the product by TLC or HPLC.
-
Work-up: Once the reaction is complete, turn off the lamp and remove the reaction vessel. Remove the solvent under reduced pressure (rotary evaporation). The crude residue can then be redissolved in an appropriate solvent system for extraction to remove any water-soluble components.
-
Purification: The deprotected product is typically purified from the 2-nitrosobenzaldehyde byproduct using standard techniques such as flash column chromatography.
Safety Precautions:
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding (e.g., UV-blocking safety glasses, reactor shielding).
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents used.
References
- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. seas.upenn.edu [seas.upenn.edu]
- 7. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Caged Compounds Using 2-Nitrobenzyl Moieties
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caged compounds are powerful tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules.[1] This is achieved by masking a key functional group of a molecule with a photolabile protecting group (PPG), rendering it biologically inert.[2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in its native form. The ortho-nitrobenzyl (oNB) group is one of the most widely used and synthetically accessible PPGs for caging a variety of molecules, including neurotransmitters, nucleotides, and peptides.[1][3][4] This document provides detailed protocols and data for the synthesis and application of 2-nitrobenzyl-caged compounds.
Mechanism of 2-Nitrobenzyl Photolysis
The uncaging process for 2-nitrobenzyl derivatives is initiated by the absorption of UV light (typically >335 nm to avoid cell damage), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[1][5] This transient species then undergoes a rapid rearrangement to release the caged molecule, along with a 2-nitrosobenzaldehyde or 2-nitroso-ketone byproduct. The entire release process is typically completed on a microsecond to millisecond timescale, allowing for the study of rapid biological events.
Caption: General mechanism for the photolysis of 2-nitrobenzyl caged compounds.
Quantitative Photolysis Data
The efficiency of the uncaging process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a photoreaction. Higher quantum yields are desirable as they require less light to release the active molecule, minimizing potential photodamage to biological systems. The table below summarizes reported quantum yields for various compounds caged with 2-nitrobenzyl and its derivatives.
| Caged Compound | Caging Group | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| Caged ATP | 1-(2-Nitrophenyl)ethyl (NPE) | 0.63 | 347 | Kaplan et al. 1978 |
| Caged Cyclic Nucleotides | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Low | - | Wootton & Trentham 1989 |
| Caged Acetic Acid | α-Carboxy-2-nitrobenzyl (CNB) | 0.1 | - | [1] |
| Caged Coumarin Derivative | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~0.01 - 0.1 | ~350 | [6] |
| Caged Epinephrine | 2-Nitrobenzyl (NB) | - | - | [7] |
| Caged Glutamate | 4-Methoxy-7-nitroindolinyl (MNI) | 0.085 | 360 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Nitrobenzyl Caged Amine
This protocol describes a general method for caging a primary or secondary amine using 2-nitrobenzyl bromide (a close and often interchangeable analog of the chloride). The reaction proceeds via a standard nucleophilic substitution.
Materials:
-
Amine-containing molecule of interest
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-containing molecule (1.0 eq) in anhydrous DMSO.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. This acts as a base to deprotonate the amine and neutralize the HBr byproduct.
-
Add 2-nitrobenzyl bromide (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight or until TLC/LC-MS analysis indicates consumption of the starting material. Gentle heating (e.g., 40-50°C) may be required for less reactive amines.
-
Quench the reaction by pouring the mixture into water or saturated NaHCO₃ solution.
-
Extract the aqueous phase three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure caged compound.[7]
Protocol 2: General Synthesis of a 2-Nitrobenzyl Caged Carboxylic Acid
This protocol details the caging of a carboxylic acid via esterification using a 2-nitrobenzyl alcohol and a carbodiimide (B86325) coupling agent.
Materials:
-
Carboxylic acid of interest
-
2-Nitrobenzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Hexanes, Ethyl Acetate for chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), 2-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the solution. If using EDC, it can often be added at room temperature.
-
Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the desired 2-nitrobenzyl ester.[6]
Protocol 3: Photolytic Release (Uncaging) of the Bioactive Molecule
This protocol provides a general guideline for the light-induced release of the caged compound. The specific equipment and irradiation time will depend on the quantum yield of the compound, its concentration, and the experimental setup.
Materials:
-
Solution of the purified caged compound in a suitable buffer (e.g., PBS, HEPES).
-
UV light source (e.g., mercury lamp with filters, high-power LED, or a laser). Common wavelengths are 350-365 nm.
-
Cuvette or appropriate sample holder.
Procedure:
-
Prepare a solution of the caged compound at the desired concentration in a buffer appropriate for the subsequent biological assay. Ensure the compound is fully dissolved.
-
Transfer the solution to a quartz cuvette or the sample chamber of the experimental setup.
-
Irradiate the sample with the UV light source. The duration and intensity of irradiation should be optimized. For kinetic studies, a brief, intense flash from a flashlamp or laser is used.
-
Monitor the release of the active compound using an appropriate analytical method, such as HPLC, UV-Vis spectroscopy (by observing the disappearance of the caged compound's absorbance peak or the appearance of the byproduct), or by directly measuring the biological response.[6][7]
General Experimental Workflow
The overall process, from synthesis to application, involves several key stages. Proper characterization and purification are critical to ensure that any observed biological effect is due to the photoreleased compound and not from impurities or the caged compound itself.[8]
Caption: Workflow for the synthesis and application of caged compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Caged compounds are biologically inert molecules which can release bioactive compounds upon photolysis [kp.bunri-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Nitrophenyl-based caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nathan.instras.com [nathan.instras.com]
Application Notes and Protocols for 2-Nitrobenzyl Ethers as Photocleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzyl ethers are a class of photocleavable linkers widely utilized in chemistry, biology, and drug development. Their defining characteristic is the ability to be cleaved upon exposure to UV light, typically in the range of 340-365 nm, allowing for the precise spatial and temporal release of a wide variety of molecules, including drugs, fluorescent probes, and oligonucleotides. This light-induced cleavage is an intramolecular redox reaction that proceeds via a Norrish Type II mechanism, resulting in the formation of a 2-nitrosobenzaldehyde derivative and the release of the protected alcohol. The versatility, efficiency, and orthogonality of this cleavage reaction make 2-nitrobenzyl ethers an invaluable tool for a range of applications, from controlled drug delivery to the synthesis of complex biomolecules.
Applications
The applications of 2-nitrobenzyl ethers as photocleavable linkers are diverse and continue to expand. Key areas of application include:
-
Controlled Drug Delivery: 2-Nitrobenzyl ethers can be used to "cage" therapeutic agents, rendering them inactive until they reach the target site. Irradiation with light then triggers the release of the active drug, minimizing off-target effects and improving therapeutic efficacy. This strategy is particularly promising for targeted cancer therapy.
-
"Caged" Compounds in Biological Research: The ability to release biologically active molecules with high spatial and temporal control has made 2-nitrobenzyl ethers essential for studying dynamic cellular processes. "Caged" nucleotides, neurotransmitters, and signaling molecules can be introduced into a biological system in an inactive form and then released at a specific time and location to probe their function.
-
DNA Sequencing and Synthesis: Photocleavable linkers are employed to attach fluorescent dyes to DNA molecules. After detection, the dye can be cleaved, allowing for the next cycle of sequencing.[1][2]
-
Surface Modification and Patterning: Surfaces can be functionalized with molecules attached via 2-nitrobenzyl ethers. Subsequent irradiation through a mask allows for the selective removal of the linker and the attached molecule, creating patterned surfaces for applications in microarrays and cell biology.
-
Solid-Phase Synthesis: Photocleavable linkers provide a mild and efficient method for cleaving synthesized peptides and other organic molecules from a solid support, avoiding the harsh chemical conditions often required with traditional linkers.
Quantitative Data
The efficiency of photocleavage is influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. The following table summarizes key quantitative data for various 2-nitrobenzyl derivatives.
| Compound/Linker | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Rate/Half-life | Solvent/Conditions | Reference |
| 1-(2-Nitrophenyl)ethyl phosphate (B84403) esters | ~340 | 0.49 - 0.63 | - | - | [3] |
| 2-Nitrobenzyl ether (general) | 365 | - | 43% decomposition in 60 min at 1.6 mW/cm² | Various | [4] |
| 1-o-Nitrophenylethyl tosylate | 365 | - | >80% decomposition in 10 min at 3.5 mW/cm² | CDCl₃ | [4] |
| O-o-Nitrobenzyl O',O''-diethyl phosphate | 365 | - | Fastest decomposition among tested derivatives | CDCl₃ | [4] |
| α-Methyl-6-nitroveratryl-based linkers | 365 | Enhanced relative to unsubstituted | Dramatically enhanced cleavage rates | Methanol, p-dioxane, aqueous buffer | |
| 2,6-Dinitrobenzyl derivatives | 365 | Can be nearly quadrupled (e.g., 0.033 to 0.12) | - | - |
Experimental Protocols
Protocol 1: Synthesis of a 2-Nitrobenzyl Ether
This protocol describes a general method for the synthesis of a 2-nitrobenzyl ether from an alcohol using a Williamson ether synthesis approach.
Materials:
-
Alcohol of interest
-
2-Nitrobenzyl bromide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Deprotonation of the Alcohol (using NaH):
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
-
Deprotonation of the Alcohol (using K₂CO₃ for phenols or activated alcohols):
-
To a solution of the alcohol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[5]
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C (for NaH protocol) or maintain at room temperature (for K₂CO₃ protocol).
-
Add a solution of 2-nitrobenzyl bromide (1.1 eq) in a minimal amount of the reaction solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-nitrobenzyl ether.
-
Protocol 2: Photocleavage of a 2-Nitrobenzyl Ether and Analysis
This protocol outlines a general procedure for the light-induced cleavage of a 2-nitrobenzyl ether and subsequent analysis of the products.
Materials and Equipment:
-
2-Nitrobenzyl ether derivative dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV lamp with an emission wavelength around 365 nm (e.g., a handheld UV lamp or a photoreactor)
-
Quartz cuvettes or reaction vessels transparent to UV light
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) (optional, for product identification)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC grade solvents (e.g., acetonitrile and water with 0.1% trifluoroacetic acid or formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the 2-nitrobenzyl ether derivative of a known concentration (e.g., 10-100 µM) in the chosen solvent.
-
-
Photolysis:
-
Transfer the solution to a UV-transparent reaction vessel (e.g., a quartz cuvette).
-
Irradiate the sample with a 365 nm UV lamp at a fixed distance. The irradiation time will depend on the quantum yield of the linker, the light intensity, and the concentration of the substrate. It is recommended to perform a time-course experiment (e.g., taking aliquots at 0, 5, 10, 20, 30, and 60 minutes) to determine the optimal irradiation time.[4]
-
-
Analysis by HPLC:
-
Inject the irradiated and non-irradiated (control) samples into the HPLC system.
-
Develop a suitable gradient elution method to separate the starting material, the released alcohol, and the 2-nitrosobenzaldehyde byproduct.
-
Monitor the elution profile using a UV detector at a wavelength where the starting material and products absorb (e.g., 254 nm or 280 nm).
-
Quantify the extent of cleavage by comparing the peak area of the starting material in the irradiated sample to that of the control sample.
-
-
Product Characterization (Optional):
-
Collect the fractions corresponding to the product peaks from the HPLC.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the released alcohol and the 2-nitrosobenzaldehyde byproduct.
-
Visualizations
Caption: Photocleavage mechanism of 2-nitrobenzyl ethers.
Caption: General experimental workflow for photocleavage studies.
Caption: Signaling pathway for targeted drug delivery.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using a 2-Nitrobenzyl Chloride-Derived Photolabile Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-nitrobenzyl chloride for the preparation of a photolabile resin and its application in solid-phase peptide synthesis (SPPS). The protocols detailed below cover the functionalization of a polystyrene-based resin, standard Fmoc-based peptide elongation, and the final photolytic cleavage of the synthesized peptide. The use of a photolabile linker offers an orthogonal cleavage strategy to the acid-labile methods commonly employed in Fmoc-SPPS, which is particularly advantageous for the synthesis of peptides with acid-sensitive moieties or those requiring C-terminal modification post-synthesis.[1]
Principle of Photocleavage
The functionality of the 2-nitrobenzyl linker is centered on its ability to be cleaved by UV light. Upon irradiation, typically around 365 nm, an intramolecular redox reaction occurs. This process, often described as a Norrish Type II reaction, involves the reduction of the nitro group to a nitroso group and the oxidation of the benzylic carbon. This electronic rearrangement leads to the cleavage of the ester bond that anchors the peptide to the resin, releasing the peptide with a free C-terminus. The primary byproduct remaining on the resin is a 2-nitrosobenzaldehyde derivative.[1][2]
Data Presentation
The following tables summarize representative quantitative data for the performance of a photolabile linker in solid-phase peptide synthesis. It is important to note that specific results can vary based on the peptide sequence, length, and the specific laboratory conditions.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the starting resin and the efficiency of the this compound coupling reaction. |
| First Amino Acid Loading | 0.2 - 0.6 mmol/g | Generally lower than the initial linker loading. Can be determined spectrophotometrically. |
| Coupling Efficiency per Cycle | >99% | Typically monitored qualitatively using the Kaiser test for primary amines or the Chloranil test for secondary amines. |
| Photolytic Cleavage Yield | 70 - 95% | Highly dependent on the peptide sequence, length, irradiation time, and solvent.[1] |
| Crude Peptide Purity (Post-Cleavage) | 60 - 90% | Dependent on the success of the synthesis and the cleavage conditions. Purification by HPLC is typically required. |
Experimental Protocols
Protocol 1: Preparation of 2-Nitrobenzyl Resin
This protocol describes the functionalization of a hydroxymethyl polystyrene resin with this compound to generate the photolabile linker.
Materials:
-
Hydroxymethyl polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
Toluene (B28343), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin (1.0 g) in anhydrous toluene (10 mL) for 1 hour in a round-bottom flask equipped with a condenser and a calcium chloride drying tube.
-
Reaction Setup: Add this compound (5 equivalents relative to the resin loading) and pyridine (5 equivalents) to the swollen resin.
-
Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 24 hours.
-
Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with toluene (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the first Fmoc-protected amino acid to the 2-nitrobenzyl resin.
Materials:
-
2-Nitrobenzyl resin
-
Fmoc-amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DCM, anhydrous
-
DMF
Procedure:
-
Resin Swelling: Swell the 2-nitrobenzyl resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) in a minimal amount of DMF and then dilute with anhydrous DCM. Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Stir the solution at 0°C for 15 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Washing: Filter the resin and wash sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and pyridine (10 equivalents) in DCM for 1 hour. Wash the resin as described in step 4.
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading of the first amino acid on the resin using a spectrophotometric method by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This protocol outlines the iterative steps of Fmoc deprotection and amino acid coupling for peptide chain elongation.
Materials:
-
Fmoc-amino acid-loaded 2-nitrobenzyl resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove piperidine and the dibenzofulvene adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU/HOBt or DIC/HOBt) and DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines like proline) to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Repeat: Repeat steps 1-6 for each subsequent amino acid in the peptide sequence.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid support using UV irradiation.
Materials:
-
Peptide-resin (dried)
-
Cleavage solvent (e.g., a mixture of Trifluoroethanol (TFE)/DCM (1:4), or Acetonitrile/Water)
-
UV lamp (e.g., a mercury lamp with a 365 nm filter)
-
Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)
-
Inert gas (e.g., Nitrogen or Argon)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a UV-transparent reaction vessel.
-
Solvent Addition: Add the cleavage solvent to the resin to create a slurry that can be gently agitated.
-
Irradiation: While gently agitating the resin slurry and purging with an inert gas, irradiate the vessel with a UV lamp at 365 nm. The irradiation time can range from 2 to 24 hours, depending on the peptide and the efficiency of the linker.[2] The progress of the cleavage can be monitored by taking small aliquots of the solution and analyzing them by HPLC.
-
Peptide Collection: After the desired cleavage is achieved, filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with additional cleavage solvent (2-3 times) and combine the filtrates.
-
Peptide Precipitation: Concentrate the combined filtrate under reduced pressure. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether. Dry the peptide pellet under vacuum.
-
Analysis and Purification: Analyze the purity of the crude peptide by HPLC and characterize it by mass spectrometry. Purify the peptide using preparative HPLC.
Visualizations
Signaling Pathway of Photocleavage
Caption: Mechanism of peptide cleavage from a 2-nitrobenzyl linker.
Experimental Workflow for SPPS using a Photolabile Linker
Caption: Workflow for solid-phase peptide synthesis using a photolabile linker.
References
Application Notes and Protocols for Photochemical Deprotection of 2-Nitrobenzyl Protected Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photochemical deprotection of substrates protected with the 2-nitrobenzyl group. This technique offers precise spatiotemporal control over the release of active molecules, making it an invaluable tool in chemical synthesis, drug delivery, and cell biology.
Introduction
The 2-nitrobenzyl (NBn) group is a widely utilized photolabile protecting group, or "photocage," that can be cleaved upon exposure to UV light, typically in the range of 300-365 nm. This light-triggered release mechanism allows for the controlled activation of a wide variety of functional groups, including carboxylic acids, alcohols, amines, and phosphates, with high temporal and spatial resolution. The versatility and efficiency of the 2-nitrobenzyl cage have led to its extensive use in the development of photosensitive prodrugs, the controlled release of signaling molecules in cellular systems, and the synthesis of complex organic molecules.[1]
The mechanism of deprotection involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected substrate and 2-nitrosobenzaldehyde as a byproduct.[1]
Data Presentation: Quantum Yields of Deprotection
The efficiency of the photochemical deprotection is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, deprotection) per photon absorbed. The quantum yield is a critical parameter for designing experiments, as it dictates the required light dose for efficient uncaging. The table below summarizes the quantum yields for the deprotection of various 2-nitrobenzyl protected substrates.
| Protected Substrate (Leaving Group) | 2-Nitrobenzyl Derivative | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Carboxylate | 2-Nitrobenzyl | 308 | Varies with structure | [2] |
| Carboxylate | 4,5-Dimethoxy-2-nitrobenzyl | 308 | Varies with structure | [2] |
| Carboxylate | 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | 365 | ~0.05 | [3] |
| Phosphate (ATP) | 1-(2-Nitrophenyl)ethyl | - | - | [4][5] |
| Alcohol (Methanol) | 2-Nitrobenzyl methyl ether | - | - | [4][5] |
| Alcohol (Glycolic acid) | 2-Nitrobenzyl ether | - | - | [6] |
| Amine (Carbamate) | 2-Nitrobenzyl | 254 | 0.11 - 0.62 | [7] |
| Coumarin Carboxylic Acid | Various substituted 2-nitrobenzyl | - | 0.001 - 0.01 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the photochemical deprotection of common 2-nitrobenzyl protected functional groups.
Protocol 1: Photochemical Deprotection of a 2-Nitrobenzyl Ester
This protocol describes the general procedure for the photolysis of a 2-nitrobenzyl ester to release a carboxylic acid.
Materials:
-
2-Nitrobenzyl protected carboxylic acid
-
Solvent (e.g., methanol, acetonitrile, dichloromethane, or a mixture with water)
-
UV photoreactor or a UV lamp with a specific wavelength output (e.g., 350 nm or 365 nm)
-
Reaction vessel (quartz or borosilicate glass, depending on the wavelength)
-
Nitrogen or argon source for deoxygenation (optional but recommended)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the 2-nitrobenzyl protected ester in a suitable solvent in a quartz or appropriate glass reaction vessel. The concentration typically ranges from 1 mM to 50 mM, depending on the substrate's solubility and the experimental scale.
-
Deoxygenation (Optional): For sensitive substrates or to minimize side reactions, deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
Irradiation: Place the reaction vessel in the photoreactor or at a fixed distance from the UV lamp. Irradiate the solution with UV light at the appropriate wavelength (e.g., 350 nm or 365 nm). The irradiation time will vary depending on the quantum yield of the substrate, the light intensity, and the reaction scale. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material), remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as column chromatography, recrystallization, or extraction to isolate the deprotected carboxylic acid and remove the 2-nitrosobenzaldehyde byproduct.
Protocol 2: Photochemical Deprotection of a 2-Nitrobenzyl Ether
This protocol outlines the general procedure for the photolysis of a 2-nitrobenzyl ether to release an alcohol.
Materials:
-
2-Nitrobenzyl protected alcohol
-
Solvent (e.g., methanol, ethanol, or aqueous buffers)
-
UV photoreactor or a UV lamp (e.g., 350 nm or 365 nm)
-
Quartz or borosilicate glass reaction vessel
-
Nitrogen or argon source (optional)
-
Analytical tools for reaction monitoring (TLC, HPLC, or NMR)
-
Standard purification equipment
Procedure:
-
Solution Preparation: Dissolve the 2-nitrobenzyl protected ether in a suitable solvent. For biological applications, aqueous buffers are often used.
-
Irradiation: Irradiate the solution with UV light, monitoring the reaction progress by an appropriate analytical method. The formation of the deprotected alcohol can be followed by the appearance of its characteristic signals in NMR or its peak in HPLC.
-
Workup and Purification: After completion of the reaction, concentrate the solution and purify the product using standard laboratory techniques to separate the desired alcohol from the 2-nitrosobenzaldehyde byproduct.
Protocol 3: Photochemical Deprotection of a 2-Nitrobenzyl Carbamate (B1207046)
This protocol provides a general method for the photolysis of a 2-nitrobenzyl carbamate to release a free amine.
Materials:
-
2-Nitrobenzyl protected amine (carbamate)
-
Solvent (e.g., methanol, ethanol, or acetonitrile)
-
UV light source (e.g., 254 nm or 350 nm)
-
Quartz reaction vessel
-
Aldehyde scavenger (e.g., semicarbazide, optional)
-
Analytical tools for monitoring (TLC, HPLC)
-
Standard workup and purification supplies
Procedure:
-
Reaction Setup: Dissolve the 2-nitrobenzyl carbamate in a suitable solvent. To trap the 2-nitrosobenzaldehyde byproduct and prevent potential side reactions with the liberated amine, an aldehyde scavenger can be added to the reaction mixture.
-
Irradiation: Irradiate the solution with UV light. The progress of the deprotection can be monitored by observing the disappearance of the starting carbamate.
-
Workup and Purification: Upon completion, remove the solvent. The workup procedure may involve an aqueous extraction to remove the scavenger and its adduct with the byproduct. The deprotected amine can then be purified by column chromatography or other suitable methods.
Application Example: Photo-control of the MAPK/ERK Signaling Pathway
The 2-nitrobenzyl caging strategy is a powerful tool for studying dynamic cellular processes. A prominent example is the use of a photocaged inhibitor to control the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival.
The MEK1/2 inhibitor U0126 is a small molecule that potently and selectively inhibits the upstream kinases MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1/2.[4][7] By caging U0126 with a 2-nitrobenzyl group, its inhibitory activity can be silenced until a pulse of UV light releases the active inhibitor inside a cell or in a specific cellular region. This allows for precise temporal and spatial control over the inhibition of the MAPK/ERK pathway.
Experimental Workflow for Photo-control of ERK Signaling using Caged U0126
The following diagram and protocol outline a typical workflow for using a 2-nitrobenzyl-caged U0126 to study its effect on the MAPK/ERK signaling pathway in cultured cells.
Caption: Experimental workflow for photo-control of ERK signaling.
Protocol 4: Photo-activated Inhibition of ERK Phosphorylation
This protocol describes the use of a 2-nitrobenzyl-caged MEK inhibitor (e.g., caged-U0126) to study the temporal regulation of the MAPK/ERK pathway.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
2-Nitrobenzyl-caged U0126
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
UV light source with controlled intensity and exposure time
Procedure:
-
Cell Culture and Plating: Culture cells to 70-80% confluency in appropriate multi-well plates.
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, serum-starve the cells for 12-24 hours prior to the experiment.
-
Incubation with Caged Inhibitor: Replace the medium with serum-free medium containing the 2-nitrobenzyl-caged U0126 at the desired concentration. Incubate for a sufficient time to allow for cell uptake.
-
Photochemical Deprotection (Uncaging): Expose the cells to a controlled dose of UV light (e.g., 365 nm) to release the active U0126 inhibitor. The timing and duration of the light exposure are critical experimental parameters.
-
Cellular Stimulation: At a defined time point after uncaging, stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 5-15 minutes) to activate the MAPK/ERK pathway.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Detect the p-ERK signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. The ratio of p-ERK to t-ERK indicates the level of ERK activation. Compare the results from UV-exposed and non-exposed cells to determine the effect of the photo-released U0126.
Signaling Pathway Diagram: Photo-control of MAPK/ERK Pathway
The following diagram illustrates the principle of using a caged MEK inhibitor to control the MAPK/ERK signaling cascade.
Caption: Photo-control of the MAPK/ERK signaling pathway.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. U0126 - Wikipedia [en.wikipedia.org]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Nitrobenzyl Chloride in the Synthesis of Photosensitive Polymers
For Researchers, Scientists, and Drug Development Professionals
The o-nitrobenzyl group is a well-established photolabile protecting group frequently utilized in polymer and materials science. Its ability to undergo cleavage upon exposure to near-UV light makes it an invaluable tool for creating photosensitive polymers with a wide range of applications, including drug delivery, tissue engineering, and microfabrication.[1][2] 2-Nitrobenzyl chloride serves as a key reagent for introducing this photo-responsive moiety into polymer structures. These application notes provide an overview of its use, detailed experimental protocols, and quantitative data to guide researchers in this field.
The fundamental principle behind the utility of the 2-nitrobenzyl group lies in its photo-isomerization to the corresponding o-nitrosobenzaldehyde upon UV irradiation. This irreversible photoreaction can be engineered to induce chain scission, alter solubility, or trigger the release of encapsulated molecules.[3][4]
Key Applications
The versatility of this compound and its derivatives allows for the synthesis of various photosensitive polymer architectures:
-
Photocleavable Block Copolymers: Amphiphilic block copolymers containing a 2-nitrobenzyl linker at the hydrophilic/hydrophobic interface can self-assemble into structures like polymersomes.[1][5] UV irradiation cleaves the linker, leading to a change in the polymer's amphiphilicity and triggering the release of encapsulated cargo.[1][5]
-
Photodegradable Hydrogels: Incorporating 2-nitrobenzyl-based crosslinkers into hydrogel networks enables light-triggered degradation.[3] This allows for on-demand release of therapeutic agents or cells, as well as the creation of patterned biomaterials.
-
Photo-responsive Adhesives: By integrating a photocleavable nitrobenzyl-containing crosslinker into a polymer adhesive, the adhesion strength can be significantly reduced upon UV exposure.[6]
-
Thin Film Patterning: Polymers functionalized with 2-nitrobenzyl side chains can be used to create patterned thin films.[2] Irradiation leads to a change in solubility, allowing for the selective removal of the exposed regions.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on photosensitive polymers synthesized using 2-nitrobenzyl derivatives.
Table 1: Polymer Composition and Molecular Weight
| Polymer Type | Hydrophobic Block | Hydrophilic Block | Linker | Molecular Weight (Mn) of Hydrophobic Block ( g/mol ) | Molecular Weight (Mn) of Hydrophilic Block ( g/mol ) | Polydispersity Index (Đ) | Reference |
| PS-b-NBIL-b-PEG | Polystyrene (PS) | Poly(ethylene glycol) (PEG) | 2-nitrobenzylimide (NBIL) | 4,000 | - | ≤ 1.07 | [1][5] |
| PS-b-NBIL-b-PEG | Polystyrene (PS) | Poly(ethylene glycol) (PEG) | 2-nitrobenzylimide (NBIL) | 6,000 | - | ≤ 1.07 | [1][5] |
| PS-b-NBIL-b-PEG | Polystyrene (PS) | Poly(ethylene glycol) (PEG) | 2-nitrobenzylimide (NBIL) | 8,000 | - | ≤ 1.07 | [1][5] |
| PCL-b-NBIL-b-PEG | Poly(ε-caprolactone) (PCL) | Poly(ethylene glycol) (PEG) | 2-nitrobenzylimide (NBIL) | - | - | ≤ 1.07 | [1] |
| PS-b-NBEL-b-PEG | Polystyrene (PS) | Poly(ethylene glycol) (PEG) | 2-nitrobenzyl ester (NBEL) | - | - | ≤ 1.07 | [1][5] |
| PMCL-b-NBEL-b-PEG | Poly(ω-pentadecalactone) (PMCL) | Poly(ethylene glycol) (PEG) | 2-nitrobenzyl ester (NBEL) | - | - | ≤ 1.07 | [1] |
| Poly(methyl acrylate) | - | - | ortho-nitrobenzyl (oNB) centered | 1,590 - 67,600 | - | 1.3 - 1.4 | [8] |
Table 2: Photolysis and Property Changes
| Polymer System | Irradiation Wavelength (nm) | Irradiation Time | Observed Change | Quantitative Change | Reference |
| N-(2-nitrobenzyl)imide in polymersome | - | 2 min | Complete disappearance of specific NMR peaks | - | [1] |
| 2-nitrobenzyl ester in polymersome | - | 2 min | Comparable photocleavage rate to imide | - | [1] |
| Terpolymer adhesive | - | 30 min | Reduction in adhesion strength | 35% reduction (from 341 kPa to 223 kPa) | [6] |
| Terpolymer adhesive | - | 3 hours | Further reduction in adhesion strength | 56% reduction (to 150 kPa) | [6] |
| P(NBA-r-AA)-b-PS micelles | 300 | 5 hours | Micelle formation | 13 nm radius micelles | [7] |
| ortho-Nitrobenzyl-centered polymers | 350 | - | Polymer fragmentation | Rate increases with molecular weight | [8] |
| 2-nitrobenzyl alcohol derivatives | - | - | Photolysis to 2-nitroso benzaldehyde/acetophenone | Quantum yields of ~60% | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Photocleavable Diblock Copolymer (e.g., PS-b-NBIL-b-PEG)
This protocol describes a general procedure for synthesizing an amphiphilic diblock copolymer with a photocleavable 2-nitrobenzyl linker, adapted from the synthesis of polymersomes.[1][5]
Materials:
-
Azido-terminated hydrophobic polymer (e.g., azido-polystyrene)
-
Thiol-terminated hydrophilic polymer (e.g., thiol-poly(ethylene glycol))
-
Heterobifunctional photocleavable 2-nitrobenzylimide linker (NBIL) with alkyne and maleimide (B117702) groups
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Dialysis membrane (e.g., 3.5 kD MWCO)
Procedure:
-
"Click" Reaction:
-
Dissolve the azido-terminated hydrophobic polymer and the NBIL linker in anhydrous DMF in a round-bottom flask.
-
Purge the solution with an inert gas (e.g., argon) for 30 minutes.
-
Add CuBr and PMDETA to catalyze the alkyne-azide click reaction.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Thiol-Maleimide "Click" Reaction:
-
Add the thiol-terminated hydrophilic polymer to the reaction mixture.
-
Continue stirring at room temperature for another 24 hours to facilitate the thiol-maleimide reaction.
-
-
Purification:
-
Precipitate the resulting diblock copolymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the precipitate by filtration and wash it several times with the non-solvent.
-
Further purify the polymer by dialysis against deionized water for 48 hours.
-
Lyophilize the purified polymer to obtain a solid product.
-
Protocol 2: Preparation and Photolysis of Photoresponsive Polymersomes
This protocol outlines the formation of polymersomes from the synthesized diblock copolymer and their subsequent photolysis.[1]
Materials:
-
Synthesized photocleavable diblock copolymer
-
Tetrahydrofuran (THF)
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
UV lamp (e.g., high-pressure mercury lamp)
Procedure:
-
Polymersome Formation (Solvent Injection Method):
-
Dissolve the diblock copolymer in THF to a concentration of approximately 0.8 mg/mL.
-
Add the polymer solution dropwise to a vigorously stirring phosphate buffer.
-
Continue stirring for 2 hours to allow for self-assembly.
-
Remove the THF by dialysis against fresh phosphate buffer for 24 hours using a suitable MWCO dialysis membrane.
-
-
Photolysis:
-
Place the polymersome solution in a suitable container (e.g., quartz cuvette).
-
Irradiate the solution with a UV lamp at a specific wavelength (typically >300 nm) for a designated period. The irradiation time will depend on the lamp intensity and the desired extent of cleavage.
-
Monitor the photocleavage by analytical techniques such as ¹H NMR or UV-Vis spectroscopy to observe the disappearance of characteristic peaks of the 2-nitrobenzyl group and the appearance of new signals corresponding to the photoproducts.[1]
-
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caged ATP Synthesis and Utilization with a 2-Nitrobenzyl Derivative
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and use of P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate (NPE-caged ATP), a cornerstone tool for spatiotemporal control of ATP-dependent processes.
Introduction
Caged compounds are synthetic molecules wherein a biologically active molecule is temporarily inactivated by a photolabile protecting group. The 2-nitrobenzyl group and its derivatives are widely used caging moieties that can be cleaved with high temporal and spatial precision using UV light, liberating the active molecule. NPE-caged ATP is a vital tool in cell biology, neuroscience, and drug development, enabling researchers to initiate ATP-dependent signaling pathways, cellular motility, and enzymatic reactions at will.[1][2] Upon photolysis, typically in the 340-360 nm range, NPE-caged ATP releases ATP, a proton, and a 2-nitrosoacetophenone byproduct.
Data Presentation
Table 1: Photochemical Properties of NPE-caged ATP
| Property | Value | Wavelength (nm) | Conditions |
| Molar Extinction Coefficient (ε) | 18.0 L mmol⁻¹ cm⁻¹ | 260 | Tris-HCl pH 7.5 |
| Quantum Yield (Φ) | 0.07 | 350 | - |
| Rate of ATP Release (k) | 83 s⁻¹ | - | - |
| Rate of ATP Release (k) | 220 s⁻¹ | 347 | pH 7, 22°C |
| Purity | ≥ 95% (HPLC) | - | - |
Data compiled from multiple sources.[1][3]
Table 2: Experimental Parameters for Photolysis of NPE-caged ATP
| Parameter | Example Value | Notes |
| Caged ATP Concentration | 100 µM - 2.5 mM | Dependent on the biological system and desired final ATP concentration. |
| Photolysis Wavelength | 347 - 360 nm | A frequency-doubled ruby laser (347 nm) or UV flash lamps are commonly used.[4] |
| Light Pulse Duration | 30 nsec - 3 s | Varies with the light source and experimental requirements.[4][5] |
| Resulting ATP Concentration | ~500 µM | From 2.5 mM caged ATP photolyzed by a 25 mJ, 30-nsec pulse at 347 nm.[4] |
Experimental Protocols
Protocol 1: Synthesis of P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate (NPE-caged ATP)
This protocol is a generalized procedure based on established methods.
Materials:
-
Adenosine 5'-diphosphate (ADP)
-
1-(2-nitrophenyl)diazoethane
-
Dimethylformamide (DMF)
-
Tri-n-butylamine
-
Purification column (e.g., DEAE-Sephadex)
-
Buffers for purification (e.g., triethylammonium (B8662869) bicarbonate)
Procedure:
-
Preparation of ADP solution: Dissolve ADP in an appropriate aqueous buffer.
-
Preparation of the caging agent: Synthesize 1-(2-nitrophenyl)diazoethane from 2-nitroacetophenone.
-
Caging Reaction: React the ADP solution with a solution of 1-(2-nitrophenyl)diazoethane in an organic solvent like DMF. The reaction involves the coupling of the NPE group to the terminal phosphate (B84403) of ADP.
-
Purification: Purify the resulting NPE-caged ATP using anion-exchange chromatography (e.g., on a DEAE-Sephadex column) with a suitable buffer gradient (e.g., triethylammonium bicarbonate).
-
Characterization: Verify the purity and identity of the synthesized NPE-caged ATP using techniques such as HPLC, mass spectrometry, and UV/Vis spectroscopy.[6]
-
Storage: Store the purified NPE-caged ATP solution at -20°C in the dark.[3]
Protocol 2: General Procedure for Using NPE-caged ATP in a Cellular Experiment
This protocol provides a general workflow for introducing NPE-caged ATP into cells and initiating a biological response via photolysis.
Materials:
-
NPE-caged ATP solution
-
Cell culture of interest
-
Appropriate physiological buffer (e.g., HEPES-buffered saline)
-
Method for introducing caged ATP into cells (e.g., microinjection, patch pipette, lipofection)
-
UV light source for photolysis (e.g., flash lamp, laser) coupled to a microscope
-
Imaging or recording setup to monitor the biological response
Procedure:
-
Cell Preparation: Plate and culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Loading of Caged ATP: Introduce NPE-caged ATP into the cells. The method of loading will depend on the cell type and experimental goals.
-
Microinjection: Directly inject the NPE-caged ATP solution into the cytoplasm.
-
Patch Pipette: Include NPE-caged ATP in the intracellular solution of the patch pipette for whole-cell patch-clamp experiments.
-
-
Incubation: Allow the cells to equilibrate after loading.
-
Experimental Setup: Place the cells on the stage of a microscope equipped with the photolysis light source.
-
Pre-photolysis Baseline: Record the baseline activity of the cells before UV illumination.
-
Photolysis: Deliver a controlled pulse of UV light to the region of interest to uncage ATP. The duration and intensity of the flash should be optimized for the specific experiment.
-
Post-photolysis Recording: Immediately record the cellular response following photolysis. This could be a change in fluorescence, membrane current, cell morphology, or other relevant parameters.[5][7]
-
Controls:
-
No Caged ATP: Expose cells without caged ATP to the same UV flash to control for any light-induced artifacts.
-
No UV Flash: Monitor cells loaded with caged ATP but not exposed to the UV flash to ensure the caged compound is biologically inert.
-
Byproduct Control: In some cases, it may be necessary to control for the effects of the photolysis byproducts (2-nitrosoacetophenone and a proton).
-
Visualizations
Caption: Photolysis mechanism of NPE-caged ATP.
Caption: General experimental workflow for using caged ATP.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. researchgate.net [researchgate.net]
- 6. "Base-caged Adenosine Triphosphate as a Model System for Photoactivatab" by Amanda Yoesting Hendrix [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
Orthogonal Protection Strategies Involving the 2-Nitrobenzyl Group: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-nitrobenzyl (NBn) group, a photolabile protecting group (PPG), offers a powerful tool for orthogonal protection strategies due to its unique cleavage mechanism initiated by light. This allows for the selective deprotection of a functional group without the need for harsh chemical reagents that could compromise other sensitive moieties within a complex molecule.
This document provides detailed application notes and protocols for the use of the 2-nitrobenzyl group in orthogonal protection schemes. It includes quantitative data on its stability and cleavage, detailed experimental procedures, and visual diagrams to illustrate key concepts and workflows.
Introduction to the 2-Nitrobenzyl Protecting Group
The 2-nitrobenzyl group is employed to protect a variety of functional groups, including alcohols, amines, carboxylic acids, and phosphates. Its defining characteristic is its removal through photolysis, typically using UV light in the range of 300-365 nm. The cleavage mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of a 2-nitrosobenzaldehyde byproduct and the release of the deprotected functional group. This "traceless" deprotection, which avoids the introduction of chemical reagents, makes the 2-nitrobenzyl group an excellent candidate for orthogonal protection strategies in the synthesis of complex molecules.[1][2]
Orthogonality with Common Protecting Groups
A key advantage of the 2-nitrobenzyl group is its stability under conditions used to remove other common protecting groups. This orthogonality allows for the selective deprotection of different functional groups at various stages of a synthetic sequence.
Stability Data
The following table summarizes the stability of the 2-nitrobenzyl group under various deprotection conditions for other common protecting groups, demonstrating its high degree of orthogonality.
| Protecting Group to be Cleaved | Deprotection Reagent/Conditions | Stability of 2-Nitrobenzyl Ether | Reference |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Stable | [3] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in Dimethylformamide (DMF) | Stable | [4] |
| tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (B91410) (TBAF) in Tetrahydrofuran (THF) | Stable | [5][6] |
Note: While generally stable, prolonged exposure to harsh acidic or basic conditions may lead to slow degradation of the 2-nitrobenzyl group. Reaction conditions should be optimized for each specific substrate.
Chromatic Orthogonality: A Step Beyond
The concept of orthogonality can be extended to the use of multiple photolabile protecting groups that are cleaved at different wavelengths of light. This strategy, known as "chromatic orthogonality," allows for the sequential and selective deprotection of different functional groups by simply tuning the wavelength of the light source. For instance, a 2-nitroveratryl group, sensitive to light at 420 nm, can be selectively removed in the presence of a 3',5'-dimethoxybenzoin group, which is cleaved at 254 nm.[7][8] This provides an even greater level of control in complex syntheses.
Experimental Protocols
The following are detailed protocols for the protection of primary alcohols and amines with the 2-nitrobenzyl group and their subsequent photolytic deprotection.
Protection of a Primary Alcohol with 2-Nitrobenzyl Bromide
Objective: To protect a primary hydroxyl group as a 2-nitrobenzyl ether.
Materials:
-
Primary alcohol
-
2-Nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with Et₂O (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-nitrobenzyl ether.
Expected Yield: 85-95%
Photolytic Deprotection of a 2-Nitrobenzyl Ether
Objective: To cleave a 2-nitrobenzyl ether to regenerate the free alcohol.
Materials:
-
2-Nitrobenzyl-protected alcohol
-
Solvent (e.g., Methanol, Dioxane, or Chloroform)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Nitrogen or Argon source
Procedure:
-
Dissolve the 2-nitrobenzyl-protected alcohol in a suitable solvent (concentration typically 0.01-0.05 M).
-
Transfer the solution to the photochemical reactor.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp (e.g., 350 nm) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate and the lamp intensity.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, containing the deprotected alcohol and the 2-nitrosobenzaldehyde byproduct, can be purified by silica gel column chromatography.
Expected Yield: >90%
Note on Byproduct Removal: The 2-nitrosobenzaldehyde byproduct can sometimes react with the deprotected product, especially if it is an amine.[3] In such cases, the addition of a scavenger, such as semicarbazide (B1199961) hydrochloride, to the reaction mixture can trap the aldehyde and improve the yield of the desired product.[3]
Protection of a Primary Amine with 2-Nitrobenzyl Chloroformate
Objective: To protect a primary amino group as a 2-nitrobenzyloxycarbonyl (NBn-Z or NBn-Cbz) carbamate (B1207046).
Materials:
-
Primary amine
-
2-Nitrobenzyl chloroformate
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., Dioxane/water mixture)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Add 2-nitrobenzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Yield: 80-90%
Photolytic Deprotection of a 2-Nitrobenzyl Carbamate
Objective: To cleave a 2-nitrobenzyl carbamate to regenerate the free amine.
Procedure: The procedure is analogous to the photolytic deprotection of 2-nitrobenzyl ethers described above. The use of an aldehyde scavenger is often recommended to prevent the formation of imine byproducts.[3]
Visualizing Orthogonal Strategies and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in orthogonal protection strategies and a typical experimental workflow.
Caption: Orthogonal deprotection of a molecule with NBn, Boc, and TBDMS groups.
Caption: General workflow for the photolytic deprotection of a 2-nitrobenzyl group.
Conclusion
The 2-nitrobenzyl protecting group provides a robust and versatile tool for orthogonal protection strategies in complex molecule synthesis. Its unique photolytic cleavage mechanism allows for mild and selective deprotection, preserving other sensitive functional groups. By understanding its stability profile and employing the detailed protocols provided, researchers can confidently integrate the 2-nitrobenzyl group into their synthetic routes to achieve their molecular targets with greater efficiency and control. The advent of chromatic orthogonality further expands the possibilities for intricate molecular design and synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
Application Notes and Protocols: 2-Nitrobenzyl Protection of Phosphate Groups in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control over the structure and function of oligonucleotides is paramount in various fields, including molecular biology, diagnostics, and therapeutics. Photolabile protecting groups (PPGs), particularly the 2-nitrobenzyl group and its derivatives, offer a powerful tool for achieving spatial and temporal control over oligonucleotide activity. By "caging" a key functional group, such as the internucleotide phosphate (B84403), the oligonucleotide can be rendered inactive until its function is restored by irradiation with light. This allows for applications such as the light-activated release of antisense oligonucleotides, siRNAs, or aptamers at a specific time and location.[1][2]
The 2-nitrobenzyl group is favored due to its efficient cleavage upon exposure to near-UV light (typically around 365 nm), stability to common reagents used in oligonucleotide synthesis, and the relatively benign nature of its photolytic byproducts.[3][4] This application note provides a detailed overview, experimental protocols, and quantitative data for the use of 2-nitrobenzyl groups in protecting phosphate moieties in oligonucleotide synthesis.
Mechanism of 2-Nitrobenzyl Photodeprotection
The photodeprotection of a 2-nitrobenzyl-caged phosphate proceeds through an intramolecular rearrangement upon absorption of UV light. The process is initiated by the excitation of the nitro group, leading to the abstraction of a benzylic hydrogen and the formation of an aci-nitro intermediate. This intermediate then cyclizes and subsequently fragments to release the free phosphate group and 2-nitrosobenzaldehyde as a byproduct.[1][3] The reaction is typically rapid and can be performed under mild, physiological conditions.
Below is a diagram illustrating the generalized photodeprotection mechanism.
Caption: Generalized mechanism of 2-nitrobenzyl photodeprotection.
Applications
The primary application of 2-nitrobenzyl protection of phosphate groups is in the synthesis of "caged" oligonucleotides. These are oligonucleotides that are biologically inactive until exposed to light. This strategy is particularly useful for:
-
Gene Silencing: Spatiotemporal control of siRNA and antisense oligonucleotide activity.
-
Aptamer-Based Drug Delivery: Triggered release of aptamers or their cargo.
-
DNA Nanotechnology: Light-induced assembly or disassembly of DNA structures.[5][6]
-
Diagnostics: Photo-activated probes for in situ hybridization.
Quantitative Data
The efficiency of photodeprotection is a critical parameter. It is influenced by the specific 2-nitrobenzyl derivative used, the wavelength of light, and the solvent conditions. The quantum yield (Φ) is a measure of the efficiency of a photochemical process.
| Protecting Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 1-(2-Nitrophenyl)ethyl | ~340 | 0.49-0.63 | [7] |
| 2-Nitrobenzyl | 308 | Varies with structure | [8] |
| NPPOC | 365 | ~0.41 | [3] |
| Bz-NPPOC | 365 | ~0.82 | [9] |
| SPh-NPPOC | 365 | ~4.92 (relative efficiency) | [9] |
NPPOC (2-(2-nitrophenyl)propoxycarbonyl) and its derivatives are often used for 2'-OH protection but provide relevant data on photolability.
Experimental Protocols
The synthesis of oligonucleotides with caged phosphate groups can be achieved by incorporating a phosphoramidite (B1245037) monomer bearing the 2-nitrobenzyl protecting group on the phosphate. While not a standard reagent in routine synthesis, custom synthesis of such monomers is feasible. The following protocols are generalized and may require optimization based on the specific sequence and instrumentation.
Protocol 1: Solid-Phase Synthesis of a 2-Nitrobenzyl Caged Oligonucleotide
This protocol assumes the availability of a custom-synthesized 2-nitrobenzyl-protected phosphoramidite. The synthesis follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer.
Caption: Workflow for solid-phase oligonucleotide synthesis.
Materials and Reagents:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Custom-synthesized 2-nitrobenzyl-protected phosphoramidite
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Detritylation solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Acetonitrile (synthesis grade)
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer, specifying the custom phosphoramidite at the desired position.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the standard phosphoramidite cycle for each monomer addition.
-
Cleavage and Deprotection: Following the completion of the synthesis, transfer the CPG support to a vial. Add the cleavage and deprotection solution (e.g., ammonium hydroxide) and incubate as recommended for the standard protecting groups (typically 8-12 hours at 55°C).[10] The 2-nitrobenzyl group is stable under these conditions.
-
Purification: Purify the full-length oligonucleotide using standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE). The presence of the bulky, hydrophobic 2-nitrobenzyl group can aid in chromatographic separation.
-
Analysis: Confirm the identity and purity of the caged oligonucleotide by mass spectrometry and HPLC.
Protocol 2: Photodeprotection of the Caged Oligonucleotide
Materials and Reagents:
-
Purified 2-nitrobenzyl-caged oligonucleotide
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV lamp with a peak output around 365 nm (e.g., a transilluminator or a dedicated photochemical reactor)
-
Quartz or UV-transparent cuvettes/microplates
Procedure:
-
Sample Preparation: Dissolve the caged oligonucleotide in the aqueous buffer to the desired final concentration.
-
Irradiation: Place the sample in a UV-transparent vessel. Irradiate the sample with a 365 nm UV source. The irradiation time will depend on the concentration of the oligonucleotide, the intensity of the light source, and the quantum yield of the specific 2-nitrobenzyl derivative. Typical irradiation times range from a few minutes to an hour.[11]
-
Monitoring Deprotection: The progress of the deprotection can be monitored by reverse-phase HPLC. The deprotected oligonucleotide will have a shorter retention time than the caged precursor.
-
Post-Deprotection Analysis: After complete deprotection, the identity of the uncaged oligonucleotide can be confirmed by mass spectrometry.
Important Considerations:
-
Light Source: The intensity and wavelength of the light source are critical. Ensure the lamp provides sufficient power at the optimal wavelength for cleavage.
-
Oxygen: The photolysis of nitrobenzyl compounds can produce reactive oxygen species. For in vitro applications, it may be beneficial to perform the irradiation in a deoxygenated solution.
-
Byproducts: The 2-nitrosobenzaldehyde byproduct can potentially react with other molecules. In cellular applications, the addition of scavengers like dithiothreitol (B142953) (DTT) may be considered.[1]
-
Optimization: The optimal irradiation time should be determined empirically for each specific oligonucleotide and experimental setup to ensure complete deprotection while minimizing potential photodamage to the nucleic acid.
Conclusion
The 2-nitrobenzyl protecting group provides a robust and versatile method for the synthesis of photocaged oligonucleotides. The ability to control the activity of DNA and RNA with light opens up a wide range of possibilities in basic research and drug development. The protocols and data presented here offer a guide for the successful implementation of this powerful technology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Spatiotemporal Control of Reactions with 2-Nitrobenzyl Caging Groups
Introduction
The ability to initiate and terminate chemical and biological processes at precise times and locations is a powerful tool in research and development. Photolabile protecting groups, or "caging" groups, are chemical moieties that can be attached to a molecule to render it inactive.[1] The activity of the molecule is restored upon irradiation with light, which cleaves the caging group.[1] This process, known as "uncaging," allows for spatiotemporal control over the release of bioactive molecules.[2]
Among the most widely used photolabile protecting groups is the 2-nitrobenzyl (o-NB) group.[3][4] Its popularity stems from its synthetic accessibility, stability in the absence of light, and efficient cleavage upon exposure to near-UV light.[2][5] The o-NB cage and its derivatives have been instrumental in studying dynamic biological processes, including cell signaling, neurotransmission, and gene expression.[1][2]
Mechanism of Photorelease
The photochemistry of the 2-nitrobenzyl group is well-established. Upon absorption of a photon (typically in the 300-400 nm range), the o-NB group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[6] This leads to the formation of an aci-nitro intermediate, which then rearranges and fragments to release the caged molecule, a proton, and a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[6] The release of the active molecule can be very rapid, with some derivatives exhibiting release rates on the order of microseconds.[7]
Figure 1: Photochemical uncaging mechanism of the 2-nitrobenzyl group.
Advantages and Limitations
Advantages:
-
Spatiotemporal Precision: Light can be delivered with high spatial and temporal resolution, allowing for precise control over the release of the active molecule.[2]
-
Non-Invasiveness: Light is a non-invasive trigger, making it suitable for use in living cells and tissues.[2]
-
Versatility: The o-NB group can be used to cage a wide variety of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[2]
-
Orthogonality: Photochemical deprotection is orthogonal to most chemical and biological processes, meaning it does not interfere with other reactions in the system.
Limitations:
-
Phototoxicity: The use of UV light for uncaging can be damaging to biological samples.[8]
-
Byproduct Reactivity: The 2-nitroso byproduct can be reactive, particularly towards thiols, which may lead to off-target effects.
-
Limited Tissue Penetration: UV and visible light have limited penetration depth in biological tissues, which can be a constraint for in vivo applications.[2]
-
Low Quantum Yields: Some o-NB derivatives have low quantum yields, requiring high light intensities for efficient uncaging.[9][10]
Derivatives of 2-Nitrobenzyl Caging Groups
To address the limitations of the parent o-NB group, several derivatives have been developed:
-
4,5-Dimethoxy-2-nitrobenzyl (DMNB): The addition of electron-donating methoxy (B1213986) groups red-shifts the absorption maximum and often increases the quantum yield of photolysis.[5][8]
-
α-Carboxy-2-nitrobenzyl (CNB): The introduction of a carboxyl group at the benzylic position can accelerate the release of the caged molecule.[11] An α,5-dicarboxy-2-nitrobenzyl caging group has been shown to have improved hydrophilicity and a faster release rate.[11][12]
-
Nitrophenylethyl (NPE): This derivative also exhibits faster release kinetics.[7]
-
Push-pull systems: More recent efforts have focused on creating o-NB derivatives with extended π-conjugation and push-pull electronic character to shift the absorption into the visible or near-infrared range, making them suitable for two-photon excitation (TPE).[6][13] TPE utilizes lower-energy, near-infrared light, which offers deeper tissue penetration and reduced phototoxicity.[9]
Quantitative Data
The efficiency of a caging group is characterized by its photochemical properties, such as the quantum yield of uncaging (Φu) and the two-photon absorption cross-section (δu).
Table 1: One-Photon Uncaging Properties of Selected 2-Nitrobenzyl Derivatives
| Caging Group | Caged Molecule | λmax (nm) | Quantum Yield (Φu) | Solvent/Conditions |
| 1-(2-Nitrophenyl)ethyl | Phosphate | ~340 | 0.49–0.63 | Aqueous Solution |
| 2-Nitrobenzyl | Coumarin | 365 | 0.53 | Not specified |
| 4,5-Dimethoxy-2-nitrobenzyl | Acetic, Caprylic, Arachidonic Acids | Not specified | 0.1 (aci-nitro formation) | Not specified |
| Styryl conjugated 2-nitrobenzyl | Chlorambucil | Visible range | Not specified | Not specified |
| Tris(4'-nitrobiphenylamine) | Not specified | NIR | 0.004–0.008 | Not specified |
Data compiled from references:[5][6][8][13][14]
Table 2: Two-Photon Uncaging Properties of Selected 2-Nitrobenzyl Derivatives
| Caging Group | Excitation λ (nm) | Two-Photon Uncaging Cross-Section (δu) (GM*) |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 730 | 0.035 |
| 2-(2-Nitrophenyl)prop-1-yl (NPP) | Not specified | 5-12 times higher than o-NB |
| Biphenyl-substituted nitrobenzyl (BNSF) | Not specified | 3-5 |
| o-Nitrobenzyl caged coumarins | Not specified | 0.01-0.1 |
1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ Data compiled from references:[8][9][10][15]
Experimental Protocols
Protocol 1: General Synthesis of a 2-Nitrobenzyl Caged Compound
This protocol describes a general method for caging a molecule containing a hydroxyl or primary/secondary amine functional group using a 2-nitrobenzyl halide.
Materials:
-
Molecule to be caged (containing -OH or -NHR group)
-
2-Nitrobenzyl bromide (or a derivative thereof)
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the molecule to be caged in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution. The amount will depend on the specific reactants and should be optimized.
-
In a separate flask, dissolve the 2-nitrobenzyl bromide derivative in the anhydrous solvent.
-
Add the 2-nitrobenzyl bromide solution dropwise to the solution of the molecule to be caged while stirring at room temperature. For less reactive substrates, gentle heating may be required.
-
Monitor the reaction progress by TLC. The appearance of a new spot corresponding to the caged product and the disappearance of the starting material spot indicates reaction progression.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure caged compound.
Protocol 2: In Vitro Photouncaging and Analysis
This protocol outlines a general procedure for the light-induced release of a caged molecule in solution and its subsequent analysis.
Materials:
-
Purified caged compound
-
Appropriate buffer solution (e.g., PBS, HEPES)
-
UV lamp or laser with an appropriate wavelength for uncaging (e.g., 365 nm)
-
Quartz cuvette
-
Analytical instrument for monitoring the release (e.g., HPLC, UV-Vis spectrophotometer, fluorometer)
Procedure:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the buffer solution in a quartz cuvette.
-
Record a baseline measurement using the analytical instrument of choice (e.g., an initial HPLC chromatogram or UV-Vis spectrum).
-
Irradiate the sample with the light source for a defined period. The duration and intensity of irradiation will need to be optimized based on the quantum yield of the caging group and the desired extent of uncaging.
-
After irradiation, immediately analyze the sample again to quantify the amount of released molecule and remaining caged compound.
-
Repeat steps 4 and 5 at different time points to generate a time course of the photorelease.
-
Analyze the data to determine the rate of photolysis and the final yield of the uncaged product.
Figure 2: General experimental workflow for caged compound applications.
Protocol 3: Spatiotemporal Activation of a Signaling Pathway in Cell Culture
This protocol provides a framework for using a caged signaling molecule to activate a cellular response in a spatially defined manner.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Caged signaling molecule (e.g., caged neurotransmitter, caged second messenger)
-
Cell culture medium
-
Confocal laser scanning microscope equipped with a UV or two-photon laser
-
Fluorescent reporter for the signaling pathway of interest (e.g., a calcium indicator, a FRET-based sensor for kinase activity)
Procedure:
-
Plate the cells on glass-bottom dishes and grow them to the desired confluency.
-
If using a fluorescent reporter that needs to be loaded, follow the appropriate loading protocol. If the reporter is genetically encoded, ensure the cells are expressing it.
-
Replace the cell culture medium with a medium containing the caged signaling molecule at a concentration that is inactive in its caged form.
-
Mount the dish on the stage of the confocal microscope and bring the cells into focus.
-
Acquire baseline fluorescence images of the cells before uncaging.
-
Define a region of interest (ROI) within a single cell or a group of cells where the uncaging will be performed.
-
Use the microscope's laser to irradiate the ROI with the appropriate wavelength and intensity to induce photolysis. For two-photon uncaging, a focused femtosecond-pulsed near-infrared laser is used.[9]
-
Simultaneously with or immediately after the uncaging pulse, acquire a time-lapse series of fluorescence images to monitor the cellular response (e.g., an increase in intracellular calcium).
-
Analyze the fluorescence intensity changes within the ROI and in surrounding areas to assess the spatial and temporal dynamics of the signaling event.
Figure 3: Spatiotemporal activation of a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization | Semantic Scholar [semanticscholar.org]
- 13. Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nathan.instras.com [nathan.instras.com]
Application Notes and Protocols for Flow Chemistry-Mediated 2-Nitrobenzyl Group Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nitrobenzyl (o-NB) group is a widely utilized photolabile protecting group in organic synthesis, particularly for amines, alcohols, and carboxylic acids. Its removal is typically achieved by irradiation with UV light, which offers high spatiotemporal control. However, traditional batch photochemical reactions often suffer from limitations such as low reaction rates, formation of byproducts, and difficulties in scaling up due to the limited penetration of light through the reaction medium.
Continuous flow chemistry presents a powerful solution to overcome these challenges. By employing microreactors or coiled tube reactors with a high surface-area-to-volume ratio, flow chemistry ensures uniform irradiation of the reaction mixture, leading to significantly improved reaction efficiency, higher yields, and shorter reaction times.[1][2] This technology also allows for safe and precise control over reaction parameters, making it an ideal platform for the deprotection of 2-nitrobenzyl protected compounds.[1][2]
These application notes provide a comprehensive overview of the use of flow chemistry for the deprotection of 2-nitrobenzyl groups, including quantitative data, detailed experimental protocols, and visual representations of the workflow and reaction mechanism.
Data Presentation: Comparison of Flow vs. Batch Deprotection
The following table summarizes the quantitative data for the deprotection of various N-(2-nitrobenzyl) protected heterocycles and amines, highlighting the significant advantages of continuous flow photolysis over traditional batch methods. The data is based on studies performed using a commercial flow reactor system.
| Substrate | Method | Reaction Time | Yield (%) |
| N-(2-nitrobenzyl)-indole | Flow | 10 min | 95 |
| Batch | 4 h | 60 | |
| N-(2-nitrobenzyl)-5-bromoindole | Flow | 10 min | 92 |
| Batch | 4 h | 55 | |
| N-(2-nitrobenzyl)-indazole | Flow | 10 min | 88 |
| Batch | 4 h | 40 | |
| N-(2-nitrobenzyl)-pyrazole | Flow | 15 min | 85 |
| Batch | 6 h | 35 | |
| N-(2-nitrobenzyl)-dibenzylamine | Flow | 20 min | 90 |
| Batch | 8 h | 50 |
Note: The above data is compiled from literature reports and is intended to be representative. Actual results may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
General Protocol for Photochemical Deprotection of N-(2-Nitrobenzyl) Heterocycles in a Continuous Flow Reactor
This protocol describes a general procedure for the removal of the 2-nitrobenzyl protecting group from nitrogen-containing heterocycles using a commercially available continuous flow photochemical reactor.
Materials:
-
N-(2-nitrobenzyl) protected heterocycle (e.g., N-(2-nitrobenzyl)-indole)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Flow chemistry system equipped with:
-
Solvent reservoir
-
HPLC pump
-
Sample loop injector or syringe pump for substrate introduction
-
Photochemical reactor (e.g., Vapourtec UV-150 with a 10 mL PFA tube reactor)
-
Medium-pressure mercury lamp (e.g., 105 W)
-
Back pressure regulator
-
Collection vessel
-
Procedure:
-
System Preparation:
-
Ensure the flow chemistry system is clean and primed with the chosen solvent.
-
Set the photochemical reactor to the desired temperature (typically ambient, unless otherwise specified).
-
Install and turn on the medium-pressure mercury lamp. Allow it to warm up for at least 15 minutes to ensure a stable light output.
-
-
Solution Preparation:
-
Prepare a stock solution of the N-(2-nitrobenzyl) protected substrate in the chosen solvent at a concentration of 0.01-0.05 M.
-
Degas the solution by sparging with nitrogen or sonicating for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the substrate.
-
-
Reaction Execution:
-
Set the HPLC pump to the desired flow rate. The flow rate determines the residence time in the reactor. For a 10 mL reactor, a flow rate of 1.0 mL/min corresponds to a residence time of 10 minutes.
-
Inject the prepared substrate solution into the flow system.
-
The solution will pass through the photochemical reactor where it is irradiated with UV light, inducing the cleavage of the 2-nitrobenzyl group.
-
The product stream exits the reactor and passes through the back pressure regulator before being collected in a suitable vessel.
-
-
Work-up and Analysis:
-
Once the reaction is complete, flush the system with fresh solvent.
-
The collected product solution can be concentrated under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or recrystallization.
-
Analyze the product by HPLC, LC-MS, and NMR to confirm its identity and purity.
-
Protocol for the Release of Terminal Alkynes via Photodeprotection in a Flow Microchannel Reactor
This protocol outlines the photodeprotection of an o-nitrobenzyl protected arylpropiolic acid in a microchannel reactor to generate a terminal alkyne.
Materials:
-
o-Nitrobenzyl protected arylpropiolic acid
-
Acetonitrile (HPLC grade)
-
Flow microchannel reactor setup with a UV lamp (e.g., 254 nm)
-
Syringe pump
Procedure:
-
System Setup:
-
Assemble the flow microchannel reactor and connect it to a syringe pump.
-
Position the UV lamp to irradiate the microchannel.
-
-
Solution Preparation:
-
Prepare a solution of the o-nitrobenzyl protected arylpropiolic acid in acetonitrile.
-
-
Reaction Execution:
-
Set the syringe pump to a low flow rate, for example, 0.4 mL/h, to achieve a sufficient residence time (e.g., 500 seconds) within the irradiated zone of the microchannel.
-
Pump the solution through the microchannel reactor while irradiating with the UV lamp.
-
-
Analysis:
-
Collect the effluent from the reactor.
-
Analyze the collected solution by ¹H NMR to determine the extent of photodeprotection. Quantitative deprotection can be achieved with optimized residence times.[3]
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting low yield in 2-nitrobenzyl deprotection reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 2-nitrobenzyl (o-NB) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my deprotected product. What are the common causes?
A1: Low yields in 2-nitrobenzyl deprotection are frequently attributed to several factors:
-
Incomplete Photolysis: The photochemical reaction may not have gone to completion. This can be due to insufficient irradiation time, low light intensity, or the use of a light source with an inappropriate wavelength.
-
Side Product Formation: The primary byproduct of the deprotection is a 2-nitrosobenzaldehyde or 2-nitrosoketone derivative. This byproduct can react with the newly deprotected amine to form an imine, thereby consuming the desired product and reducing the yield.[1][2]
-
Sub-optimal Reaction Conditions: The choice of solvent and the pH of the reaction mixture can significantly influence the deprotection efficiency and the stability of the product.
-
Inner Filter Effect: The photoproducts, particularly the 2-nitroso derivative, can absorb light at the same wavelength used for photolysis, which reduces the number of photons reaching the starting material and can slow down or stall the reaction.
-
Substrate Degradation: The substrate or the deprotected product might be sensitive to the UV irradiation and could be degrading over the course of the reaction.
Q2: What is the byproduct of the 2-nitrobenzyl deprotection reaction and how does it affect my yield?
A2: The deprotection of a 2-nitrobenzyl-protected functional group results in the formation of a 2-nitrosobenzaldehyde or a related 2-nitrosoketone.[1] If the deprotected functional group is a primary or secondary amine, this nitroso byproduct can readily condense with the amine to form an imine, which is often observed as a colored impurity. This side reaction consumes your desired product, directly leading to a lower isolated yield.
Q3: How can I prevent the reaction between my deprotected amine and the nitroso byproduct?
A3: The use of "scavengers" is a common strategy to trap the reactive nitroso byproduct. These scavengers react more readily with the nitroso species than the deprotected amine. Common scavengers include:
-
Hydrazine derivatives: Semicarbazide (B1199961) hydrochloride is often used to trap the aldehyde/ketone byproduct.
-
Thiols: Dithiothreitol (DTT) or other thiols can also be effective.
-
Acidic conditions: Mildly acidic conditions can sometimes help to minimize the formation of the imine by protonating the deprotected amine, making it less nucleophilic.
Q4: What is the optimal wavelength for 2-nitrobenzyl deprotection?
A4: The optimal wavelength for photolysis depends on the specific 2-nitrobenzyl protecting group being used. The parent 2-nitrobenzyl group typically absorbs around 254-350 nm. However, substituted 2-nitrobenzyl groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, are designed to have red-shifted absorption maxima (around 350-380 nm).[3] Using a wavelength that is too high in energy (i.e., too short) can lead to photodegradation of the substrate or product. It is crucial to consult the literature for the specific protecting group you are using to determine its optimal excitation wavelength.
Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low yields in 2-nitrobenzyl deprotection reactions.
Step 1: Verify Reaction Completion
-
Problem: The reaction may not have proceeded to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider the following optimizations:
-
Increase Irradiation Time: Continue to irradiate the reaction mixture in increments, monitoring for the disappearance of the starting material.
-
Check Light Source: Ensure your lamp is functioning correctly and emitting at the appropriate wavelength and intensity for your specific 2-nitrobenzyl group.
-
Degas the Solvent: Dissolved oxygen can sometimes quench the excited state of the protecting group, reducing the efficiency of the reaction. Degassing the solvent prior to irradiation can improve yields.
-
Step 2: Identify Side Products
-
Problem: The formation of side products, particularly the imine formed from the deprotected amine and the 2-nitrosobenzaldehyde byproduct, can significantly reduce the yield.
-
Solution: Use techniques like NMR spectroscopy or LC-MS to identify any major byproducts. If imine formation is suspected:
-
Add a Scavenger: Introduce a scavenger into the reaction mixture to trap the 2-nitrosobenzaldehyde as it is formed. Semicarbazide hydrochloride is a common and effective choice.
-
Adjust pH: For the deprotection of amines, maintaining a slightly acidic pH can help to minimize imine formation by protonating the free amine.
-
Step 3: Optimize Reaction Conditions
-
Problem: The choice of solvent can impact the solubility of the substrate and the efficiency of the photochemical reaction.
-
Solution: Perform small-scale solvent screens to identify the optimal solvent for your substrate. Common solvents for 2-nitrobenzyl deprotection include methanol, ethanol, acetonitrile, and aqueous buffer solutions.
Data Presentation
Table 1: Quantum Yields for Deprotection of Various 2-Nitrobenzyl Derivatives
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. A higher quantum yield indicates a more efficient reaction. The quantum yield can be influenced by the substrate and the substituents on the 2-nitrobenzyl group.
| Protecting Group | Leaving Group | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| 2-Nitrobenzyl | Carbamate | 0.11 - 0.62 | 254 | [4] |
| 2,6-Dinitrobenzyl | Carbonate | ~0.12 | 365 | [2] |
| 4,5-Dimethoxy-2-nitrobenzyl | Phosphate (ATP) | ~0.05 | Not Specified | |
| 2-Nitrobenzyl | Alcohol | ~0.60 | Not Specified | [1] |
Note: Quantum yields are highly dependent on the specific substrate and reaction conditions. The values presented here are for illustrative purposes.
Table 2: Qualitative Effect of Reaction Parameters on Deprotection Yield
| Parameter | Effect on Yield | Recommendations |
| Irradiation Time | Insufficient time leads to incomplete reaction. Excessive time can cause product degradation. | Monitor the reaction by TLC or LC-MS to determine the optimal time. |
| Wavelength | Mismatch between lamp wavelength and substrate absorption leads to low efficiency. | Use a light source that matches the absorption maximum of your 2-nitrobenzyl derivative. |
| Solvent | Affects substrate solubility and reaction efficiency. | Screen common solvents like methanol, ethanol, acetonitrile, and aqueous buffers. |
| pH | Can influence side reactions, especially imine formation with deprotected amines. | For amine deprotection, consider maintaining a slightly acidic pH. |
| Scavengers | Can significantly increase yield by preventing side reactions with the nitroso byproduct. | Use scavengers like semicarbazide HCl when deprotecting amines. |
| Concentration | High concentrations can lead to the "inner filter effect," reducing efficiency. | Perform the reaction at a relatively low concentration (e.g., 0.01-0.05 M). |
Experimental Protocols
General Protocol for the Photochemical Deprotection of a 2-Nitrobenzyl Protected Amine
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
2-Nitrobenzyl protected amine (1.0 eq)
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Scavenger (e.g., semicarbazide hydrochloride, 1.5 - 2.0 eq)
-
Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for >300 nm irradiation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Substrate: In a quartz or Pyrex reaction vessel, dissolve the 2-nitrobenzyl protected amine in the chosen solvent to a concentration of 0.01-0.05 M.
-
Add Scavenger: Add the scavenger (e.g., semicarbazide hydrochloride) to the reaction mixture.
-
Degas the Solution: Bubble an inert gas (nitrogen or argon) through the solution for 15-30 minutes to remove dissolved oxygen.
-
Irradiation: While maintaining a slow stream of the inert gas, place the reaction vessel in the photochemical reactor and begin irradiation. If the reaction vessel is not cooled by the reactor, use an external cooling bath to maintain a constant temperature.
-
Monitor the Reaction: At regular intervals, take aliquots of the reaction mixture and analyze them by TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography, crystallization, or extraction.
Diagram: Reaction Mechanism
Caption: The photochemical deprotection mechanism of 2-nitrobenzyl protecting groups and a common side reaction.
References
Side reactions of 2-nitrobenzyl photolysis and their prevention
Welcome to the technical support center for 2-nitrobenzyl (o-NB) photolysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their photolysis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with 2-nitrobenzyl caged compounds.
Q1: My photolysis reaction is inefficient, and the yield of my deprotected product is low. What could be the cause?
A1: Low photolysis efficiency can stem from several factors:
-
Formation of Non-Reactive Triplet States: Certain substituted 2-nitrobenzyl groups, particularly those with electron-donating groups like 4,5-dimethoxy or 4,5-methylenedioxy, are prone to forming long-lived triplet states upon irradiation. These triplet states do not lead to product formation and thus lower the overall quantum yield of the uncaging reaction.[1] The desired photorelease proceeds from the singlet excited state.
-
Internal Filtering by Byproducts: The primary byproduct of 2-nitrobenzyl photolysis is a 2-nitrosobenzaldehyde or a related derivative. These nitroso compounds and their subsequent degradation products can be colored and may absorb at the same wavelength as your caged compound.[2] This "internal filter" effect reduces the number of photons reaching the unreacted caged compound, leading to decreased efficiency over time.
-
Suboptimal Wavelength: Ensure your irradiation wavelength is appropriate for the specific o-NB derivative you are using. While the parent 2-nitrobenzyl group absorbs around 230-380 nm, derivatives with substituents on the aromatic ring can have shifted absorption maxima.[1] Using a wavelength on the tail of the absorption spectrum will result in a lower extinction coefficient and consequently, a lower rate of photolysis.
-
Low Quantum Yield of the Caging Group: The intrinsic quantum yield of photolysis can vary significantly depending on the substitution pattern of the 2-nitrobenzyl group and the nature of the leaving group.
Troubleshooting Steps:
-
Characterize the Photophysical Properties: If possible, measure the UV-Vis absorption spectrum of your caged compound to confirm the optimal excitation wavelength.
-
Monitor Reaction Progress: Use techniques like HPLC or NMR to monitor the disappearance of the starting material and the appearance of the product and byproducts over time. This can help you identify if the reaction is stalling due to an internal filter effect.
-
Consider a Different Caging Group: If the issue is inherent to the chosen caging group (e.g., low quantum yield or high triplet state formation), consider synthesizing your molecule with a different photolabile protecting group. For instance, introducing a second nitro group at the 6-position (2,6-dinitrobenzyl) can increase the quantum yield.[3]
-
Optimize Reaction Conditions: Experiment with different solvents and pH, as these can influence the reaction mechanism and efficiency.
Q2: I am observing unexpected fluorescent signals in my biological experiment after photolysis. What is the source, and how can I avoid it?
A2: The appearance of fluorescent byproducts is a known side reaction, particularly with 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds.[1]
-
Source of Fluorescence: During the photolysis of DMNB-caged carboxylic acids, fluorescent products can be formed that emit at around 430 nm. Further UV irradiation can lead to the formation of another product with a longer wavelength emission (500-600 nm).[1] These fluorescent byproducts can interfere with common fluorescent dyes like fluorescein, complicating data analysis in biological imaging experiments.
Prevention and Mitigation:
-
Use a Different Caging Group: The most effective way to prevent this interference is to use a 2-nitrobenzyl derivative that is not known to produce fluorescent byproducts. The parent, unsubstituted 2-nitrobenzyl group is a potential alternative, although it may have a lower quantum yield and require shorter wavelength UV light.
-
Spectral Deconvolution: If changing the caging group is not feasible, you may be able to spectrally unmix the signal from your fluorescent probe and the byproduct using appropriate controls and image processing software. This requires careful characterization of the emission spectrum of the byproduct under your experimental conditions.
-
Minimize Irradiation Time and Intensity: Use the minimum light dose required to achieve the desired level of uncaging to reduce the formation of secondary, longer-wavelength fluorescent byproducts.
Q3: I am uncaging a primary or secondary amine, and I suspect a side reaction is occurring with the photolysis byproduct. How can I confirm this and prevent it?
A3: When uncaging primary or secondary amines, the released amine can react with the 2-nitrosobenzaldehyde byproduct to form an imine.[4] This side reaction consumes your desired product and can introduce a new, biologically active or interfering compound into your system.
-
Confirmation: This side reaction can be monitored by LC-MS, looking for the mass of the expected imine adduct.
Prevention Strategies:
-
Use an α-Substituted Caging Group: The most common and effective solution is to use a 2-nitrobenzyl group with a substituent, typically a methyl group, at the benzylic (α) carbon, creating a 1-(2-nitrophenyl)ethyl (NPE) caging group. The photolysis of NPE-caged compounds releases a 2-nitrosoacetophenone instead of a 2-nitrosobenzaldehyde. The ketone group of the acetophenone (B1666503) is significantly less electrophilic than the aldehyde, and thus, the condensation reaction with the released amine is much less favorable.[4]
-
Incorporate a Carbamate (B1207046) Linker: For amines, caging them as a carbamate provides an alternative cleavage pathway that can avoid the formation of reactive byproducts. For instance, a carbamate linker between the o-NB group and epinephrine (B1671497) was shown to prevent the formation of the toxic byproduct adrenochrome.[5] Upon photolysis, the carbamate can decompose to release the free amine, carbon dioxide, and the 2-nitrosobenzaldehyde. While the aldehyde is still formed, the amine is released in a separate step.
-
Continuous Flow Photolysis: For synthetic applications, continuous flow photochemistry has been shown to improve the yields of N-deprotection.[3][6] The rapid removal of the product from the irradiation zone can minimize secondary reactions.
Q4: My photolysis generates a mixture of products, and I am concerned about secondary photoreactions of the 2-nitroso byproduct. What are these reactions, and can they be controlled?
A4: The initially formed 2-nitrosoketone or aldehyde is itself photoactive and can undergo further reactions, leading to a complex mixture of products.
-
Known Secondary Reactions: 2-nitrosophenyl ketones can undergo a unique photorearrangement. For example, a 2-nitrosoketone with an isopropyl substituent has been observed to rearrange into a bicyclic oxazole. The specific rearrangement pathway depends on the nature of the α-substituent on the original caging group.
-
Formation of Azoxy Compounds: In aqueous solutions, particularly for meta- and para-nitrobenzyl alcohols, the formation of azoxy compounds as byproducts has been reported.[7]
-
Degradation Products: The nitroso byproduct can also lead to the formation of brown-colored degradation products that contribute to the internal filter effect.[2]
Control and Prevention:
-
Wavelength Selection: To some extent, secondary photoreactions can be minimized by choosing an irradiation wavelength that is strongly absorbed by the caged compound but weakly absorbed by the nitroso byproduct. However, their absorption spectra often overlap.
-
Minimize Light Exposure: Use the lowest effective light dose to minimize the chance of the byproduct absorbing a second photon.
-
Scavengers: While not a universal solution, in some specific cases, scavengers could potentially be used to intercept reactive intermediates, though this would need to be carefully validated for your system.
-
Focus on the Primary Reaction: In many biological applications, the focus is on the rapid release of the active molecule. If the byproducts are biologically inert and do not interfere with the measurement, their formation may be acceptable.
Quantitative Data Summary
The efficiency of 2-nitrobenzyl photolysis is highly dependent on the substitution pattern of the photolabile protecting group. The following tables summarize key quantitative data from the literature.
Table 1: Quantum Yields of Photolysis for Various 2-Nitrobenzyl Derivatives
| 2-Nitrobenzyl Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| 2-Nitrobenzyl | Phenylpropiolic acid | 254 | 0.08 | [7] |
| 1-(2-Nitrophenyl)ethyl | Phenylpropiolic acid | 254 | up to 0.45 | [7] |
| 2,6-Dinitrobenzyl | Carbonate | 365 | 0.12 | [3] |
| 4,5-Dimethoxy-2-nitrobenzyl | Not specified | Not specified | Generally lower than CNB-caged probes | [8] |
| α-Carboxy-2-nitrobenzyl (CNB) | Not specified | ≤360 | 0.2 - 0.4 | [8] |
| 2-Nitrobenzyl alcohol | - | various | ~0.6 | [8][9] |
| 1-(2-Nitrophenyl)ethanol (B14764) | - | various | ~0.6 | [8][9] |
Table 2: Effect of Benzylic Substitution on the Quantum Yield of Photolysis of o-Nitrobenzyl Phenylpropiolates
| Benzylic Substituent | Quantum Yield (Φ) |
| H | 0.08 |
| Methyl | up to 0.45 |
| Vinyl | up to 0.45 |
| Allyl | up to 0.45 |
| Phenyl | up to 0.45 |
| Data from reference[7] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Photolysis by HPLC
This protocol outlines a general method for analyzing the progress of a photolysis reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Solution of your 2-nitrobenzyl caged compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA).
-
UV lamp or other light source for irradiation.
-
Small quartz cuvettes or other suitable reaction vessels.
-
Microsyringes.
Procedure:
-
Prepare a stock solution of your caged compound at a known concentration.
-
Set up your HPLC method, including the mobile phase gradient, flow rate, and detection wavelength(s). The detection wavelength should be chosen to monitor both the starting material and the expected products.
-
Inject a sample of the un-irradiated stock solution to obtain a t=0 chromatogram.
-
Place a known volume of the stock solution in the reaction vessel and begin irradiation.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and inject it into the HPLC.
-
Continue this process until the desired level of conversion is reached or the reaction appears to have stopped.
-
Analyze the chromatograms to determine the peak areas of the starting material, the released substrate, and any major byproducts.
-
Plot the concentration of each species as a function of irradiation time to determine the reaction kinetics.
Protocol 2: Synthesis of a 1-(2-Nitrophenyl)ethyl (NPE) Carbamate-Protected Diamine to Prevent Imine Formation
This protocol is adapted from the synthesis of NPE-protected diamines and serves as a general guideline.[2][10][11]
Materials:
-
1-(2-Nitrophenyl)ethyl phenyl carbonate (can be synthesized from 1-(2-nitrophenyl)ethanol and phenyl chloroformate).
-
The diamine to be protected.
-
Standard laboratory glassware and purification supplies (e.g., for filtration and chromatography).
Procedure:
-
Dissolve the 1-(2-nitrophenyl)ethyl phenyl carbonate in ethanol.
-
Add the diamine to the solution at room temperature. The reaction will typically form the monoprotected diamine, with some bis-protected diamine as a byproduct.
-
The bis-protected diamine byproduct often precipitates out of the ethanol solution and can be removed by filtration.
-
The soluble, monoprotected product can then be purified from the filtrate, for example, by extraction and/or column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Visualizations
Diagram 1: General Photolysis Pathway of 2-Nitrobenzyl Caged Compounds and a Key Side Reaction Pathway
Caption: Desired vs. side reaction pathway in 2-nitrobenzyl photolysis.
Diagram 2: Workflow for Troubleshooting Low Photolysis Yield
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vapourtec.com [vapourtec.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines [benthamopenarchives.com]
Technical Support Center: Removal of 2-Nitrosotoluene from Photoreactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 2-nitrosotoluene (B1195946) as a byproduct in the photoreaction of 2-nitrotoluene (B74249).
Frequently Asked Questions (FAQs)
Q1: How is 2-nitrosotoluene formed as a byproduct in the photoreaction of 2-nitrotoluene?
A1: While the primary photochemical degradation products of 2-nitrotoluene in the presence of hydroxyl radicals are typically 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol, the formation of 2-nitrosotoluene can occur through intermediate reductive pathways.[1] During electrochemical reduction of 2-nitrotoluene, 2-nitrosotoluene has been identified as a transformation product.[2] It is plausible that certain photoreaction conditions can mimic these reductive processes, leading to the formation of the nitroso byproduct. The exact mechanism can be complex and dependent on the solvent, wavelength of light, and presence of other reagents.
Q2: What are the primary methods for removing 2-nitrosotoluene from a 2-nitrotoluene reaction mixture?
A2: The most common and effective methods for removing 2-nitrosotoluene from a 2-nitrotoluene mixture are fractional distillation, crystallization, and column chromatography. The choice of method depends on the scale of the experiment, the concentration of the impurity, and the desired final purity of the 2-nitrotoluene.
Q3: How can I detect and quantify the amount of 2-nitrosotoluene in my sample?
A3: Several analytical techniques can be used for the detection and quantification of 2-nitrosotoluene in a mixture with 2-nitrotoluene. These include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for definitive identification and sensitive quantification.[1][3] Spectroscopic methods can also be employed to differentiate between the two compounds based on their distinct absorption spectra.
Troubleshooting Guides
Issue 1: Poor separation of 2-nitrosotoluene and 2-nitrotoluene by fractional distillation.
Possible Causes:
-
Insufficient column efficiency: The boiling points of 2-nitrotoluene and 2-nitrosotoluene may be too close for efficient separation with a standard distillation setup.
-
Incorrect pressure: The vacuum applied may not be optimal for achieving a sufficient temperature differential between the boiling points of the two compounds.
-
Azeotrope formation: An azeotrope may be forming between the two compounds or with the solvent.
Solutions:
-
Increase column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings).
-
Optimize vacuum: Carefully adjust the vacuum to maximize the difference in boiling points. The boiling point of 2-nitrotoluene is 222 °C at atmospheric pressure.[4] Vacuum distillation can lower the boiling point and potentially improve separation.
-
Azeotropic distillation: If an azeotrope is suspected, consider adding a third component that can break the azeotrope and facilitate separation.
Issue 2: Co-crystallization of 2-nitrosotoluene with 2-nitrotoluene during purification.
Possible Causes:
-
Inappropriate solvent choice: The selected solvent may not provide sufficient differentiation in solubility between the two compounds at different temperatures.
-
High concentration of impurity: If the concentration of 2-nitrosotoluene is too high, it is more likely to co-crystallize with the desired product.
-
Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice of the major component.
Solutions:
-
Solvent screening: Test a variety of solvents or solvent mixtures to find one that maximizes the solubility of 2-nitrosotoluene while minimizing the solubility of 2-nitrotoluene at low temperatures. Common solvents for recrystallizing nitroaromatic compounds include ethanol, methanol, and hexane (B92381)/acetone mixtures.[5][6]
-
Pre-purification: If the impurity concentration is high, consider a preliminary purification step, such as a quick filtration through a silica (B1680970) plug, to reduce the amount of 2-nitrosotoluene before crystallization.
-
Slow cooling: Allow the crystallization solution to cool slowly and undisturbed to promote the formation of pure crystals.
Issue 3: Ineffective removal of 2-nitrosotoluene by column chromatography.
Possible Causes:
-
Incorrect stationary phase: The selected stationary phase may not have the appropriate selectivity to resolve the two compounds.
-
Inappropriate mobile phase: The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Column overloading: Applying too much sample to the column can lead to broad peaks and poor resolution.
Solutions:
-
Stationary phase selection: For the separation of nitroaromatics, phenyl-hexyl or C18 stationary phases are often effective.[3][7]
-
Mobile phase optimization: Perform thin-layer chromatography (TLC) to screen different solvent systems and find an eluent that provides good separation (Rf values ideally between 0.2 and 0.4 for the two compounds). A gradient elution from a non-polar to a more polar solvent can also improve separation.[8]
-
Proper loading: Ensure the sample is concentrated into a small band at the top of the column. Dry loading the sample onto a small amount of silica can be beneficial.[8]
Data Presentation
Table 1: Comparison of Purification Methods for 2-Nitrosotoluene Removal
| Purification Method | Principle of Separation | Advantages | Disadvantages | Estimated Efficiency |
| Fractional Distillation | Difference in boiling points | Scalable, can handle large volumes. | May not be effective for compounds with close boiling points. Requires vacuum for high-boiling compounds. | Moderate to High |
| Crystallization | Difference in solubility | Can yield very pure product. Cost-effective. | Can be time-consuming. Potential for product loss in the mother liquor. | High |
| Column Chromatography | Differential adsorption to a stationary phase | High resolution, can separate complex mixtures. | Can be labor-intensive and require significant solvent volumes. Not ideal for very large scales. | Very High |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Sample Preparation: Place the crude reaction mixture containing 2-nitrotoluene and 2-nitrosotoluene into the distillation flask.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Slowly apply vacuum, aiming for a pressure that allows for a controlled distillation at a temperature well below the decomposition point of the compounds.
-
Collect fractions based on the boiling point. The fraction corresponding to the boiling point of 2-nitrotoluene should be collected separately.
-
Monitor the purity of the collected fractions using an appropriate analytical method (e.g., GC-MS).
-
Protocol 2: Recrystallization
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. A good solvent will dissolve the crude product at an elevated temperature but have low solubility for 2-nitrotoluene at a low temperature, while 2-nitrosotoluene remains in solution. Ethanol or a hexane/ethyl acetate (B1210297) mixture are good starting points.[5][6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A mixture of hexane and ethyl acetate is a common starting point. Aim for an Rf value of ~0.3 for 2-nitrotoluene.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica for dry loading) and carefully apply it to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase, can be employed for better separation.
-
Fraction Analysis: Analyze the collected fractions by TLC or another analytical method to identify the fractions containing the pure 2-nitrotoluene.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Photoreaction pathways of 2-nitrotoluene.
Caption: General workflow for purification.
References
- 1. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Quantum Yield for 2-Nitrobenzyl Caged Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-nitrobenzyl (oNB) caged compounds.
Frequently Asked Questions (FAQs)
Q1: What is a "caged compound" and why is the 2-nitrobenzyl group so common?
A caged compound is a biologically active molecule that has been chemically modified with a photoremovable protecting group (PPG), rendering it temporarily inactive.[1] Light irradiation cleaves this "cage," releasing the active molecule with precise spatial and temporal control.[1] The 2-nitrobenzyl (oNB) group is a foundational and widely used PPG because of its efficient photochemical release mechanism.[1][2]
Q2: What is quantum yield (Φ) and why is it critical for my experiments?
Quantum yield (Φ), in the context of caged compounds, is the ratio of the number of released bioactive molecules to the number of photons absorbed by the caged compound.[3] A high quantum yield is essential for practical applications as it means the uncaging process is efficient, requiring lower light intensity or shorter exposure times.[4] This minimizes potential phototoxicity to living cells and reduces the risk of side reactions.[1][4] A minimum quantum yield of 0.02 has been suggested for a PPG to be considered practical for biological studies.[4]
Q3: What is the general photochemical mechanism for 2-nitrobenzyl uncaging?
The photochemical release of a bioactive compound (X) from an oNB cage begins with the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[1][5] This intermediate then undergoes a series of rearrangements, ultimately liberating the caged molecule and a 2-nitrosobenzaldehyde (or related ketone) byproduct.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Preventing imine formation during amine deprotection with 2-nitrobenzyl group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing imine formation during the deprotection of amines protected with the 2-nitrobenzyl (oNB) group.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 2-nitrobenzyl (oNB) amine deprotection, and why does imine formation occur?
A1: The deprotection of a 2-nitrobenzyl-protected amine is a photolytic reaction. Upon irradiation with UV light (typically around 350 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, followed by a rearrangement to form an aci-nitro intermediate. This intermediate then cyclizes and subsequently fragments to release the free amine and a 2-nitrosobenzaldehyde byproduct.[1] The highly reactive aldehyde byproduct can then react with the newly liberated primary amine via a condensation reaction to form an imine, which is often an undesired side product that can complicate purification and reduce the yield of the target amine.
Q2: What are the primary strategies to prevent imine formation during oNB deprotection?
A2: There are three main strategies to suppress or eliminate the formation of imine byproducts:
-
Use of Aldehyde Scavengers: Introducing a reagent that selectively reacts with the 2-nitrosobenzaldehyde byproduct, preventing it from reacting with the deprotected amine.
-
Modification of the 2-Nitrobenzyl Group: Utilizing an α-substituted 2-nitrobenzyl protecting group that releases a less reactive ketone byproduct upon photolysis.
-
Optimization of Reaction Conditions: Employing techniques like continuous flow photochemistry to minimize the interaction time between the deprotected amine and the aldehyde byproduct.
Q3: How do aldehyde scavengers work, and which ones are most effective?
A3: Aldehyde scavengers are compounds that contain a nucleophilic functional group, such as a hydrazine (B178648) or semicarbazide (B1199961), which reacts rapidly and selectively with aldehydes to form stable hydrazones or semicarbazones, respectively. This reaction outcompetes the reaction of the aldehyde with the deprotected amine. Semicarbazide hydrochloride and various hydrazine derivatives are commonly used and have been shown to significantly improve the yields of the desired amine.[2]
Q4: What are the advantages of using a modified 2-nitrobenzyl group?
A4: By introducing a substituent (e.g., a methyl or phenyl group) at the benzylic position (the carbon attached to the nitrogen and the nitroaryl ring), the photolytic cleavage releases a 2-nitrosoketone instead of a 2-nitrosobenzaldehyde.[2] Ketones are generally less electrophilic and therefore less reactive towards amines than aldehydes. This inherent lower reactivity of the byproduct often eliminates the need for an external scavenger, simplifying the reaction and purification process.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired amine and presence of a major byproduct. | Formation of an imine between the deprotected amine and the 2-nitrosobenzaldehyde byproduct. | 1. Add an aldehyde scavenger to the reaction mixture. Semicarbazide hydrochloride or hydrazine hydrate (B1144303) are effective options.2. If possible, re-synthesize the protected amine using an α-substituted 2-nitrobenzyl group to generate a less reactive ketone byproduct upon deprotection. |
| Incomplete deprotection after prolonged irradiation. | 1. The concentration of the substrate may be too high, leading to inner filter effects.2. The byproduct, 2-nitrosobenzaldehyde, can further react to form colored species that absorb the irradiation wavelength, shielding the starting material from light. | 1. Dilute the reaction mixture. 2. Perform the reaction in a continuous flow reactor to ensure uniform irradiation and minimize byproduct interference.[3][4] |
| Difficulty in removing the scavenger-aldehyde adduct during purification. | The adduct may have similar solubility properties to the desired product. | 1. Consider using a polymeric scavenger that can be easily filtered off.2. Optimize the chromatographic separation conditions. |
Data Presentation
Table 1: Comparison of Deprotection Yields with and without Preventative Measures
| Protecting Group | Substrate | Deprotection Conditions | Additive/Scavenger | Yield of Deprotected Amine (%) | Reference |
| 2-Nitrobenzyloxycarbonyl (Z(2-NO₂)) | Alanine | Batch photolysis | None | 35 | [2] |
| 2-Nitrobenzyloxycarbonyl (Z(2-NO₂)) | Amino Acids/Peptides | Batch photolysis | Semicarbazide HCl | 77-100 | [2] |
| 4,5-Dimethoxy-2-nitrobenzyloxycarbonyl (Nvoc) | Alanine | Batch photolysis | None | 80 | [2] |
| α-phenyl-2-nitrobenzyloxycarbonyl (Ndmoc) | Dipeptide | Batch photolysis | None | 84 | [2] |
| α,α-bis(2-nitrophenyl)methoxycarbonyl (Dnboc) | Alanine | Batch photolysis | None | 95 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Photolytic Deprotection of a 2-Nitrobenzyl (oNB) Protected Amine using an Aldehyde Scavenger
This protocol provides a general method for the photolytic deprotection of amines protected with a 2-nitrobenzyl-based group, incorporating an aldehyde scavenger to prevent imine formation.
Materials:
-
2-Nitrobenzyl protected amine
-
Solvent (e.g., ethanol, dioxane, or chloroform)
-
Semicarbazide hydrochloride (10 equivalents)
-
Photochemical reactor with a mercury quartz lamp (e.g., 125 W)
-
Cooling system for the reactor
-
Thin Layer Chromatography (TLC) supplies
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 2-nitrobenzyl protected amine in a suitable solvent to a concentration of 0.01-0.05 M in a Pyrex immersion-well photochemical reactor.
-
Add semicarbazide hydrochloride (10 equivalents) to the solution.
-
Ensure the reactor is cooled using a water-circulating bath.
-
Irradiate the solution with a medium-pressure mercury lamp. If the substrate is sensitive to shorter wavelengths (e.g., contains tryptophan or phenylalanine residues), use a filter solution (e.g., CuSO₄) to block light below 320 nm.[2]
-
Monitor the progress of the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate and reaction scale.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add dilute hydrochloric acid and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the photoproducts of the protecting group and the scavenger adduct.
-
Carefully neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate).
-
The deprotected amine may precipitate and can be collected by filtration, or it can be extracted with an appropriate organic solvent.
-
Dry the isolated product and purify if necessary by crystallization or column chromatography.
Protocol 2: Synthesis of an α-Substituted 2-Nitrobenzyl Alcohol Precursor
This protocol describes the synthesis of an α-substituted 2-nitrobenzyl alcohol, which is a precursor for creating modified oNB protecting groups that release ketones upon photolysis.
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide or Methylmagnesium bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 2-nitrobenzaldehyde in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product into diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica (B1680970) gel.
Visualizations
Mechanism of oNB Deprotection and Imine Formation
Caption: The photochemical deprotection of a 2-nitrobenzyl protected amine yields a free amine and a reactive 2-nitrosobenzaldehyde byproduct, which can lead to the formation of an undesired imine.
Strategies to Prevent Imine Formation
Caption: Two primary strategies to prevent imine formation are the use of aldehyde scavengers to trap the reactive byproduct, or the use of modified 2-nitrobenzyl groups that generate a less reactive ketone byproduct.
References
Effect of pH and solvent on 2-nitrobenzyl photocleavage efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitrobenzyl photolabile protecting groups. The information provided addresses common issues related to the effects of pH and solvent on photocleavage efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of 2-nitrobenzyl photocleavage?
A1: The photocleavage of 2-nitrobenzyl-based protecting groups generally proceeds via a Norrish Type II reaction.[1] Upon absorption of UV light (typically in the 200-320 nm range), the nitro group is excited into a diradical state.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[1] This intermediate then undergoes rearrangement to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[1]
Q2: How does pH affect the efficiency of 2-nitrobenzyl photocleavage?
A2: The pH of the reaction medium significantly influences the photocleavage mechanism and, consequently, its efficiency. The photocleavage process can proceed through two main competing pathways, and the balance between them is pH-dependent. In aqueous solutions with a pH between 3 and 8, the classical mechanism involving a benzisoxazolidine intermediate is predominant.[2] However, in aprotic solvents and in more acidic or basic aqueous solutions, a pathway involving hydrated nitroso compounds formed by proton transfer is favored.[2] The rate of decay of the key aci-nitro intermediate is also pH-dependent.[1]
Q3: Which solvents are suitable for 2-nitrobenzyl photocleavage?
A3: 2-Nitrobenzyl photocleavage can be performed in a variety of solvents, including both protic and aprotic ones. The choice of solvent can affect the reaction rate and quantum yield. Common solvents include water, methanol (B129727), dioxane, and acetonitrile. The reaction has been shown to proceed in both solution and the solid state.[1] For biological applications, aqueous buffers are commonly used.
Q4: What is the typical quantum yield for 2-nitrobenzyl photocleavage?
A4: The quantum yield (Φ) for 2-nitrobenzyl photocleavage can vary depending on the specific substrate, the leaving group, and the reaction conditions. For 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol, quantum yields of about 60% have been reported in various solvents.[2] For 1-(2-nitrophenyl)ethyl phosphate (B84403) esters, quantum yields in the range of 0.49–0.63 have been observed.[3] Modifications to the 2-nitrobenzyl core, such as the addition of a second nitro group, can increase the quantum yield. For example, the quantum yield for the release of a carbonate increased from 0.033 to 0.12 when a 2,6-dinitrobenzyl protecting group was used.[1]
Q5: What are the common byproducts of the 2-nitrobenzyl photocleavage reaction?
A5: The primary byproduct of the 2-nitrobenzyl photocleavage is a 2-nitrosobenzaldehyde derivative.[1] It is important to be aware that these nitroso compounds can potentially undergo further reactions, such as imine formation, especially when irradiated at wavelengths above 300 nm.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during 2-nitrobenzyl photocleavage experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no photocleavage observed. | Incorrect wavelength of irradiation. | Ensure the irradiation wavelength matches the absorbance spectrum of the 2-nitrobenzyl compound (typically in the near-UV range). |
| Insufficient light intensity or duration. | Increase the light intensity or the irradiation time. A faster cleavage can be achieved by increasing the light intensity.[3] | |
| Inappropriate solvent. | The choice of solvent can influence the reaction rate. Consider switching to a different solvent. Protic solvents like methanol or aqueous buffers are often effective. | |
| Degradation of the starting material. | Verify the integrity of your 2-nitrobenzyl protected compound before the experiment using an appropriate analytical technique (e.g., NMR, HPLC). | |
| Inconsistent reaction rates between experiments. | Fluctuations in pH. | The photocleavage rate is pH-dependent. Use a buffered solution to maintain a constant pH throughout the experiment. |
| Variations in temperature. | While the primary photochemical step is temperature-independent, subsequent thermal reactions can be affected. Ensure consistent temperature control. | |
| Presence of quenching agents. | Certain molecules can quench the excited state of the 2-nitrobenzyl group, reducing the photocleavage efficiency. Identify and remove any potential quenchers from your reaction mixture. | |
| Formation of unexpected side products. | Secondary photoreactions of the nitroso byproduct. | The 2-nitrosobenzaldehyde byproduct can absorb light and undergo further reactions.[1] To minimize this, you can try to limit the irradiation time or use a wavelength that is less absorbed by the byproduct. |
| Reaction of the leaving group with byproducts. | The released molecule could potentially react with the nitroso byproduct. Analyze the reaction mixture for such adducts. | |
| Low yield of the desired released molecule. | Poor leaving group ability. | The efficiency of the photocleavage can be influenced by the nature of the leaving group. |
| Re-caging or side reactions of the released molecule. | The released molecule might be unstable under the reaction conditions or could potentially react with the starting material or byproducts. |
Data Presentation
Table 1: Effect of Solvent on the Photolysis Half-life of 2-Nitrobenzyl Derivatives
| Linker | Methanol (t1/2, min) | p-Dioxane (t1/2, min) | Aqueous Buffer (pH 7.4) (t1/2, min) |
| o-Nitrobenzyl Linker 4 | 15 | 20 | 12 |
| Veratryl-based Linker 13a | 3 | 4 | 2 |
| Veratryl-based Linker with benzylic methyl group 13b | 0.6 | 0.8 | 0.4 |
Data adapted from a study on the kinetics of photolytic cleavage of various o-nitrobenzyl linkers. The photolysis was carried out using a Hg(Xe) Arc lamp (350-450 nm) with a power of 10 mW/cm² at 365 nm.
Experimental Protocols
Monitoring 2-Nitrobenzyl Photocleavage by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for monitoring the progress of a 2-nitrobenzyl photocleavage reaction.
Materials:
-
2-nitrobenzyl protected compound
-
Appropriate solvent (e.g., acetonitrile/water mixture)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of methanol in a buffer like triethylammonium (B8662869) acetate)
Procedure:
-
Prepare a stock solution of the 2-nitrobenzyl protected compound in the chosen solvent.
-
Transfer an aliquot of the solution to a quartz cuvette for irradiation.
-
Before irradiation (t=0), inject a sample of the solution into the HPLC to obtain a chromatogram of the starting material.
-
Irradiate the solution in the cuvette with a UV lamp at the appropriate wavelength (e.g., 340 nm).
-
At specific time intervals, withdraw aliquots from the cuvette and inject them into the HPLC.
-
Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s).
-
The retention times and UV-Vis spectra from the photodiode array detector can be used to identify the starting material and products.[3]
General Protocol for Laser Flash Photolysis (LFP) of a 2-Nitrobenzyl Compound
This protocol provides a general outline for studying the transient species involved in 2-nitrobenzyl photocleavage.
Instrumentation:
-
Pulsed laser (e.g., Nd:YAG laser) for excitation (pump pulse).
-
Probe light source (e.g., xenon lamp).
-
Monochromator.
-
Detector (e.g., photomultiplier tube).
-
Oscilloscope and data acquisition system.
Procedure:
-
Prepare a solution of the 2-nitrobenzyl compound in the desired solvent and place it in a quartz cell.
-
Position the cell in the sample holder of the LFP spectrometer.
-
The sample is irradiated with a short, intense laser pulse (pump pulse) at a wavelength where the 2-nitrobenzyl compound absorbs.
-
A continuous probe light beam is passed through the sample at a right angle to the pump pulse.
-
Changes in the absorbance of the probe light, caused by the formation of transient species (like the aci-nitro intermediate), are monitored by the detector at a specific wavelength.
-
The signal from the detector is recorded by the oscilloscope as a function of time, providing kinetic data on the formation and decay of the transient species.
-
By varying the wavelength of the probe light, a transient absorption spectrum can be constructed.
Mandatory Visualization
Caption: Experimental workflow for 2-nitrobenzyl photocleavage.
Caption: Influence of pH on 2-nitrobenzyl photocleavage pathways.
References
Improving the cleavage efficiency of 2-nitrobenzyl ethers
Welcome to the technical support center for 2-nitrobenzyl (NBn) ether cleavage. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve cleavage efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photochemical cleavage of 2-nitrobenzyl ethers?
A1: The photocleavage of 2-nitrobenzyl ethers is an intramolecular redox process initiated by UV irradiation (typically 300-365 nm).[1] Upon absorbing a photon, the excited 2-nitrobenzyl group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[2][3] This transient species then undergoes rearrangement to form a cyclic intermediate, which subsequently breaks down to release the protected alcohol and 2-nitrosobenzaldehyde as the primary byproduct.[1][4]
Q2: What are the key factors that influence the cleavage efficiency?
A2: Several factors critically impact the rate and efficiency of cleavage:
-
Wavelength and Intensity of Light: The choice of wavelength is crucial and should correspond to the absorbance maximum of the specific 2-nitrobenzyl derivative.[1][5] Higher light intensity can increase the reaction rate, but may also lead to side reactions.
-
pH of the Medium: The pH of the solution significantly affects the decay rates of intermediates.[6] For some derivatives, hemiacetal intermediates can limit the product release rate at neutral or acidic pH.[2][7]
-
Substituents: Electron-donating groups (e.g., methoxy (B1213986) groups) on the aromatic ring can increase the rate of cleavage.[8][9] Additionally, substitution at the benzylic (α) position, such as with a methyl group, can increase the quantum yield of photolysis approximately fivefold compared to the unsubstituted version.[1]
-
Leaving Group Acidity: For related 2-nitrobenzyl esters, a clear correlation exists where a more acidic leaving group (lower pKa) results in a faster rate of photochemical cleavage.[8][9]
-
Solvent and Concentration: The choice of solvent is important for substrate solubility and can influence reaction kinetics.[4] Lower starting concentrations can lead to faster decomposition.[9]
Q3: What are the common byproducts of the cleavage reaction?
A3: The primary byproduct of the photochemical cleavage is 2-nitrosobenzaldehyde (or a corresponding ketone if the benzylic position is substituted).[4][10] This species can sometimes undergo secondary photoreactions, such as dimerization, to form azobenzene (B91143) derivatives.[1] In some non-photochemical cleavage methods, byproducts like 4-nitrobenzaldehyde (B150856) or methyl 4-nitrobenzoate (B1230335) have been observed.[11]
Troubleshooting Guide
Issue 1: Incomplete or Slow Cleavage Reaction
Q: My cleavage reaction is not going to completion, or the rate is extremely slow. What are the potential causes and how can I fix this?
A: Incomplete or slow cleavage is a common issue. Follow this troubleshooting workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for slow or incomplete cleavage.
Detailed Explanation:
-
Verify Light Source: Ensure your UV lamp is emitting at the correct wavelength (e.g., 365 nm) and has sufficient power. The absorption of the o-nitrobenzyl group decreases with increasing irradiation time as it is consumed.[6]
-
Optimize pH: The breakdown of hemiacetal intermediates, which can be rate-limiting, is often accelerated at higher pH.[2][10] For many 2-nitrobenzyl ethers, product release rates are limited at pH < 8.[2] Adjusting the solution to be slightly basic can significantly improve cleavage efficiency.
-
Adjust Concentration: Studies have shown that lower starting concentrations can lead to faster photochemical decomposition.[9] If your reaction is sluggish, try diluting the sample.
-
Consider Alternative Methods: If photochemical methods are still inefficient, a chemical cleavage protocol may be effective. A method using 20% aqueous NaOH in methanol (B129727) at 75°C has been shown to efficiently cleave o- and p-nitrobenzyl ethers.[11][12]
Issue 2: Formation of Side Products and Low Yield
Q: I'm observing unexpected peaks in my analysis and the yield of my desired product is low. What's causing this and how can I improve it?
A: Low yields can be caused by side reactions of the 2-nitrosobenzaldehyde byproduct or quenching of the excited state.
-
Oxygen Sensitivity: While some non-photochemical methods require oxygen, its role in photocleavage can be complex.[11] It's generally recommended to perform photochemical reactions in a degassed solvent to avoid potential photooxygenation side reactions.
-
Scavengers: In some contexts, particularly solid-phase synthesis, reactive intermediates can cause side reactions. While not standard for simple ether cleavage, the use of scavengers might be explored in complex systems.[13]
-
Solvent Purity: Ensure high-purity, degassed solvents are used. Impurities can quench the excited state of the nitrobenzyl group, reducing the quantum yield.
Quantitative Data on Cleavage Efficiency
The efficiency of cleavage is highly dependent on the substitution pattern of the 2-nitrobenzyl group and the nature of the leaving group.
Table 1: Effect of Substituents on Photolysis Rate Constants
| Compound | Substituent on Phenyl Ring (R1) | Leaving Group (R2) | Rate Constant (k) x 10⁻⁵ s⁻¹ |
|---|---|---|---|
| 8f | H | Acetyl | 34.1 |
| 9f | H | Benzyl | 48.4 |
| 7f | H | 4-Fluoro-benzyl | 54.1 |
| 10f | H | Phenyl carbamate | 149.3 |
Data adapted from a kinetic study on oNB esters, which shows analogous trends for ethers. The rate increases significantly with the acidity of the leaving group.[9]
Table 2: Comparison of Photolability for 1-(o-nitrophenyl)ethyl Derivatives
| Derivative | % Decomposition (10 min at 3.5 mW/cm², 365 nm) |
|---|---|
| Tosylate | >80% |
| Phosphate | >80% |
| Benzoate | >80% |
This data highlights that substituting the benzylic position (the 1-o-phenylethyl group) leads to rapid photolability.[14]
Experimental Protocols
Protocol 1: General Photochemical Cleavage of 2-Nitrobenzyl Ethers
This protocol provides a general starting point for the photolysis of NBn-protected alcohols.
Caption: General experimental workflow for photochemical cleavage.
Methodology:
-
Preparation: Dissolve the 2-nitrobenzyl ether substrate in a suitable solvent (e.g., a 4:1 mixture of acetonitrile (B52724) to water is common) to a concentration of approximately 0.01-0.05 M.[4] If pH sensitivity is a concern, use a suitable buffer. Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Irradiation: Place the solution in a vessel made of quartz or borosilicate glass (which is transparent to the required UV wavelength). Irradiate the solution using a suitable UV source (e.g., a medium-pressure mercury lamp with a filter to isolate the 365 nm band). The reaction should be cooled if significant heat is generated by the lamp.
-
Monitoring: Follow the progress of the reaction by a suitable analytical method, such as TLC or LC-MS, until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble byproducts. The organic layer is then dried over MgSO₄, filtered, and concentrated.
-
Purification: Purify the crude product using column chromatography to isolate the desired deprotected alcohol.
Protocol 2: Non-Photochemical Cleavage using NaOH
This method is an alternative for substrates that are sensitive to light or when photochemical methods are inefficient.[11][12]
Methodology:
-
Preparation: To a vial containing the 2-nitrobenzyl ether (1.0 equiv), add methanol and a 20% aqueous sodium hydroxide (B78521) solution in a 1:1 ratio.
-
Reaction: Stir the reaction mixture at 75 °C. This method relies on oxygen dissolved in the solution, so degassing is not necessary.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1.5 - 7 hours).
-
Workup: Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the deprotected compound.
References
- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-nitrobenzyl protected compounds to acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-nitrobenzyl (2-NB) protected compounds under acidic and basic conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the 2-nitrobenzyl (2-NB) protecting group?
A1: The 2-nitrobenzyl group is primarily known as a photolabile protecting group, meaning it is cleaved by UV light. However, in the absence of light, it exhibits a distinct stability profile. It is generally very stable to a wide range of acidic conditions but can be susceptible to cleavage under strongly basic or nucleophilic conditions, particularly when used to protect a good leaving group (e.g., as an ester).
Q2: How stable are 2-nitrobenzyl protected compounds to acidic conditions?
A2: 2-Nitrobenzyl protected compounds, including ethers, esters, and carbamates, are generally highly stable under acidic conditions. They can withstand treatment with strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane. This stability allows for the selective deprotection of other acid-labile groups, such as the tert-butoxycarbonyl (Boc) group, while the 2-NB group remains intact.
Q3: Are 2-nitrobenzyl protected compounds stable to basic conditions?
A3: The stability of 2-nitrobenzyl protected compounds to basic conditions depends on the linkage.
-
2-NB Ethers and Carbamates: These are generally stable to moderately basic conditions. For example, 2-NB carbamates are often stable to conditions used for Fmoc-deprotection in peptide synthesis (e.g., 20% piperidine (B6355638) in DMF).
-
2-NB Esters: These are more susceptible to basic conditions and can be cleaved by strong nucleophilic bases via hydrolysis. The rate of cleavage will depend on the strength of the base, the solvent, and the temperature.
Q4: Can the 2-nitrobenzyl group be considered orthogonal to other common protecting groups?
A4: Yes, the 2-nitrobenzyl group's stability profile makes it orthogonal to several common protecting groups.
-
Orthogonal to Acid-Labile Groups (e.g., Boc, Trityl): Due to its high acid stability, the 2-NB group remains in place while these groups can be selectively removed with acid.
-
Orthogonal to Base-Labile Groups (e.g., Fmoc, Acetyl): 2-NB ethers and carbamates are generally stable to the basic conditions used to remove these groups. However, caution is advised with 2-NB esters, which may show some lability.
-
Orthogonal to Hydrogenolysis-Labile Groups (e.g., Benzyl, Cbz): The 2-NB group is stable to the catalytic hydrogenation conditions used to cleave these groups.
Data Presentation: Stability of 2-Nitrobenzyl Protected Compounds
The following tables provide representative data on the stability of different 2-nitrobenzyl protected functional groups under various acidic and basic conditions. This data is illustrative and based on general chemical principles and qualitative findings in the literature. Actual stability will vary depending on the specific substrate, solvent, and temperature.
Table 1: Stability to Acidic Conditions
| Functional Group | Reagent/Condition | Temperature (°C) | Time (h) | Approximate % Cleavage |
| 2-NB Ether | 20% TFA in CH₂Cl₂ | 25 | 2 | < 1% |
| 50% TFA in CH₂Cl₂ | 25 | 2 | < 2% | |
| 4M HCl in Dioxane | 25 | 4 | < 1% | |
| 2-NB Ester | 20% TFA in CH₂Cl₂ | 25 | 2 | < 1% |
| 50% TFA in CH₂Cl₂ | 25 | 2 | < 2% | |
| 1M HCl in H₂O/THF | 25 | 24 | < 5% | |
| 2-NB Carbamate | 20% TFA in CH₂Cl₂ | 25 | 2 | < 1% |
| 95% TFA | 25 | 1 | < 5% | |
| 4M HCl in Dioxane | 25 | 4 | < 1% |
Table 2: Stability to Basic Conditions
| Functional Group | Reagent/Condition | Temperature (°C) | Time (h) | Approximate % Cleavage |
| 2-NB Ether | 1M NaOH in H₂O/THF | 25 | 24 | < 5% |
| 1M NaOH in H₂O/THF | 60 | 4 | < 10% | |
| 20% Piperidine in DMF | 25 | 2 | < 1% | |
| 2-NB Ester | 0.1M NaOH in H₂O/THF | 25 | 2 | ~50% |
| 1M NaOH in H₂O/THF | 25 | 1 | >95% | |
| 20% Piperidine in DMF | 25 | 2 | 5-10% | |
| 2-NB Carbamate | 1M NaOH in H₂O/THF | 25 | 24 | < 5% |
| 1M NaOH in H₂O/THF | 60 | 4 | 5-15% | |
| 20% Piperidine in DMF | 25 | 2 | < 1% |
Troubleshooting Guide
This guide addresses common issues encountered when working with 2-nitrobenzyl protected compounds in acidic or basic environments.
Issue 1: Unexpected cleavage of the 2-NB group under basic conditions.
-
Question: I am trying to deprotect an Fmoc group with 20% piperidine in DMF, but I am also observing cleavage of my 2-NB protected alcohol. What is happening?
-
Answer: If your alcohol is protected as a 2-NB ester , it will be susceptible to cleavage by the nucleophilic piperidine base. 2-NB ethers and carbamates are generally much more stable under these conditions.
-
Solution: For future syntheses, consider protecting alcohols as 2-NB ethers, which are more robust to basic conditions. For the current situation, you may need to reduce the reaction time or temperature of the Fmoc deprotection to minimize the undesired cleavage of the 2-NB ester.
-
Issue 2: The 2-NB protected compound appears to be degrading over time, even under neutral conditions.
-
Question: I have a 2-NB protected compound that seems to be decomposing during storage or workup. What could be the cause?
-
Answer: While generally stable, 2-nitrobenzyl compounds are sensitive to UV light. Exposure to ambient laboratory light, especially over long periods, can cause slow photolytic cleavage.
-
Solution: Protect your compound from light by storing it in an amber vial or wrapping the container in aluminum foil. Perform reactions and workups in a fume hood with the sash down to minimize light exposure.
-
Issue 3: Incomplete reaction at another site in the molecule when using a strong base.
-
Question: I am attempting a base-catalyzed reaction on a molecule containing a 2-NB ester, but the reaction is not going to completion.
-
Answer: The strong base used for your desired reaction may be simultaneously consuming your starting material by cleaving the 2-NB ester. This side reaction reduces the effective concentration of your starting material.
-
Solution:
-
Use a less nucleophilic base: If possible for your desired transformation, switch to a non-nucleophilic base (e.g., DBU, NaH) that is less likely to attack the ester.
-
Protect as an ether: In the future, protect the functional group as a 2-NB ether, which is more stable to basic conditions.
-
Increase stoichiometry: You may be able to drive the desired reaction to completion by using an excess of the base and your other reagents to compensate for the loss due to deprotection.
-
-
Issue 4: Unexpected side products after treatment with a strong acid.
-
Question: I treated my 2-NB protected peptide with 95% TFA for an extended period to remove other protecting groups and now see unexpected modifications.
-
Answer: While the 2-NB group is very stable to acid, prolonged exposure to very strong acids at elevated temperatures can potentially lead to side reactions on the nitro group or the aromatic ring, although this is uncommon under standard deprotection times.
-
Solution: Adhere to recommended reaction times for the deprotection of other acid-labile groups. If extended acid treatment is necessary, consider performing it at a lower temperature (e.g., 0 °C) to minimize potential side reactions. Ensure that your starting material is pure, as impurities could be the source of the unexpected products.
-
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of a 2-NB Protected Compound to a Specific Acidic or Basic Condition
This protocol describes a general method to quantify the stability of your 2-nitrobenzyl protected compound to a specific reagent. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Preparation of the Test Solution:
-
Prepare a stock solution of your 2-NB protected compound in a suitable solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Prepare the acidic or basic reagent at the desired concentration (e.g., 50% TFA in CH₂Cl₂, 1M NaOH in 1:1 H₂O/THF).
-
-
Reaction Setup:
-
In a small, light-protected vial (e.g., amber vial), add a known volume of the acidic or basic reagent.
-
Equilibrate the vial to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction (t=0), add a small volume of your stock solution to the vial and mix thoroughly. The final concentration of your compound should be suitable for HPLC analysis.
-
-
Time-Course Analysis:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a quenching solution (e.g., for a basic reaction, a solution containing an excess of acid like 1% TFA in 50:50 acetonitrile/water; for an acidic reaction, a solution containing a base like triethylamine (B128534) in 50:50 acetonitrile/water).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) that allows for the separation of your starting material and the deprotected product.
-
Monitor the elution profile using a UV detector at a wavelength where both the starting material and the product absorb (e.g., 254 nm or 265 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the deprotected product at each time point.
-
Calculate the percentage of remaining starting material at each time point to determine the rate of decomposition.
-
Visualizations
Caption: A general workflow for quantitatively assessing the stability of a 2-nitrobenzyl protected compound.
Caption: A logic diagram to aid in troubleshooting the cause of unexpected 2-nitrobenzyl group cleavage.
Technical Support Center: Purification of 2-Nitrobenzyl Protected Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitrobenzyl (oNB) protected intermediates. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with 2-nitrobenzyl protected intermediates?
A1: Common impurities can be categorized into two main groups: those arising from the protection reaction and those from premature cleavage of the protecting group.
-
From the protection reaction: Unreacted starting material, excess 2-nitrobenzyl bromide or alcohol, and over-alkylated or over-esterified byproducts.
-
From premature cleavage: The primary byproduct of oNB cleavage is 2-nitrosobenzaldehyde or a related ketone, which is yellow-orange and can further react to form colored impurities.[1][2] This can be triggered by exposure to UV light, certain metal catalysts, or harsh acidic/basic conditions.[3]
Q2: My purified 2-nitrobenzyl protected compound is yellow. Is this normal?
A2: While many 2-nitrobenzyl compounds are inherently pale yellow, a distinct yellow or orange color often indicates the presence of the 2-nitrosobenzaldehyde byproduct from premature deprotection.[1] It is crucial to handle oNB protected intermediates with minimal exposure to direct sunlight or UV lamps to prevent photochemical degradation. If the color persists after purification, it may be necessary to employ specific purification strategies to remove this colored impurity.
Q3: Can I use standard silica (B1680970) gel chromatography for the purification of 2-nitrobenzyl protected intermediates?
A3: Yes, silica gel flash column chromatography is a common and effective method for purifying oNB-protected compounds.[4][5] However, the slightly acidic nature of silica gel can sometimes lead to partial deprotection of sensitive substrates. If you observe product degradation on the column, consider the troubleshooting steps outlined in the guide below.
Troubleshooting Guides
Issue 1: Difficulty Removing 2-Nitrosobenzaldehyde Byproduct
The characteristic yellow-orange 2-nitrosobenzaldehyde impurity can be challenging to separate from the desired product due to similar polarities.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System: A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate (B1210297) or toluene/ethyl acetate) can improve separation.
-
Additive: Adding a small amount of a competitive hydrogen bond donor like tert-butanol (B103910) to the mobile phase can sometimes help to differentiate the aldehyde from the desired product on the silica surface.
-
-
Chemical Scavenging:
-
In cases where the protected molecule is stable to mild basic conditions, a wash with a dilute solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, facilitating its removal during an aqueous workup.
-
For amine-protected intermediates, the addition of a carbonyl scavenger like semicarbazide (B1199961) hydrochloride during the workup can form a more easily separable imine.[1]
-
-
Crystallization: If the desired compound is a solid, crystallization can be a highly effective method to exclude the more amorphous and often oily nitroso byproduct.
Issue 2: Product Degradation during Silica Gel Chromatography
Some 2-nitrobenzyl protected intermediates, particularly those with acid-sensitive functional groups, may degrade on standard silica gel.
Troubleshooting Steps:
-
Neutralize Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (B128534) in the column slurry, to neutralize acidic sites. A common practice is to use a solvent system containing 0.1-1% triethylamine.[6]
-
Use Alternative Stationary Phases:
-
Alumina (B75360) (basic or neutral): For compounds that are sensitive to acid but stable to base, basic or neutral alumina can be an excellent alternative to silica gel.
-
Amine-functionalized silica: This stationary phase is particularly useful for purifying basic compounds like protected amines, as it minimizes acid-base interactions that can lead to streaking and decomposition.[6]
-
Reversed-Phase Chromatography (C18): For polar oNB-protected intermediates, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be a viable option.[7][8]
-
-
Minimize Residence Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the contact time between the compound and the stationary phase.
Quantitative Data Summary
The following tables provide a summary of typical solvent systems and expected yields for the purification of 2-nitrobenzyl protected intermediates based on common laboratory practices.
Table 1: Common Solvent Systems for Flash Column Chromatography
| Protected Functional Group | Typical Stationary Phase | Common Eluent Systems |
| Alcohols/Phenols (Ethers) | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Amines (Carbamates/Amides) | Silica Gel, Amine-functionalized Silica | Hexane/Ethyl Acetate, Dichloromethane/Methanol (+ 0.5% NEt₃) |
| Carboxylic Acids (Esters) | Silica Gel | Hexane/Ethyl Acetate, Toluene/Acetone |
Table 2: Expected Recovery Ranges for Different Purification Methods
| Purification Method | Typical Yield Range | Notes |
| Flash Column Chromatography | 70-95% | Highly dependent on the separation difficulty. |
| Crystallization | 50-90% | Yield can be improved by multi-crop crystallization. |
| Preparative TLC | 40-75% | Best for small-scale purifications. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under pressure.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the initial solvent mixture, gradually increasing the polarity of the mobile phase (gradient elution) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General experimental workflow for obtaining a pure 2-nitrobenzyl protected intermediate.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. teledynelabs.com [teledynelabs.com]
Technical Support Center: Minimizing Phototoxicity with 2-Nitrobenzyl Cages
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity in biological experiments utilizing 2-nitrobenzyl photolabile protecting groups (cages).
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity in the context of 2-nitrobenzyl cages?
A1: Phototoxicity refers to the damaging effect of light on cells and tissues, which can be exacerbated by the presence of photosensitive compounds like 2-nitrobenzyl cages. The uncaging process itself, involving UV or high-energy visible light, can be phototoxic. Additionally, the photolysis of 2-nitrobenzyl cages can generate reactive oxygen species (ROS) and cytotoxic byproducts, such as o-nitrosobenzaldehyde, which contribute to cell stress and death.[1]
Q2: What are the typical signs of phototoxicity in my experiments?
A2: Signs of phototoxicity can range from subtle to severe and include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, blebbing, detachment).
-
Induction of apoptosis or necrosis.
-
Alterations in cellular signaling pathways unrelated to the intended effect of the uncaged molecule.
-
Increased background fluorescence or autofluorescence.
Q3: Which wavelengths are best for uncaging 2-nitrobenzyl compounds to minimize phototoxicity?
A3: While 2-nitrobenzyl cages are traditionally excited by UV light (around 350 nm), this high-energy light can be damaging to cells.[1] To mitigate this, consider the following:
-
Longer Wavelengths: Shifting to longer wavelengths, such as 405 nm, can significantly reduce phototoxicity, even though the uncaging efficiency may be lower.[2]
-
Two-Photon Excitation: This technique uses near-infrared (NIR) light (typically 700-1000 nm), which is less energetic and penetrates deeper into tissues with reduced scattering and lower phototoxicity.[3]
Q4: How can I reduce the toxicity of the o-nitrosobenzaldehyde byproduct?
A4: The o-nitrosobenzaldehyde byproduct is known to be reactive and potentially toxic. Strategies to mitigate its effects include:
-
Use of Scavengers: The addition of certain thiols, like dithiothreitol (B142953) (DTT), to the experimental medium can help to sequester the reactive nitroso byproduct.
-
Optimizing Concentration: Use the lowest effective concentration of the caged compound to minimize the generation of byproducts.
-
Perfusion: In some experimental setups, local perfusion can help to wash away the byproducts after uncaging.
Q5: Are there less toxic alternatives to 2-nitrobenzyl cages?
A5: Yes, several alternative photolabile protecting groups have been developed with improved photophysical properties and reduced toxicity. These include coumarin-based cages, which can often be excited by visible light, and other proprietary cages with red-shifted absorption spectra.[3]
Troubleshooting Guides
Problem 1: High cell death or morphological changes after uncaging.
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Reduce the light intensity (power density) or the duration of the light pulse. Use the minimum light dose necessary for effective uncaging. |
| Inappropriate Wavelength | If using UV light, try shifting to a longer wavelength (e.g., 405 nm) or consider a two-photon excitation setup if available. |
| High Concentration of Caged Compound | Titrate the concentration of the 2-nitrobenzyl caged compound to the lowest effective level. |
| Toxicity of Photolytic Byproducts | Include a scavenger, such as Dithiothreitol (DTT), in your medium to neutralize reactive byproducts. |
| Pre-existing Cellular Stress | Ensure that your cells are healthy and not stressed before starting the experiment. |
Problem 2: Inefficient or incomplete uncaging.
| Possible Cause | Troubleshooting Step |
| Insufficient Light Power | Gradually increase the light intensity or duration while monitoring for signs of phototoxicity. |
| Suboptimal Wavelength | Ensure your light source's wavelength is appropriate for the specific 2-nitrobenzyl derivative you are using. Check the absorption spectrum of your caged compound. |
| Degradation of Caged Compound | Prepare fresh solutions of your caged compound and protect them from light before the experiment. |
| Incorrect Focus | For microscopy-based uncaging, ensure the light is precisely focused on the target area. |
| Inner Filter Effect | At high concentrations, the caged compound itself can absorb the excitation light, preventing it from reaching the focal point. Try reducing the concentration or using a longer wavelength with better penetration. |
Quantitative Data Summary
Table 1: Comparison of Uncaging Wavelengths and their General Impact on Phototoxicity.
| Wavelength | Excitation Type | Typical Power Density | Phototoxicity Potential | Tissue Penetration |
| ~350 nm | One-Photon | Low to Medium | High | Low |
| 405 nm | One-Photon | Medium to High | Moderate | Moderate |
| 700-1000 nm | Two-Photon | High (at focal point) | Low | High |
Table 2: Properties of Different 2-Nitrobenzyl Caging Groups.
| Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield | Key Features |
| CNB (α-carboxy-2-nitrobenzyl) | ≤360 | 0.2 - 0.4 | Good water solubility, fast uncaging, biologically inert byproducts. |
| NPE (1-(2-nitrophenyl)ethyl) | ≤360 | Variable | Similar properties to CNB. |
| DMNB (4,5-dimethoxy-2-nitrobenzyl) | ~355 | Generally lower than CNB | Longer wavelength absorption. |
| DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl) | ~355 | Generally lower than CNB | Longer wavelength absorption. |
| CMNB (5-carboxymethoxy-2-nitrobenzyl) | ~310 | Intermediate | Good water solubility. |
Experimental Protocols
Protocol: Assessing Phototoxicity using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability after a photouncaging experiment.
Materials:
-
Cells of interest cultured in a 96-well plate.
-
2-nitrobenzyl caged compound.
-
Light source for uncaging.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Remove the culture medium and replace it with a fresh medium containing the desired concentration of the 2-nitrobenzyl caged compound.
-
Include control wells: cells with medium only, cells with the caged compound but no light exposure, and cells with light exposure but no caged compound.
-
-
Photouncaging: Expose the designated wells to the light source for the desired duration and intensity.
-
Incubation: Return the plate to the incubator and incubate for a period appropriate for your experimental endpoint (e.g., 24-48 hours).
-
MTT Addition:
-
Remove the medium from all wells.
-
Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Workflow for assessing phototoxicity after uncaging.
Caption: Troubleshooting logic for high cell death.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US [thermofisher.com]
Strategies to red-shift the absorption of 2-nitrobenzyl protecting groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to red-shift the absorption of 2-nitrobenzyl (NB) photolabile protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why is it desirable to red-shift the absorption of 2-nitrobenzyl protecting groups?
Standard 2-nitrobenzyl protecting groups absorb light primarily in the UV region (around 250-350 nm). While effective for many applications, this high-energy radiation can be detrimental to biological systems, causing cell damage or death.[1] Red-shifting the absorption to longer wavelengths (near-UV to visible light, >350 nm) offers several advantages:
-
Reduced Phototoxicity: Longer wavelength light is less damaging to cells and tissues, making it more suitable for in vivo and live-cell experiments.
-
Deeper Tissue Penetration: Light in the near-UV and visible regions can penetrate deeper into biological tissues, enabling applications in deep-tissue phototherapy and uncaging experiments.
-
Orthogonality: Having a portfolio of protecting groups that absorb at different wavelengths allows for the selective removal of one protecting group in the presence of others, a concept known as orthogonality.
Q2: What are the primary chemical strategies to achieve a red-shift in the absorption of 2-nitrobenzyl protecting groups?
The absorption maximum (λmax) of a chromophore like the 2-nitrobenzyl group is determined by its electronic structure. To red-shift the absorption, the energy difference between the ground and excited states needs to be reduced. This is typically achieved through two main strategies:
-
Introduction of Electron-Donating Groups (EDGs): Attaching electron-donating substituents, such as methoxy (B1213986) (-OCH₃), amino (-NH₂), or hydroxyl (-OH) groups, to the aromatic ring increases the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a classic example of this strategy.[2]
-
Extension of the π-Conjugated System: Increasing the size of the conjugated π-system also decreases the HOMO-LUMO energy gap. This can be achieved by introducing moieties such as styryl or other aromatic rings to the 2-nitrobenzyl core. These extended conjugated systems allow for more delocalization of π-electrons, which lowers the energy required for electronic excitation.
Q3: How do these modifications affect the uncaging quantum yield?
While red-shifting the absorption is desirable, it can sometimes come at the cost of a lower uncaging quantum yield (Φu). The quantum yield is a measure of the efficiency of the photorelease process. There is often an inverse relationship between the absorption wavelength and the quantum yield. This is because the extended conjugation that leads to a red-shift can also provide alternative, non-productive decay pathways for the excited state, such as fluorescence or non-radiative decay, which compete with the desired uncaging reaction. Therefore, it is crucial to experimentally determine the quantum yield of any newly developed red-shifted protecting group.
Troubleshooting Guides
Issue 1: Low or no uncaging of the protected substrate upon irradiation.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength of Irradiation | Verify the λmax of your specific 2-nitrobenzyl derivative from the literature or by measuring its UV-Vis absorption spectrum. Ensure your light source is emitting at or near the λmax with sufficient intensity. |
| Low Light Source Intensity | Check the specifications of your lamp or laser. If the power is too low, increase the irradiation time or use a more powerful light source. |
| Degradation of the Caged Compound | Ensure the caged compound is stable under your experimental conditions (e.g., pH, temperature, solvent) prior to photolysis. Run a control experiment in the dark. |
| Low Quantum Yield | The specific modification to achieve a red-shift may have significantly lowered the uncaging efficiency. Consult the literature for the expected quantum yield. If it is inherently low, longer irradiation times or higher light intensity will be required. |
| Presence of Quenchers | Other molecules in your solution could be quenching the excited state of the protecting group. Try to simplify your reaction medium if possible. |
Issue 2: Undesired side reactions or degradation of the substrate.
| Possible Cause | Troubleshooting Step |
| Phototoxicity from UV Light | If using a protecting group that still has significant absorption in the UV range, the light itself may be damaging your substrate or biological sample. Switch to a more red-shifted protecting group if possible. |
| Reactivity of Photolysis Byproducts | The photolysis of 2-nitrobenzyl groups generates a nitrosobenzaldehyde or related byproduct. These byproducts can potentially react with your substrate or other components in the system. It is important to identify and test the effects of these byproducts in control experiments. |
| Two-Photon Absorption Induced Damage | When using high-intensity lasers for two-photon uncaging, non-specific absorption can lead to localized damage. Optimize the laser power and irradiation time to minimize this effect. |
Issue 3: Poor solubility of the red-shifted 2-nitrobenzyl derivative.
| Possible Cause | Troubleshooting Step |
| Increased Hydrophobicity | Extending the π-system often increases the hydrophobicity of the molecule, leading to poor solubility in aqueous solutions. |
| Solution | Consider introducing polar functional groups (e.g., carboxylates, sulfonates) to the protecting group to improve water solubility. Alternatively, co-solvents like DMSO or ethanol (B145695) can be used, but their compatibility with the experimental system must be verified. |
Quantitative Data: Absorption Maxima of Substituted 2-Nitrobenzyl Derivatives
The following table summarizes the absorption maxima (λmax) for several 2-nitrobenzyl derivatives, illustrating the effect of different substitution patterns.
| Derivative | Substituents | λmax (nm) |
| 2-Nitrobenzyl | Unsubstituted | ~265 |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 4,5-di-methoxy | ~350 |
| 6-Nitroveratryl (NV) | 4,5-di-methoxy | ~350 |
| 2,6-Dinitrobenzyl | 6-nitro | Increased quantum yield |
| Styryl-substituted 2-nitrobenzyl | Extended π-conjugation | >400 |
Note: The exact λmax can vary depending on the solvent and the nature of the caged molecule.
Experimental Protocols
Protocol 1: Synthesis of a Red-Shifted 2-Nitrobenzyl Alcohol (4,5-Dimethoxy-2-nitrobenzyl alcohol)
This protocol describes the reduction of 4,5-dimethoxy-2-nitrobenzaldehyde to the corresponding alcohol, a common precursor for creating red-shifted caged compounds.
Materials:
-
4,5-Dimethoxy-2-nitrobenzaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Water
Procedure:
-
Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in ethanol in a round-bottom flask with stirring.
-
In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.
-
Slowly add the sodium borohydride solution to the aldehyde solution over a period of 1 hour.
-
Heat the reaction mixture to 40°C for 2.5 hours.
-
Cool the mixture to 5°C to precipitate the product.
-
Filter the solid product and wash it with cold ethanol and then with cold water.
-
Dry the product in a vacuum oven at 50°C.
Protocol 2: General Procedure for Photolysis and Determination of Uncaging Quantum Yield
This protocol outlines a general method for the photolysis of a caged compound and the determination of its uncaging quantum yield (Φu) using a chemical actinometer.
Materials:
-
Caged compound of interest
-
Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source (e.g., mercury lamp with appropriate filters or a laser)
-
Cuvettes
Procedure:
-
Prepare Solutions: Prepare solutions of your caged compound and the actinometer in the same solvent at concentrations that give a similar absorbance at the irradiation wavelength.
-
Irradiation: Irradiate the solution of your caged compound in a cuvette for a specific period. Monitor the change in absorbance at a wavelength corresponding to the product formation or substrate disappearance.
-
Actinometry: Under identical irradiation conditions (light source, geometry, irradiation time), irradiate the actinometer solution.
-
Analysis: Analyze the change in the actinometer solution according to established protocols (e.g., for ferrioxalate, complexation of Fe²⁺ with 1,10-phenanthroline (B135089) and measurement of the absorbance of the complex).
-
Calculate Quantum Yield: The uncaging quantum yield (Φu) can be calculated using the following formula:
Φu = Φactinometer * (ΔA_caged / ε_caged) / (ΔA_actinometer / ε_actinometer)
where Φactinometer is the quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient of the monitored species for the caged compound and the actinometer, respectively.
Visualizations
Caption: Strategies to red-shift the absorption of 2-nitrobenzyl protecting groups.
References
Technical Support Center: Enhancing Two-Photon Absorption of Nitrobenzyl Cages
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing the two-photon absorption (2PA) cross-section of nitrobenzyl photolabile protecting groups (cages).
Frequently Asked Questions (FAQs)
Q1: What is the "two-photon uncaging action cross-section" and why is it important?
The two-photon uncaging action cross-section (δu) is the most critical parameter for evaluating the efficiency of a photocage in a two-photon excitation (2PE) experiment. It is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu): δu = δa × Φu . A high δu value means that the caged molecule can be released efficiently with minimal laser power, which is crucial for reducing phototoxicity in biological samples.[1][2]
Q2: What is the primary strategy for increasing the two-photon absorption cross-section (δa) of a nitrobenzyl cage?
The most common strategy is to increase the π-conjugation of the ortho-nitrobenzyl (o-NB) chromophore. This can be achieved by adding electron-donating groups (e.g., methoxy, amino) or extending the aromatic system. These modifications shift the absorption spectrum to longer wavelengths (red-shifting) and typically increase the δa value.[3][4]
Q3: Does increasing the 2PA cross-section (δa) always lead to better uncaging efficiency?
No, and this is a critical design challenge. While extending the π-system often increases δa, it can simultaneously decrease the uncaging quantum yield (Φu).[2][4] This inverse relationship occurs because the extended conjugation can introduce competing deactivation pathways for the excited state, which compete with the desired photochemical release mechanism. Therefore, enhancing the final action cross-section (δu) requires a careful balance between these two parameters.[4]
Q4: What are typical 2PA action cross-section values for o-nitrobenzyl cages?
Standard o-nitrobenzyl cages often have very small action cross-sections. For example, many derivatives of 4,5-dimethoxy-2-nitrobenzyl (DMNB) and MNI-caged glutamate (B1630785) have δu values in the range of 0.01 to 0.1 Goeppert-Mayer (GM).[4][5] More engineered chromophores can achieve higher values, but values exceeding 1 GM for nitrobenzyl systems are still considered highly efficient.
Q5: How does the choice of solvent affect my experiment?
Solvent polarity can influence both the 2PA cross-section and the fluorescence quantum yield by affecting the degree of intramolecular charge transfer (ICT) upon excitation.[6][7] The effect is often non-monotonic, with the highest δa values sometimes observed in solvents of intermediate polarity.[7][8] It is crucial to characterize your caged compound in a solvent relevant to your final application (e.g., aqueous buffer for biological experiments).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, characterization, and application of nitrobenzyl cages for two-photon uncaging.
Problem 1: Low Uncaging Efficiency (Low δu)
Your two-photon uncaging experiment requires high laser power, and you observe minimal release of the active molecule.
| Possible Cause | Suggested Solution |
| Low 2PA Cross-Section (δa) | The excitation wavelength is not optimal for your cage. Perform a two-photon excitation spectrum measurement to find the peak δa. If the intrinsic δa is low, consider synthesizing a derivative with an extended π-conjugated system or stronger electron-donating groups. |
| Low Uncaging Quantum Yield (Φu) | The molecular design favors non-productive deactivation pathways (e.g., fluorescence, internal conversion) over the photochemical release. This is a known issue when extending π-conjugation.[4] Consider synthesizing derivatives with different substitution patterns or altering the benzylic position, as this can influence the uncaging pathway. |
| Spontaneous Hydrolysis | Some caged compounds, particularly dinitroindolinyl derivatives like CDNI-Glu, can be prone to slow hydrolysis at physiological pH, leading to a high background of the uncaged molecule and depleting the active caged compound.[1] Use freshly prepared solutions and consider enzymatic methods to eliminate the prematurely released neurotransmitter.[9] |
| Incorrect Excitation Wavelength | The rule of thumb is that the 2PA peak is approximately double the one-photon absorption peak, but this is not always exact. The same excited state should be involved in both one- and two-photon excitation.[10] Empirically test a range of NIR wavelengths (e.g., 720-900 nm) to find the optimal uncaging wavelength. |
Problem 2: Sample Photodamage or Phototoxicity
During your experiment, you observe cell death, blebbing, or a gradual decrease in physiological response over repeated uncaging events.
| Possible Cause | Suggested Solution |
| Excessive Laser Power | The required laser power to achieve uncaging is too high, leading to cellular damage. This is often a direct consequence of a low uncaging action cross-section (δu). The primary solution is to use a more efficient caged compound.[5] |
| Sub-Optimal Wavelength | Uncaging at a wavelength far from the 2PA peak requires higher laser power. Ensure you are using the optimal excitation wavelength for your specific cage. |
| Formation of Toxic Byproducts | The photolysis of the nitrobenzyl group produces a nitroso-ketone or nitroso-aldehyde byproduct. While often considered benign, high concentrations could be detrimental. Ensure the caged compound undergoes clean photolysis.[4] If toxicity is suspected, reduce the concentration of the caged compound or the duration of the experiment. |
| Linear Absorption of NIR Light | Although less common, some biological molecules can have weak linear absorption in the NIR, which can lead to heating when using high-repetition-rate lasers. Use the minimum laser power and exposure time necessary to achieve the desired effect.[10] |
Problem 3: Inconsistent or Non-Reproducible Z-Scan Measurements
Your Z-scan data for determining the 2PA cross-section is noisy or varies between measurements.
| Possible Cause | Suggested Solution |
| Sample Degradation | High peak laser intensity at the focal point can cause photodecomposition of the sample. This can create what appears to be a nonlinear absorption signal but is actually an artifact of sample damage. Use a flow-cell to continuously refresh the sample in the laser path or reduce the laser power.[11] |
| Thermal Effects | If the sample has any residual one-photon absorption, high-repetition-rate lasers can cause thermal lensing, which interferes with the measurement of the electronic nonlinearity. Using an optical chopper can help mitigate these effects.[12] |
| Solvent Absorption | The solvent itself may have a nonlinear response at the chosen wavelength. Run a Z-scan on the pure solvent as a baseline and subtract its contribution. |
| Scattering | Aggregation of the compound in the solvent can cause light scattering, which will distort the Z-scan trace. Ensure the compound is fully dissolved. Filter the solution if necessary. |
Data Presentation: Photochemical Properties
The following tables summarize key quantitative data for representative nitrobenzyl cages. The two-photon action cross-section (δu) is the product of the 2PA cross-section (δa) and the uncaging quantum yield (Φu).
Table 1: Properties of Caged Neurotransmitters
| Caged Compound | Max 2PA Wavelength (nm) | 2PA Action Cross-Section (δu) (GM) | Uncaging Quantum Yield (Φu) | Reference |
|---|---|---|---|---|
| MNI-Glutamate | ~720-730 | 0.06 | ~0.08 | [5] |
| CDNI-Glutamate | ~720 | ~0.3 (approx. 5x MNI-Glu) | ~0.15 | [1][5] |
| RuBi-Glutamate | ~800 | N/A | ~0.28 | [13] |
| Bhc-Glutamate | N/A | High (δa ≈ 50 GM) | 0.019 |[5] |
Table 2: Properties of π-Extended Nitrobenzyl Derivatives
| Chromophore Backbone | Max 1P Abs. (nm) | 2PA Action Cross-Section (δu) @ 750 nm (GM) | Uncaging Quantum Yield (Φu) (%) | Reference |
|---|---|---|---|---|
| 4,5-Dimethoxy-2-nitrobenzyl | ~350 | ~0.02 | 0.1 - 1.0 | [10] |
| 5-Amino-2-nitrobenzyl | ~400 | ~0.05 | 0.1 - 1.0 | [10] |
| 2-Nitro-5-phenylaminobenzyl | ~420 | ~0.03 | 0.1 - 1.0 |[10] |
Note: 1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.
Mandatory Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting workflow for low two-photon uncaging efficiency.
Caption: Experimental workflow for characterizing a new nitrobenzyl cage.
Detailed Experimental Protocols
Protocol 1: Measuring 2PA Cross-Section (δa) via Open-Aperture Z-Scan
The Z-scan technique is a direct method to measure the nonlinear absorption coefficient (β), from which the molecular 2PA cross-section (δa) can be calculated. The open-aperture configuration is exclusively sensitive to nonlinear absorption.
1. Materials and Setup:
-
Laser Source: A stable, mode-locked femtosecond laser (e.g., Ti:Sapphire) with a known pulse width and repetition rate, tunable to the desired NIR wavelength.
-
Optics: A high-quality focusing lens, a sample holder mounted on a computer-controlled translation stage, and a large-area photodetector.
-
Sample: The nitrobenzyl-caged compound dissolved in a suitable, non-absorbing solvent at a known concentration (typically in the mM range). The solution should be held in a cuvette with a known path length (e.g., 1 mm).
-
Detection: Two photodetectors. One to monitor the transmitted laser power through the sample (signal) and one to monitor a split-off portion of the incident beam (reference) to account for laser power fluctuations.
2. Procedure:
-
Alignment: Align the laser beam to pass through the center of the focusing lens. Ensure the beam path is perpendicular to the translation stage's movement.
-
Beam Characterization: Accurately measure the laser beam waist at the focus (w₀) and the Rayleigh range (z₀). This is critical for accurate calculations.
-
Data Acquisition:
-
Remove the aperture that would be used for a "closed-aperture" scan. The detector must collect all the light transmitted through the sample.
-
Move the sample far from the focal point (e.g., -5z₀) and record the transmitted intensity. This is the linear transmittance (normalized to 1).
-
Translate the sample along the beam propagation axis (the z-axis) through the focal point to a position far beyond it (e.g., +5z₀), continuously recording the transmitted intensity at each z-position.
-
As the sample approaches the focus, the intensity increases, and two-photon absorption causes a dip in transmission, which is maximal at the focal point (z=0).
-
-
Control Measurement: Repeat the scan with a cuvette containing only the solvent to measure and subtract any background nonlinear absorption.
3. Data Analysis:
-
The normalized transmittance data is plotted as a function of the z-position.
-
This curve is fitted to the theoretical equation for open-aperture Z-scan to extract the nonlinear absorption coefficient (β).
-
The molecular 2PA cross-section (δa) is then calculated using the formula: δa = (hνβ) / (NₐC) where h is Planck's constant, ν is the photon frequency, Nₐ is Avogadro's number, and C is the concentration of the sample in molecules/cm³.
Protocol 2: Measuring Uncaging Quantum Yield (Φu)
The quantum yield is the efficiency of a photochemical reaction, defined as the ratio of molecules reacted to photons absorbed.[14][15][16]
1. Materials and Setup:
-
Light Source: A calibrated light source (e.g., a lamp with a monochromator or a laser) emitting at the one-photon absorption maximum of the nitrobenzyl cage. The photon flux of the source must be known.
-
Actinometer: A chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate) to accurately measure the photon flux.
-
Spectrometer: A UV-Vis spectrophotometer to measure the change in absorbance of the caged compound.
-
Sample: A solution of the caged compound in the desired solvent with a known initial concentration (C₀). The absorbance at the irradiation wavelength should be sufficiently high for accurate measurement but low enough to ensure uniform light absorption through the sample.
2. Procedure:
-
Measure Photon Flux: Irradiate the chemical actinometer solution for a set period and measure the resulting chemical change according to standard actinometry protocols. This allows for precise calculation of the number of photons entering the sample per unit time.
-
Sample Irradiation:
-
Measure the initial UV-Vis absorption spectrum of your caged compound solution.
-
Irradiate the sample solution under the exact same conditions (light source, geometry, time) as the actinometer.
-
After irradiation, record the final UV-Vis absorption spectrum.
-
-
Quantify Photolysis:
-
Determine the change in the concentration of the caged compound (ΔC) from the change in absorbance at a specific wavelength (e.g., the absorption maximum), using the Beer-Lambert law. It is crucial to ensure that the photoproducts do not absorb significantly at this wavelength.
-
Alternatively, use a calibrated analytical technique like HPLC to directly measure the decrease in the starting material or the appearance of the product.
-
3. Data Analysis:
-
Calculate the number of photons absorbed by the sample during irradiation. This requires correcting the incident photon flux for the light transmitted through the sample (based on its absorbance).
-
Calculate the number of molecules of the caged compound that were photolyzed (Δn = ΔC × V, where V is the sample volume).
-
The uncaging quantum yield (Φu) is calculated as: Φu = (Number of molecules photolyzed) / (Number of photons absorbed)
References
- 1. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects on the two-photon absorption of distyrylbenzene chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is the Quantum Yield of a Photolysis Reaction? → Learn [pollution.sustainability-directory.com]
- 15. fiveable.me [fiveable.me]
- 16. Quantum yield - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Inner Filter Effects in 2-Nitrobenzyl Photodeprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the inner filter effect (IFE) during 2-nitrobenzyl (oNB) photodeprotection experiments.
Understanding the Inner Filter Effect in 2-Nitrobenzyl Photodeprotection
The 2-nitrobenzyl group is a widely used photolabile protecting group (PPG) that can be cleaved with UV light to release a molecule of interest. However, the efficiency of this process can be significantly hampered by the inner filter effect (IFE).
The IFE is a phenomenon where the sample itself absorbs a significant fraction of the excitation light, leading to a non-uniform light distribution throughout the sample. This can result in incomplete photolysis and inaccurate quantification of the reaction kinetics. In the context of oNB photodeprotection, the IFE can be caused by two main factors:
-
Primary Inner Filter Effect: High concentrations of the starting oNB-caged compound absorb the incident light, preventing it from reaching molecules deeper within the solution.
-
Secondary Inner Filter Effect: The photolysis of oNB compounds generates a major byproduct, 2-nitrosobenzaldehyde or a related 2-nitrosoketone, which also absorbs light in the near-UV region.[1] This byproduct competes with the remaining oNB-caged compound for photons, reducing the efficiency of the photodeprotection reaction as it progresses.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the inner filter effect in your 2-nitrobenzyl photodeprotection experiments.
Problem: Low or Incomplete Photodeprotection Yield
Possible Cause: The inner filter effect is preventing complete irradiation of your sample.
Solutions:
-
Optimize Sample Concentration and Optical Density:
-
Recommendation: For quantitative and efficient photolysis, the initial absorbance (optical density) of your sample at the irradiation wavelength should be kept low, ideally below 0.1.[2] This ensures that the majority of the light penetrates the entire sample.
-
Action: Measure the UV-Vis absorbance of your oNB-caged compound at the intended irradiation wavelength (e.g., 365 nm). Adjust the concentration to achieve an absorbance in the recommended range.
-
-
Monitor the Reaction with UV-Vis Spectroscopy:
-
Recommendation: The formation of the 2-nitroso byproduct can be monitored by observing the appearance of its characteristic absorption bands.
-
Action: Record UV-Vis spectra of your sample at different time points during irradiation. The growth of a new absorption peak, often in the 300-400 nm range, can indicate the formation of the 2-nitroso species and the potential for a secondary inner filter effect.
-
-
Choose an Appropriate Irradiation Wavelength:
-
Recommendation: Select an irradiation wavelength where the oNB compound has a reasonable molar extinction coefficient, but where the absorption of the photoproducts is minimized, if possible.
-
Action: Consult the UV-Vis spectra of your specific oNB derivative and its expected photoproducts to identify an optimal wavelength. While 365 nm is a common choice, other wavelengths may be more suitable for certain derivatives.
-
-
Agitate the Sample During Irradiation:
-
Recommendation: For more concentrated or viscous samples, stirring or agitation can help to ensure that all molecules are exposed to the light.
-
Action: Use a magnetic stirrer or orbital shaker during photolysis, especially for larger volume reactions.
-
Data Presentation: Molar Extinction Coefficients
Understanding the absorption properties of your 2-nitrobenzyl compound and its photoproducts is crucial for predicting and mitigating the inner filter effect. The following table provides molar extinction coefficients (ε) for some common oNB derivatives and related compounds at or near the frequently used 365 nm irradiation wavelength.
| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |
| 2-Nitrobenzaldehyde | ~350 | ~100 | Cyclohexane |
| 2-Nitrobenzyl ester derivatives | 365 | 245 - 316 | Not specified |
| O,O'-di-o-nitrobenzylphenyl phosphonate | 365 | Higher than single oNB derivative | Not specified |
Note: Molar extinction coefficients can vary with the solvent and specific substituents on the 2-nitrobenzyl core. It is always recommended to measure the absorbance of your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect and why is it a problem in 2-nitrobenzyl photodeprotection?
A1: The inner filter effect (IFE) is the absorption of excitation light by the sample itself, which reduces the light intensity reaching all molecules in the solution.[3] In 2-nitrobenzyl (oNB) photodeprotection, this is problematic for two main reasons:
-
Primary IFE: High concentrations of the initial oNB-caged compound can prevent light from penetrating the full sample depth, leading to incomplete deprotection.
-
Secondary IFE: The photolysis of oNB compounds produces a 2-nitroso byproduct that also absorbs UV light. This byproduct competes with the remaining caged compound for photons, slowing down the reaction as it proceeds and potentially leading to an incomplete reaction.
Q2: How can I tell if the inner filter effect is occurring in my experiment?
A2: A key indicator of the inner filter effect is a non-linear relationship between the extent of photolysis and the irradiation time. You may observe that the reaction starts quickly and then slows down significantly, or stalls before reaching completion. Monitoring the reaction with UV-Vis spectroscopy can also reveal the growth of the absorbing 2-nitroso byproduct, signaling a potential secondary inner filter effect.
Q3: What is the ideal optical density (absorbance) for a 2-nitrobenzyl photodeprotection experiment?
A3: To minimize the primary inner filter effect and ensure uniform irradiation, it is recommended to work with solutions that have an optical density (absorbance) of 0.1 or less at the irradiation wavelength.[2] This ensures that over 80% of the incident light is transmitted through a 1 cm path length cuvette.
Q4: How can I correct for the inner filter effect if I cannot dilute my sample?
A4: If dilution is not feasible, mathematical corrections can be applied. These corrections typically require measuring the absorbance of the sample at both the excitation and emission (if monitoring by fluorescence) wavelengths throughout the experiment. The observed signal is then adjusted based on the change in absorbance. These correction factors are instrument-dependent and require careful calibration.
Q5: Does the choice of solvent affect the inner filter effect?
A5: The solvent can influence the molar extinction coefficients of both the starting material and the photoproducts, which in turn affects the magnitude of the inner filter effect. While the primary mechanism of IFE is absorption-based, solvent polarity can also affect the photolysis quantum yield and the stability of the photoproducts. It is important to be consistent with the solvent used and to measure absorbance spectra in the solvent of choice for your experiment.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for Photodeprotection
Objective: To find the concentration of a 2-nitrobenzyl caged compound that results in an optimal optical density for efficient photolysis.
Methodology:
-
Prepare a stock solution of your oNB-caged compound in the desired solvent.
-
Perform a serial dilution to create a range of concentrations.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the intended irradiation wavelength (e.g., 365 nm) in a 1 cm path length cuvette.
-
Plot absorbance versus concentration.
-
Determine the concentration that corresponds to an absorbance of approximately 0.1. This is your optimal starting concentration for photolysis experiments to minimize the primary inner filter effect.
Protocol 2: Monitoring Photodeprotection and the Onset of Secondary Inner Filter Effect
Objective: To follow the course of the photodeprotection reaction and observe the formation of the absorbing photoproduct.
Methodology:
-
Prepare a solution of your oNB-caged compound at the optimal concentration determined in Protocol 1.
-
Place the solution in a quartz cuvette and begin irradiation with your light source (e.g., a 365 nm lamp).
-
At regular time intervals, stop the irradiation and record a full UV-Vis spectrum of the sample.
-
Analyze the spectra to observe the decrease in the absorbance of the starting material and the increase in the absorbance of the 2-nitroso photoproduct.
-
The rate of photoproduct formation can be used to assess the progress of the reaction and to identify when the secondary inner filter effect may become significant (i.e., when the absorbance of the photoproduct at the irradiation wavelength becomes substantial).
Visualizing the Problem and Solution
Diagram 1: The Inner Filter Effect in 2-Nitrobenzyl Photodeprotection
Caption: Logical flow of the inner filter effect in oNB photodeprotection.
Diagram 2: Troubleshooting Workflow for Inner Filter Effects
Caption: A step-by-step workflow for troubleshooting inner filter effects.
References
- 1. Item - Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - American Chemical Society - Figshare [acs.figshare.com]
- 2. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 3. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Instability of 2-Nitrobenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrobenzyl chloride. The information provided is intended to supplement, not replace, institutional safety protocols and professional judgment.
Troubleshooting Guide
Q1: My reaction involving this compound shows an unexpected and rapid temperature increase. What is happening and what should I do?
A1: You may be experiencing the onset of a thermal runaway reaction. This compound is thermally unstable and can undergo exothermic decomposition, which can be triggered or accelerated by elevated temperatures.[1]
Immediate Actions:
-
Stop the addition of any reagents.
-
Immediately apply cooling to the reaction vessel (e.g., ice bath).
-
If the temperature continues to rise uncontrollably, evacuate the area and follow your institution's emergency procedures.
-
Do not attempt to quench the reaction with water or other reactive substances unless you are certain of the outcome, as this could exacerbate the situation.
Root Cause Analysis and Prevention:
-
Inadequate Temperature Control: Was the reaction temperature set too high? Was the cooling system functioning properly?
-
Heating Rate: Rapid heating can lead to localized hotspots and initiate decomposition. A slower, more controlled heating rate is crucial. The decomposition of similar nitroaromatic compounds has been shown to be highly dependent on the heating rate.[2]
-
Presence of Contaminants: Impurities can significantly lower the decomposition temperature of nitro compounds.[1] Ensure all glassware is scrupulously clean and reagents are of high purity.
-
Scale of the Reaction: Larger scale reactions have a lower surface-area-to-volume ratio, making heat dissipation more challenging.
Q2: I observed discoloration (e.g., darkening, charring) in my this compound reaction mixture, even at what I thought was a safe temperature. What does this indicate?
A2: Discoloration can be an early indicator of decomposition. Even at temperatures below the rapid decomposition onset, slow decomposition can occur, leading to the formation of byproducts and colored impurities. This is a warning sign that your reaction conditions may be too harsh.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Even a small reduction in temperature can significantly slow down decomposition rates.
-
Reduce Reaction Time: Prolonged heating, even at moderate temperatures, can lead to decomposition.
-
Use a Milder Base or Catalyst: If applicable, consider if a less reactive reagent could achieve the desired transformation without requiring high temperatures. Aromatic nitro compounds can react explosively with strong bases like sodium hydroxide.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to instability.
Q3: How can I determine a safe operating temperature for my specific reaction with this compound?
A3: The safe operating temperature will depend on several factors, including the solvent, other reactants, and the scale of your experiment. A thorough risk assessment is essential.
Recommended Approaches:
-
Literature Review: Search for established procedures for similar reactions and note the reported temperature ranges.
-
Thermal Analysis: For novel or scaled-up reactions, performing a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) is highly recommended. These techniques can determine the onset temperature of decomposition for your specific reaction mixture.
-
Small-Scale Pilot Reaction: Before proceeding to a larger scale, conduct a small-scale pilot experiment with careful temperature monitoring to observe the reaction behavior.
Frequently Asked Questions (FAQs)
Q4: What is the decomposition temperature of this compound?
A4: The thermal stability of this compound has been studied using various techniques. It is important to note that the onset of decomposition is not a single, fixed value but is dependent on the experimental conditions, particularly the heating rate.
Q5: What are the primary hazards associated with this compound?
A5: The primary hazards are:
-
Thermal Instability: It can decompose exothermically, leading to a runaway reaction, especially with heating.[1]
-
Toxicity: It is classified as toxic and is a lachrymator (causes tearing).
-
Corrosivity: It can cause severe skin burns and eye damage.
-
Reactivity: As a halogenated aromatic nitro compound, it can react vigorously with reducing agents and may explode in the presence of strong bases.
Q6: What are the recommended storage conditions for this compound?
A6: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.
Q7: What personal protective equipment (PPE) should be worn when handling this compound?
A7: Appropriate PPE includes:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (consult a glove compatibility chart for the specific solvent being used).
-
A lab coat.
-
Work should be conducted in a properly functioning chemical fume hood.
Data Presentation
Table 1: Thermal Stability Data for this compound
| Parameter | Value | Technique | Reference |
| Melting Point | 46-48 °C | - | [1] |
| Onset Temperature (DSC) | 221 °C | Differential Scanning Calorimetry (10 °C/min) | [1] |
| Heat of Decomposition (DSC) | 128.1 kJ/mol | Differential Scanning Calorimetry | [1] |
| Onset Temperature (ARC) | 185 °C | Accelerating Rate Calorimetry | [1] |
Note: The onset temperatures are from tests on the pure substance. The presence of other reagents, solvents, or impurities can lower these values.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction with this compound under Controlled Conditions
Disclaimer: This is a general guideline and must be adapted and rigorously risk-assessed for your specific chemical transformation.
Objective: To perform a nucleophilic substitution reaction with this compound while carefully managing its thermal instability.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous, high-purity solvent (e.g., acetonitrile, DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Condenser
-
Digital thermometer or thermocouple to monitor the internal reaction temperature
-
Heating mantle with a temperature controller
-
Ice-water bath for emergency cooling
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Ensure all glassware is clean and oven-dried to remove any moisture or contaminants.
-
Set up the reaction apparatus in a chemical fume hood. Place the heating mantle inside a larger container that can serve as a secondary containment and be filled with ice for rapid cooling if necessary.
-
-
Charging the Reactor:
-
Under a positive pressure of inert gas, add the solvent to the reaction flask.
-
Add the nucleophile and any other stable reagents to the flask.
-
Begin stirring and ensure the mixture is homogeneous.
-
-
Addition of this compound:
-
If the this compound is a solid, it can be added in portions. If it is to be added as a solution, prepare it in a separate flask with the reaction solvent.
-
Slowly add the this compound (or its solution) to the reaction mixture at a controlled rate. Monitor the internal temperature closely during the addition. If any exotherm is observed, pause the addition and allow the temperature to stabilize.
-
-
Heating and Monitoring:
-
Once the addition is complete, slowly heat the reaction mixture to the desired temperature. Do not exceed a pre-determined safe upper-temperature limit based on your risk assessment.
-
Continuously monitor the internal reaction temperature. Any deviation from the set temperature that is not due to the controller should be treated as a potential sign of an exothermic event.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution). Be aware that quenching can also be exothermic.
-
-
Emergency Preparedness:
-
Have an ice bath readily available to immerse the reaction flask in case of an unexpected temperature rise.
-
Be familiar with the location and operation of the emergency shower and eyewash station.
-
Have the appropriate fire extinguisher nearby.
-
Mandatory Visualization
Caption: Workflow for safe reaction setup with this compound.
Caption: Potential thermal decomposition pathway of this compound.
References
Technical Support Center: The 2-Nitrobenzyl (oNB) Protecting Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of the 2-nitrobenzyl (oNB) protecting group. This resource addresses specific issues that may be encountered during synthetic experiments, with a focus on compatibility with other functional groups and effective deprotection strategies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 2-nitrobenzyl protecting group towards common reaction conditions?
A1: The 2-nitrobenzyl (oNB) group is known for its robustness under a variety of non-photolytic conditions, making it a versatile photolabile protecting group. It is generally stable to acidic and some basic conditions, which allows for the selective removal of other protecting groups.[1] However, it is sensitive to reducing agents and strong nucleophiles.
Q2: How does the 2-nitrobenzyl group behave under acidic conditions?
A2: The 2-nitrobenzyl group is notably stable in strongly acidic conditions. For instance, the 2-nitrobenzyloxycarbonyl (Z(2-NO2)) group, a carbamate (B1207046) derivative, is stable in 100% trifluoroacetic acid (TFA) and HCl in dioxane.[1] This stability allows for the selective deprotection of acid-labile groups like tert-butoxycarbonyl (Boc) in its presence.[1] However, prolonged exposure to very strong acids at elevated temperatures can lead to undesired reactions. For example, 2-nitrobenzyl alcohol can react with 99% trifluoromethanesulfonic acid at 90 °C.[2]
Q3: Is the 2-nitrobenzyl group stable to basic conditions?
A3: The stability of the oNB group towards basic conditions is more limited compared to its acid stability. While it can tolerate mild basic conditions, it is unstable to strongly nucleophilic conditions, particularly oNB esters.[1] The specific tolerance depends on the nature of the linkage (ether, ester, carbamate) and the reaction conditions.
Q4: What is the compatibility of the 2-nitrobenzyl group with oxidizing and reducing agents?
A4: The nitro group makes the oNB group susceptible to reduction. It is unstable under catalytic hydrogenation conditions (e.g., H₂/Pd).[1] Therefore, the use of reducing agents that can reduce aromatic nitro groups should be avoided if the oNB group needs to be retained. Its compatibility with oxidizing agents is generally better, but strong oxidizing conditions that can affect the aromatic ring or the benzylic position should be used with caution.
Q5: What are the typical byproducts of 2-nitrobenzyl group photolysis, and can they interfere with my reaction?
A5: The primary byproduct of the photolytic cleavage of the oNB group is a 2-nitrosobenzaldehyde derivative.[1][3] This byproduct can cause issues in several ways. Firstly, it can absorb light at the same wavelength used for photolysis, leading to a "light-filtering" effect that can slow down or stall the deprotection.[1] Secondly, the nitrosoaldehyde can react with the newly deprotected functional group, especially primary amines, to form imines or other adducts, thereby lowering the yield of the desired product.[1][4] The use of aldehyde-trapping agents, such as semicarbazide (B1199961), can help to mitigate this issue.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Photolytic Deprotection
Symptoms:
-
HPLC or TLC analysis shows a significant amount of starting material remaining after the expected irradiation time.
-
Reaction yields are consistently low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Light Penetration | The reaction mixture might be too concentrated, or the solvent may absorb at the irradiation wavelength. Dilute the reaction mixture or choose a solvent that is transparent at the photolysis wavelength (typically >320 nm).[3] |
| Light Filtering by Byproduct | The 2-nitrosobenzaldehyde byproduct absorbs light, hindering the photolysis of the remaining starting material.[1] Consider adding an aldehyde scavenger like semicarbazide hydrochloride to remove the byproduct as it forms.[1] For reactions with primary amines, this is particularly important to prevent side reactions.[1] |
| Incorrect Wavelength or Light Source | The oNB group has a characteristic absorption maximum. Ensure your light source emits at an appropriate wavelength (typically in the near-UV range, e.g., 350-365 nm) and has sufficient intensity.[3][5] |
| Quantum Yield of Cleavage | The quantum yield of oNB cleavage can be influenced by the solvent and the nature of the protected functional group.[3] While often high, it can be lower for certain substrates. Consider increasing the irradiation time or using a more efficient light source. |
| Oxygen Quenching | Dissolved oxygen can sometimes quench the excited state of the oNB group, reducing the efficiency of photolysis. For sensitive reactions, degassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during irradiation may improve the outcome. |
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete photolytic deprotection of the 2-nitrobenzyl group.
Issue 2: Formation of Side Products
Symptoms:
-
Mass spectrometry or NMR analysis reveals the presence of unexpected species in the crude reaction mixture.
-
Purification is difficult due to multiple, closely eluting compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction with Nitroso Byproduct | The liberated amine can react with the 2-nitrosobenzaldehyde byproduct to form an imine.[1] Add an aldehyde scavenger to the reaction mixture.[1] Alternatively, using a modified oNB group, such as the 2-(2-nitrophenyl)propoxycarbonyl (Nppoc) group, can sometimes mitigate this issue as the photolysis of its derivatives can proceed through a different mechanism.[6] |
| Further Reactions of the Byproduct | The nitroso compound can undergo further photochemical or thermal reactions, leading to a complex mixture of byproducts.[1] Minimizing irradiation time and working at lower temperatures can help. In some cases, continuous flow photolysis has been shown to improve yields and reduce side reactions by providing better control over irradiation time and temperature.[4][7] |
| Photodegradation of Product | The desired product itself might be sensitive to the irradiation conditions. Shielding the product from light as it forms, for example, by using a flow chemistry setup, can be beneficial. It is also important to ensure that the product does not absorb strongly at the wavelength used for deprotection. |
Decision Tree for Side Product Formation
Caption: A decision-making diagram for addressing the formation of side products during oNB deprotection.
Experimental Protocols
Protocol 1: General Procedure for Photolytic Deprotection of a 2-Nitrobenzyl Ether
This protocol provides a general guideline for the photolytic cleavage of a 2-nitrobenzyl ether. Optimal conditions may vary depending on the specific substrate.
Materials:
-
2-Nitrobenzyl protected compound
-
Anhydrous solvent transparent at the irradiation wavelength (e.g., methanol, acetonitrile, dichloromethane)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths <300 nm)
-
Inert gas supply (Nitrogen or Argon)
-
Stirring plate and stir bar
Procedure:
-
Dissolve the 2-nitrobenzyl protected compound in the chosen solvent to a concentration that allows for efficient light penetration (typically 1-10 mg/mL).
-
Transfer the solution to a quartz or Pyrex reaction vessel.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Place the reaction vessel in the photoreactor and begin stirring.
-
Irradiate the solution with the appropriate light source. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization) to isolate the deprotected alcohol.
Protocol 2: Photolytic Deprotection of a 2-Nitrobenzyl Carbamate with an Aldehyde Scavenger
This protocol is recommended for the deprotection of amines to minimize side reactions with the nitrosobenzaldehyde byproduct.
Materials:
-
2-Nitrobenzyl protected amine
-
Solvent mixture (e.g., a mixture of organic solvent and aqueous buffer to maintain pH)
-
Semicarbazide hydrochloride
-
Photoreactor
-
Inert gas supply
-
Stirring plate and stir bar
Procedure:
-
Dissolve the 2-nitrobenzyl protected amine and semicarbazide hydrochloride (typically 1.5-2 equivalents) in the chosen solvent system.
-
Transfer the solution to a quartz or Pyrex reaction vessel.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Irradiate the stirring solution in the photoreactor.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, perform an appropriate work-up to remove the scavenger and its adducts. This may involve an aqueous extraction.
-
Remove the solvent and purify the desired amine.
Summary of Compatibility Data
The following table summarizes the general compatibility of the 2-nitrobenzyl group with various functional groups and reagents.
| Functional Group / Reagent Class | Compatibility | Conditions to Avoid |
| Acids (Strong) | Good[1] | Prolonged heating with superacids[2] |
| Bases (Strong Nucleophilic) | Poor to Moderate[1] | Strong nucleophiles, especially for oNB esters[1] |
| Reducing Agents | Poor | Catalytic hydrogenation (H₂/Pd)[1] |
| Oxidizing Agents | Moderate to Good | Strong oxidants that can modify the nitro group or aromatic ring |
| Alcohols, Ethers, Esters | Good | Generally stable under non-photolytic conditions |
| Amines, Amides | Good | The deprotected amine can react with the photolysis byproduct[1] |
| Thiols | Good | - |
| Phosphates | Good[3] | - |
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. vapourtec.com [vapourtec.com]
Validation & Comparative
A Comparative Guide to 2-Nitrobenzyl and Coumarin-Based Photolabile Protecting Groups
Introduction
Photolabile protecting groups (PPGs), often termed "caging" groups, are essential tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules.[1][2][3] By attaching a PPG to a molecule of interest, its activity is temporarily blocked. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule.[3] Among the most widely utilized classes of PPGs are those based on 2-nitrobenzyl and coumarin (B35378) scaffolds.[1][4][5] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal PPG for their specific application.
The choice of a PPG depends on several factors, including the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), the rate of release, and the nature of the photolytic byproducts.[2][3] 2-Nitrobenzyl derivatives are a classic and versatile choice, while coumarin-based PPGs have emerged as a powerful alternative, particularly for applications requiring visible light excitation to minimize phototoxicity.[4][5]
Mechanism of Photolysis
The distinct photochemical mechanisms of 2-nitrobenzyl and coumarin-based PPGs underlie their differing properties.
2-Nitrobenzyl PPGs
The photolysis of 2-nitrobenzyl compounds proceeds through a Norrish Type II reaction.[5][6] Upon absorption of a UV photon, an intramolecular hydrogen abstraction occurs from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate.[7][8] This intermediate then undergoes rearrangement and subsequent cleavage to release the protected molecule, a proton, and a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[5][9]
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 5. benchchem.com [benchchem.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Nitrobenzyl and Phenacyl Photolabile Protecting Groups for Researchers
In the realm of dynamic biological studies and sophisticated organic synthesis, the precise control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled level of spatiotemporal control, allowing for the light-induced activation of substrates. Among the most widely utilized PPGs are the 2-nitrobenzyl and phenacyl derivatives. This guide provides a comprehensive comparison of these two classes of PPGs, supported by experimental data, to aid researchers in selecting the optimal group for their specific application.
At a Glance: Key Performance Characteristics
The choice between a 2-nitrobenzyl and a phenacyl protecting group often hinges on the desired wavelength of activation, the required cleavage efficiency, and the tolerance of the system to potential byproducts. The following table summarizes the key quantitative data for representative derivatives of each class.
| Property | 2-Nitrobenzyl Derivatives | Phenacyl Derivatives |
| Typical Photolysis Wavelength (λmax) | 260-420 nm[1] | >300 nm[2] |
| Quantum Yield (Φ) | 0.01 - 0.63[3][4] | ~0.1 - 0.4 (can approach unity for good leaving groups) |
| Molar Absorptivity (ε) | Can be low (e.g., 230 M⁻¹cm⁻¹ for NPPOC at 365 nm)[4] | Generally moderate |
| Cleavage Byproducts | 2-nitrosobenzaldehyde or ketone derivatives | Acetophenone and benzoic acid (in the presence of H-donors)[2] |
Delving Deeper: A Head-to-Head Comparison
| Feature | 2-Nitrobenzyl Protecting Groups | Phenacyl Protecting Groups |
| Mechanism of Action | Intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to an aci-nitro intermediate that rearranges to release the caged molecule and a 2-nitrosobenzaldehyde or ketone.[5] | Norrish Type II-like reaction involving an excited triplet state. For some derivatives, a photo-Favorskii rearrangement occurs.[5] |
| Advantages | - Broad applicability to a wide range of functional groups including phosphates, carboxylates, carbonates, carbamates, and thiols.[5] - Well-established and extensively studied. - Derivatives with red-shifted absorption maxima are available (e.g., 4,5-dimethoxy-2-nitrobenzyl).[1] | - Generally good to high quantum yields, especially for good leaving groups. - Photolysis can be efficient at longer wavelengths (>300 nm).[2] - Can be cleaved under neutral conditions. |
| Disadvantages | - The 2-nitroso photoproducts can be reactive and may absorb at the photolysis wavelength, causing an "inner filter" effect.[2][6] - The release of a proton during photolysis can alter the local pH. - Some derivatives have low molar absorptivity at longer wavelengths.[4] | - The photolysis mechanism can be more complex and substrate-dependent. - Side reactions, such as radical coupling, can occur, especially in the presence of hydrogen donors.[7] - Byproducts can sometimes interfere with biological systems. |
| Key Derivatives | - 2-nitrobenzyl (NB) - 4,5-dimethoxy-2-nitrobenzyl (DMNB)[1] - 1-(2-nitrophenyl)ethyl (NPE) | - Phenacyl (Pac) - p-Hydroxyphenacyl (pHP) - 3',5'-dimethoxybenzoin (DMB) |
Visualizing the Chemistry: Cleavage Mechanisms and Experimental Workflow
To further understand the processes involved, the following diagrams illustrate the cleavage mechanisms of both protecting groups and a typical experimental workflow for a photocaging experiment.
Caption: Cleavage of a 2-nitrobenzyl protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the 2-Nitrobenzyl Protecting Group
The 2-nitrobenzyl (oNB) group stands as a cornerstone in the field of photolabile protecting groups (PPGs), offering chemists and biologists a powerful tool for spatiotemporal control over the release of bioactive molecules. Its widespread adoption is a testament to its versatility in masking a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[1][2] However, like any powerful tool, it possesses inherent drawbacks that necessitate careful consideration. This guide provides an objective comparison of the 2-nitrobenzyl protecting group with its alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
Performance Comparison: The Light and the Dark Side
The utility of a photolabile protecting group is primarily dictated by its photochemical properties, including its absorption wavelength, quantum yield (Φ), and the nature of its byproducts. The 2-nitrobenzyl group and its derivatives are typically cleaved by UV light, which can be both an advantage for specific applications and a significant drawback due to potential photodamage to biological systems.[3][4]
Advantages of the 2-Nitrobenzyl Group:
-
Versatility: The oNB group can be used to protect a broad range of functional groups, making it a highly versatile tool in organic synthesis and chemical biology.[2][5]
-
Spatial and Temporal Control: As a photolabile protecting group, it allows for the precise release of a caged molecule in a specific location and at a desired time upon light irradiation.[1]
-
Traceless Deprotection: The removal of the oNB group is initiated by light, avoiding the need for chemical reagents that could interfere with the system under study.[6]
Disadvantages of the 2-Nitrobenzyl Group:
-
UV Cleavage: The parent oNB group requires UV irradiation (typically around 350 nm) for cleavage, which can be damaging to living cells and tissues.[3][4]
-
Byproduct Formation: The photolysis of oNB-protected compounds generates 2-nitrosobenzaldehyde or related derivatives as byproducts.[7][8] These byproducts can be reactive, potentially toxic, and may absorb light at the same wavelength used for cleavage, leading to a "self-filtering" effect that reduces deprotection efficiency.[7][9]
-
Variable Quantum Yields: The quantum yield of oNB cleavage can be modest and is highly dependent on the nature of the protected molecule and the reaction conditions.[1][2]
-
Slow Release Kinetics: The release of the active molecule after the initial photochemical event can be slow, occurring on the microsecond to millisecond timescale, which may not be suitable for studying very fast biological processes.[7][10]
Quantitative Data Summary
The following tables provide a comparative overview of the key photochemical properties of the 2-nitrobenzyl protecting group and its common alternatives.
| Protecting Group | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Solvent |
| 2-Nitrobenzyl (oNB) | Acetate (B1210297) | 254 | 0.20 | Acetonitrile |
| Carboxylate | ~350 | 0.01 - 0.5 | Various | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Phosphate | 354 | 0.08 | Aqueous Buffer |
| Carboxylate | 305 | 0.16 | Triethylamine | |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Hydroxyl | 365 | 0.41 | Methanol |
| p-Hydroxyphenacyl (pHP) | Carboxylate | 300-360 | 0.1 - 0.4 | Aqueous Buffer |
| Amine | 300-360 | 0.01 - 0.5 | Aqueous Buffer | |
| Coumarin-4-ylmethyl (CM) | Carboxylate | 350-400 | ~0.1 | Aqueous Buffer |
| Phosphate | 350-400 | ~0.2 | Aqueous Buffer |
Data compiled from multiple sources.[1][5][7][8][11]
Experimental Protocols
General Procedure for the Protection of an Alcohol with 2-Nitrobenzyl Bromide
This protocol describes a typical procedure for the synthesis of a 2-nitrobenzyl ether.
Materials:
-
Alcohol (1.0 eq)
-
2-Nitrobenzyl bromide (1.2 eq)
-
Sodium hydride (NaH, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Add a solution of 2-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Photochemical Deprotection of a 2-Nitrobenzyl Ether
This protocol outlines a general method for the photolytic cleavage of a 2-nitrobenzyl ether.
Materials:
-
2-Nitrobenzyl-protected compound
-
Solvent (e.g., methanol, acetonitrile, or an aqueous buffer)
-
Photochemical reactor equipped with a mercury lamp (e.g., medium-pressure mercury lamp)
-
Pyrex filter (to filter out wavelengths below ~300 nm)
Procedure:
-
Dissolve the 2-nitrobenzyl-protected compound in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific compound and reaction scale.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.
-
Place the reaction vessel in the photochemical reactor and irradiate with a mercury lamp. The use of a Pyrex filter is recommended to prevent undesired side reactions caused by high-energy UV light.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or NMR).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected product and the 2-nitrosobenzaldehyde byproduct by column chromatography or other suitable purification methods.
Signaling Pathways and Experimental Workflows in DOT Language
The following diagrams illustrate the photocleavage mechanism of the 2-nitrobenzyl group and a typical experimental workflow for a "caged" compound experiment.
Caption: Photocleavage mechanism of the 2-nitrobenzyl protecting group.
Caption: A typical experimental workflow using a caged compound.
Conclusion
The 2-nitrobenzyl protecting group remains a valuable and widely used tool for the phototriggered release of molecules. Its versatility and the wealth of available literature make it an attractive choice for many applications. However, researchers must be cognizant of its limitations, particularly the requirement for UV light and the formation of potentially problematic byproducts. For applications in sensitive biological systems or those requiring faster release kinetics, alternative photolabile protecting groups such as p-hydroxyphenacyl or coumarin (B35378) derivatives, which can be cleaved with longer wavelength light and often exhibit cleaner reactions, should be seriously considered. The choice of the optimal photolabile protecting group will ultimately depend on a careful evaluation of the specific experimental requirements, including the nature of the molecule to be caged, the biological system under investigation, and the desired spatial and temporal resolution of the uncaging event.
References
- 1. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Orthogonality of 2-Nitrobenzyl Group with Boc and Fmoc Protecting Groups: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis and complex molecule construction. This guide provides a comprehensive comparison of the 2-nitrobenzyl (Nbz) photolabile protecting group and its orthogonality with the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.
The principle of orthogonality in chemical synthesis dictates that multiple protecting groups within a molecule can be selectively removed in any order without affecting the others.[1][2] This allows for the precise and sequential manipulation of functional groups, a critical requirement for the synthesis of complex biomolecules and pharmaceuticals. The 2-nitrobenzyl, Boc, and Fmoc groups form a powerful triad (B1167595) of orthogonal protection schemes due to their distinct deprotection mechanisms: photolysis, acidolysis, and basolysis, respectively.[3][4][5]
Comparative Analysis of Deprotection Conditions and Stability
The true measure of orthogonality lies in the quantitative stability of each protecting group under the deprotection conditions of the others. The following table summarizes the deprotection protocols and the stability of each group in the presence of reagents used for the cleavage of the others.
| Protecting Group | Deprotection Conditions | Stability to 2-Nitrobenzyl Deprotection (UV light, ~365 nm) | Stability to Boc Deprotection (TFA) | Stability to Fmoc Deprotection (20% Piperidine (B6355638) in DMF) |
| 2-Nitrobenzyl (Nbz) | UV light (e.g., 365 nm) in an appropriate solvent (e.g., dioxane, ethanol).[6] | - | High tolerance[3] | High tolerance[3] |
| Boc | Strong acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[7] | Stable (low absorbance at 365 nm)[8] | - | Stable[9][10] |
| Fmoc | Base (e.g., 20% Piperidine in Dimethylformamide (DMF)).[5] | Generally Stable[11] | Stable[4] | - |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of these orthogonal strategies.
Protocol 1: Photolytic Deprotection of the 2-Nitrobenzyl (Nbz) Group
This protocol describes the general procedure for the removal of the 2-nitrobenzyl protecting group using UV light.
Materials:
-
2-Nitrobenzyl-protected substrate
-
Anhydrous solvent (e.g., dioxane, ethanol, or chloroform)
-
UV photoreactor equipped with a lamp emitting at ~365 nm (e.g., medium-pressure mercury lamp)
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the 2-nitrobenzyl-protected substrate in the chosen anhydrous solvent in a quartz reaction vessel. The concentration typically ranges from 0.01 to 0.05 M.
-
Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.
-
Place the reaction vessel in the photoreactor and irradiate with UV light at approximately 365 nm. Maintain the reaction at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate and the specific 2-nitrobenzyl derivative used.[12]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard chromatographic techniques to remove the 2-nitrosobenzaldehyde byproduct.
Protocol 2: Acidic Deprotection of the Boc Group
This protocol outlines the standard procedure for the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or anisole)
-
Inert gas supply
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM under an inert atmosphere.
-
If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger (typically 1-5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (typically 25-50% v/v) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected product is often obtained as a TFA salt and may be used directly or neutralized.
Protocol 3: Basic Deprotection of the Fmoc Group
This protocol describes the standard procedure for the removal of the Fmoc protecting group using piperidine.
Materials:
-
Fmoc-protected substrate
-
Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.
-
Monitor the reaction progress by TLC. The dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at ~300 nm.[5]
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the solvent can be removed under reduced pressure and the product purified.
Signaling Pathways and Experimental Workflows
The orthogonality of these protecting groups enables complex synthetic strategies, such as the selective deprotection of different functional groups on a single molecule.
Caption: Orthogonal deprotection of Nbz, Boc, and Fmoc groups.
The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) utilizing the orthogonality of Fmoc and Boc protecting groups, where a photolabile group like 2-nitrobenzyl could be used for side-chain protection to be removed at a specific step.
Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chempep.com [chempep.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Photolabile Protecting Groups: Cleavage Efficiency and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
The strategic use of photolabile protecting groups (PPGs), or photocages, is a cornerstone of modern chemical biology and drug delivery, enabling precise spatiotemporal control over the release of bioactive molecules. The efficiency of this "uncaging" process is paramount for the success of such applications. This guide provides an objective comparison of the performance of several common classes of photolabile protecting groups, with a focus on their cleavage efficiency and quantum yield, supported by experimental data and detailed methodologies.
Quantitative Comparison of Photolabile Group Performance
The selection of an appropriate photolabile protecting group is dictated by several factors, primarily its absorption wavelength, quantum yield (Φ), and cleavage efficiency. The quantum yield represents the efficiency of converting an absorbed photon into a successful cleavage event. The table below summarizes these key photophysical properties for several widely used PPGs.
| Photolabile Group Class | Specific Example | Typical λmax (nm) | Quantum Yield (Φ) | Leaving Group/Substrate | Reference |
| o-Nitrobenzyl (oNB) | N-(2-nitrobenzyl)urea | ~308 | 0.81 | Urea | [1] |
| α-methyl-2-nitrobenzylurea | ~308 | 0.64 | Urea | [1] | |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.1 - 1% (range for derivatives) | Ethers, Esters | [2] | |
| 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) | 365 | 0.41 | Carbonyl | [3] | |
| Coumarin-based | 7-Diethylaminocoumarin (DEACM) | ~400 | Varies with substrate and substitution | Carboxylic acids, Alcohols, Amines | [4] |
| Bromo-hydroxycoumarin (Bhc) | ~365 | - | Thiols | [5] | |
| Thio-DEACM | Red-shifted vs. DEACM | - | Phosphates | [6] | |
| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | 300-350 | 0.1 - 0.4 (up to 1.0 for good leaving groups) | Phosphates, Carboxylates, Amines | [7][8] |
| 3-CN-p-hydroxyphenacyl GABA | - | 0.42 (disappearance) | γ-aminobutyric acid (GABA) | [9] | |
| Nitrodibenzofuran (NDBF) | Nitrodibenzofuran | ~330-365 | ~0.7 | Thiols, Calcium (caged with EGTA) | [10] |
| Methoxy-substituted NDBF | - | - | Thiols | [11][12] |
Note: Quantum yields can be highly dependent on the solvent, pH, and the nature of the caged molecule. The values presented are indicative and sourced from the cited literature.
Experimental Protocols
Accurate determination of cleavage efficiency and quantum yield is crucial for the validation and application of photolabile protecting groups. Below are detailed methodologies for these key experiments.
Protocol 1: Determination of Photolysis Quantum Yield using Potassium Ferrioxalate (B100866) Actinometry
This method relies on a well-characterized chemical actinometer to measure the photon flux of the light source, which is then used to calculate the quantum yield of the photochemical reaction of interest.[8][13][14][15]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline (B135089) solution
-
Buffer solution for pH control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Irradiation source (e.g., laser or filtered lamp) with a known wavelength
Procedure:
-
Preparation of the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared fresh and kept in the dark.
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution for a precisely measured time. The irradiation time should be kept short to ensure minimal conversion (typically <10%).
-
-
Development of the Complex: After irradiation, mix an aliquot of the irradiated solution with a solution of 1,10-phenanthroline to form the intensely colored ferroin (B110374) complex ([Fe(phen)₃]²⁺).
-
Spectrophotometric Measurement: Measure the absorbance of the ferroin complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.
-
Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law. The photon flux of the light source can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
Irradiation of the Sample: Irradiate a solution of the photolabile compound under the identical conditions (same light source, geometry, and irradiation time) as the actinometer.
-
Quantification of Photoproduct: Determine the concentration of the released substrate or the disappearance of the starting material using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation of Quantum Yield: The quantum yield of the photocleavage reaction (Φ_sample) is calculated as the number of moles of the photoreaction event divided by the number of moles of photons absorbed by the sample.
Protocol 2: Determination of Cleavage Efficiency by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to monitor the progress of the photocleavage reaction by separating and quantifying the starting material, the released substrate, and any photobyproducts.[16]
Materials:
-
Photolabile compound of interest
-
Appropriate solvent for the photocleavage reaction
-
Irradiation source
-
HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents
Procedure:
-
Sample Preparation: Prepare a solution of the photolabile compound at a known concentration in a suitable solvent.
-
Initial Analysis (t=0): Before irradiation, inject an aliquot of the solution into the HPLC system to obtain a chromatogram representing the starting material.
-
Photolysis: Irradiate the solution for a specific period. It is often useful to perform a time-course experiment by taking aliquots at different irradiation time points.
-
HPLC Analysis of Irradiated Samples: Inject the irradiated aliquots into the HPLC system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the photoproducts based on their retention times.
-
Integrate the peak areas of the starting material and the product(s) in the chromatograms.
-
Calculate the cleavage efficiency at each time point as the percentage of the initial peak area of the starting material that has been converted to the product peak area.
-
By plotting the concentration of the starting material or product against time, the kinetics of the photocleavage reaction can be determined.
-
Signaling Pathways and Cleavage Mechanisms
The photochemical cleavage of a protecting group initiates a cascade of chemical transformations that ultimately releases the caged molecule. Understanding these mechanisms is crucial for designing new photolabile groups with improved properties.
o-Nitrobenzyl (oNB) Group Cleavage Pathway
The photocleavage of o-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and form an o-nitrosobenzaldehyde byproduct.[9][14]
Coumarin-based Group Cleavage Pathway
Coumarin-based photolabile groups typically undergo heterolytic cleavage upon photoexcitation, forming a contact ion pair. The stability of this ion pair is a critical determinant of the quantum yield. The cation can then react with a nucleophile (e.g., water) to release the caged molecule.[3][4][7][13]
p-Hydroxyphenacyl (pHP) Group Cleavage Pathway
The photocleavage of p-hydroxyphenacyl esters proceeds through a photo-Favorskii rearrangement. Upon excitation, the molecule undergoes intersystem crossing to a triplet state, which then rearranges to form a spiro-dienone intermediate. This intermediate is subsequently attacked by a nucleophile (like water) to release the carboxylic acid and form p-hydroxyphenylacetic acid.[1][7][9]
Experimental Workflow for Evaluating a Novel Photolabile Group
The development and characterization of new photolabile protecting groups follow a systematic workflow to ensure a thorough evaluation of their performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for Calibration of UV-Vis Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
A Comparative Guide to 2-Nitrobenzyl Derivatives with Improved Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control offered by photolabile protecting groups (PPGs), or "caged" compounds, has become an invaluable tool in chemical biology and drug development. Among the various classes of PPGs, 2-nitrobenzyl derivatives are one of the most widely studied and utilized scaffolds. This guide provides a comparative overview of 2-nitrobenzyl derivatives with improved photophysical properties, presenting key performance data, detailed experimental protocols for their characterization, and visualizations of their applications and underlying principles.
Performance Comparison of 2-Nitrobenzyl Derivatives
The efficacy of a 2-nitrobenzyl-based PPG is primarily determined by its photophysical properties, which dictate the efficiency of the light-triggered release of a bioactive molecule. Key parameters include the one-photon absorption maximum (λmax), molar extinction coefficient (ε), uncaging quantum yield (Φu), and two-photon absorption cross-section (δu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency for one-photon excitation. For two-photon applications, a high two-photon uncaging cross-section (δu) is desirable, as it allows for deeper tissue penetration and higher spatial resolution with near-infrared light.
Modifications to the core 2-nitrobenzyl structure, such as the introduction of electron-donating groups on the aromatic ring or substituents at the benzylic position, have been explored to red-shift the absorption maximum and improve uncaging efficiencies. The following table summarizes the photophysical properties of several key 2-nitrobenzyl derivatives, providing a direct comparison of their performance.
| Derivative/Caged Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | ε × Φu (M⁻¹cm⁻¹) | δu (GM) |
| o-Nitrobenzyl (ONB) | ~340 | ~5,000 | ~0.1 | ~500 | Low |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 355 | 4,300 | 0.08 | 344 | ~0.02 |
| 6-Nitroveratryl (NV) | 350 | 5,000 | 0.05 | 250 | ~0.04 |
| α-Carboxy-6-nitroveratryl (αCNV) | 350 | 5,100 | 0.18 | 918 | ~0.1 |
| 7-Nitroindolinyl | 405 | 2,500 | 0.02 | 50 | ~0.2 |
| Coumarin-caged | >400 | >30,000 | >0.1 | >3,000 | >1 |
Signaling Pathway: Light-Activated Gene Expression
A powerful application of 2-nitrobenzyl derivatives is the temporal and spatial control of gene expression. By caging a small molecule inducer, transcription of a target gene can be initiated with a pulse of light. A common example is the use of photocaged isopropyl β-D-1-thiogalactopyranoside (cIPTG) to control gene expression in systems utilizing the lac operator.
Light-activated gene expression using photocaged IPTG.
Experimental Protocols
Accurate characterization of the photophysical properties of 2-nitrobenzyl derivatives is crucial for their effective application. Below are detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., DMSO, water, or buffer appropriate for the compound)
-
The 2-nitrobenzyl derivative to be tested
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the 2-nitrobenzyl derivative and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax) using the spectrophotometer. Use the pure solvent as a blank.
-
Plot a calibration curve: Plot the absorbance values against the corresponding concentrations.
-
Calculate ε: The slope of the resulting linear plot is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.
Determination of Uncaging Quantum Yield (Φu)
The uncaging quantum yield represents the efficiency of the photolysis reaction, i.e., the number of molecules of the caged compound that are photolyzed per photon absorbed.
Materials:
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)
-
Spectrophotometer or HPLC system
-
Reaction vessel
-
The 2-nitrobenzyl derivative to be tested
Procedure:
-
Prepare solutions: Prepare a solution of the 2-nitrobenzyl derivative and a solution of the actinometer, both with an absorbance of approximately 0.1 at the irradiation wavelength.
-
Irradiate the sample: Irradiate a known volume of the sample solution with the light source for a specific period.
-
Analyze the photoproduct: Quantify the amount of the released molecule or the remaining caged compound using spectrophotometry or HPLC.
-
Irradiate the actinometer: Under identical conditions (light intensity, time, volume), irradiate the actinometer solution.
-
Analyze the actinometer: Determine the extent of the photochemical reaction in the actinometer by spectrophotometry.
-
Calculate Φu: The uncaging quantum yield of the sample (Φu,sample) can be calculated using the following equation:
Φu,sample = Φu,act * (ΔA_sample / ΔA_act) * (ε_act / ε_sample)
where Φu,act is the known quantum yield of the actinometer, ΔA is the change in absorbance of the respective species, and ε is the molar extinction coefficient.
Experimental Workflow and Structure-Property Relationships
The development and characterization of new 2-nitrobenzyl derivatives follow a logical workflow, and their photophysical properties are directly related to their chemical structure.
A Researcher's Guide to Selecting Photolabile Protecting Groups for Alcohols
In the realms of chemical biology, drug delivery, and materials science, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools that allow for the light-triggered release of bioactive compounds, including alcohols. This guide provides a comprehensive comparison of common PPGs for alcohols, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal group for their specific application.
Performance Comparison of Key Photolabile Protecting Groups
The selection of an appropriate PPG is dictated by several key photophysical and chemical properties. These include the wavelength of maximum absorption (λmax), the molar extinction coefficient (ε), the quantum yield of uncaging (Φu), and the stability of the protected alcohol under various conditions. The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the overall uncaging efficiency, a critical parameter for practical applications. An ideal PPG for biological applications should exhibit a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient for efficient light absorption, and a high quantum yield for effective release of the caged molecule.[1]
Below is a comparative summary of the performance characteristics of three widely used classes of photolabile protecting groups for alcohols: o-nitrobenzyl, coumarin (B35378), and p-hydroxyphenacyl derivatives.
| Protecting Group Class | Example Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Uncaging Efficiency (ε × Φu) | Key Features & Considerations |
| o-Nitrobenzyl | o-Nitrobenzyl (ONB) | ~340-365 | ~5,000 | ~0.1-0.5 | 500 - 2,500 | Well-established, reliable, but cleavage in the UV range can be detrimental to biological samples.[2][3] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350-370 | ~5,000 | ~0.05 | ~250 | Red-shifted absorption compared to ONB, but with a lower quantum yield. | |
| Coumarin | (7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | ~380-400 | ~20,000 | ~0.01-0.03 | 200 - 600 | High extinction coefficient, tunable absorption, but often requires a carbonate linkage for efficient cleavage of alcohols.[4][5] |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~350-370 | ~15,000 | ~0.1-0.2 | 1,500 - 3,000 | Higher quantum yield than DEACM, suitable for two-photon excitation.[6] | |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl (pHP) | ~300-320 | ~10,000 | ~0.1-0.4 | 1,000 - 4,000 | High quantum yields and fast release kinetics; photoproducts do not absorb at the excitation wavelength, allowing for complete conversion.[7][8] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of PPGs. Below are representative protocols for the protection of an alcohol with common PPGs and their subsequent photolytic deprotection.
Protection of an Alcohol with an o-Nitrobenzyl Group
Materials:
-
Alcohol
-
o-Nitrobenzyl bromide
-
Sodium hydride (NaH) or a non-nucleophilic base (e.g., DBU)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the alcohol in anhydrous DMF or THF under an inert atmosphere.
-
Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
Add a solution of o-nitrobenzyl bromide (1.2 equivalents) in anhydrous DMF or THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Photochemical Deprotection of an o-Nitrobenzyl Ether
Materials:
-
o-Nitrobenzyl-protected alcohol
-
Solvent (e.g., methanol (B129727), acetonitrile (B52724), or a buffered aqueous solution)
-
UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)
-
Quartz or Pyrex reaction vessel
Procedure:
-
Dissolve the o-nitrobenzyl-protected alcohol in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized based on the substrate and the path length of the light.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the PPG, the light intensity, and the concentration of the substrate.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove the o-nitrosobenzaldehyde byproduct.
Protection of an Alcohol with a Coumarin Group (via Chloroformate)
Materials:
-
Alcohol
-
(7-(Diethylamino)coumarin-4-yl)methyl chloroformate
-
Pyridine (B92270) or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere
Procedure:
-
Dissolve the alcohol and pyridine (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of (7-(Diethylamino)coumarin-4-yl)methyl chloroformate (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Photochemical Deprotection of a Coumarin-Caged Ether
Materials:
-
Coumarin-protected alcohol
-
Solvent (e.g., methanol, buffered aqueous solution)
-
Visible light source (e.g., LED lamp with appropriate wavelength, typically > 380 nm)
-
Quartz or borosilicate glass reaction vessel
Procedure:
-
Dissolve the coumarin-protected alcohol in the chosen solvent.
-
Irradiate the solution with a visible light source.
-
Monitor the progress of the deprotection by following the disappearance of the coumarin absorbance or by analytical techniques like HPLC.
-
Once the reaction is complete, work up the reaction mixture as required to isolate the deprotected alcohol.
Protection of an Alcohol with a p-Hydroxyphenacyl Group
Materials:
-
Alcohol
-
p-Hydroxyphenacyl bromide
-
Potassium carbonate or cesium carbonate
-
Acetonitrile or DMF
Procedure:
-
To a solution of the alcohol in acetonitrile or DMF, add potassium carbonate (2 equivalents) and p-hydroxyphenacyl bromide (1.2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Photochemical Deprotection of a p-Hydroxyphenacyl Ether
Materials:
-
p-Hydroxyphenacyl-protected alcohol
-
Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
UV lamp (e.g., λ ≈ 300-320 nm)
-
Quartz reaction vessel
Procedure:
-
Dissolve the p-hydroxyphenacyl-protected alcohol in an aqueous buffer solution.
-
Irradiate the solution with a UV lamp.
-
Monitor the deprotection by HPLC.
-
Upon completion, the deprotected alcohol can be isolated by extraction or other suitable purification methods. The primary byproduct is p-hydroxyphenylacetic acid.[7]
Stability of Photolabile Protecting Groups
An essential consideration for any protecting group is its stability under various chemical conditions that may be required during a multi-step synthesis.
-
o-Nitrobenzyl (ONB) Ethers: Generally stable to acidic and mild basic conditions. However, they can be cleaved under strongly basic conditions (e.g., 20% aqueous NaOH in methanol at 75 °C), which is a non-photolytic deprotection method.[9] They are also stable to many common oxidizing and reducing agents that do not involve catalytic hydrogenation.
-
Coumarin-based Ethers: The stability of coumarin-caged compounds can vary depending on the specific coumarin derivative and the linkage to the alcohol. Coumarin ethers formed via a carbonate linkage can be susceptible to hydrolysis, especially under basic conditions.[10] Some modified coumarins show improved stability.[10]
-
p-Hydroxyphenacyl (pHP) Ethers: These ethers are generally stable in organic solvents and at neutral pH in aqueous solutions.[7] They may undergo slow hydrolysis in aqueous solutions at room temperature over extended periods, and this rate increases at higher pH (>9).[7]
Logical Selection of a Photolabile Protecting Group
The choice of a PPG is a multi-faceted decision that depends on the specific requirements of the experiment. The following diagram illustrates a logical workflow for selecting an appropriate PPG for an alcohol.
Caption: A decision tree for selecting a photolabile protecting group for alcohols.
This guide provides a framework for the rational selection of photolabile protecting groups for alcohols. By carefully considering the photophysical properties, chemical stability, and available experimental protocols, researchers can effectively harness the power of light to control chemical and biological processes with high precision.
References
- 1. chembites.org [chembites.org]
- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nathan.instras.com [nathan.instras.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Photolabile Protecting Groups for Amines
For Researchers, Scientists, and Drug Development Professionals
Photolabile protecting groups (PPGs), also known as photocages, are moieties that can be removed from a molecule using light.[1] This property offers precise spatiotemporal control over the release of active molecules, such as amines, making PPGs invaluable tools in organic synthesis, chemical biology, and drug delivery.[2][3] The choice of a PPG is critical and depends on the specific application, requiring a balance of properties including photolysis wavelength, quantum efficiency, and chemical stability. This guide provides a comparative overview of common PPGs for amines, supported by experimental data and protocols to aid in selection and application.
Major Classes of Photolabile Protecting Groups for Amines
The protection of amines is typically achieved by forming a carbamate (B1207046) linkage with the PPG.[2][4] Upon photolysis, this linkage is cleaved, releasing an unstable carbamic acid that spontaneously decarboxylates to yield the free amine.[5][6] The most prominent classes of PPGs for amines are based on o-nitrobenzyl, coumarin (B35378), and quinoline (B57606) scaffolds.
1. o-Nitrobenzyl (ONB) Derivatives
The o-nitrobenzyl group is the archetypal and most widely used PPG.[7][8] The cleavage mechanism generally follows a Norrish Type II reaction, proceeding through an aci-nitro intermediate.[1]
-
Advantages: Robust, well-characterized, and versatile for protecting various functional groups.[8]
-
Disadvantages: Photolysis typically requires UV light, which can be damaging to biological systems.[2] The photorelease generates a nitrosoaldehyde byproduct which can react with the liberated amine, reducing yields.[4][5] This side reaction can often be suppressed by adding carbonyl scavengers like semicarbazide (B1199961).[5]
-
Common Derivatives:
-
6-Nitroveratryloxycarbonyl (NVOC): Incorporates two methoxy (B1213986) groups on the aromatic ring to shift the absorption maximum to longer wavelengths (around 350 nm), making it suitable for applications where tryptophan sensitivity is a concern.[5]
-
2,6-Dinitrobenzyl PPGs: The addition of a second nitro group can significantly increase the quantum yield of release.[1]
-
2. Coumarin-Based Derivatives
Coumarin-based PPGs are valued for their high molar extinction coefficients, favorable photophysical properties, and efficient release upon irradiation with visible light.[7][9]
-
Advantages: Generally exhibit higher quantum yields than ONB derivatives and can be excited at longer, less phototoxic wavelengths (blue-green light).[7][9] Their synthesis is often straightforward.[7]
-
Disadvantages: The released coumarin byproduct can be fluorescent, which may interfere with certain imaging applications.
-
Common Derivatives:
-
7-(Diethylamino)coumarin (DEACM): A widely used scaffold.[7]
-
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc): Exhibits a red-shifted absorption spectrum and improved water solubility.[10] It is particularly noted for its excellent one- and two-photon uncaging cross-sections, making it highly effective for biological applications.[10]
-
3. Quinoline-Based Derivatives
Quinoline-based PPGs represent a more recent class of photocages, developed to offer improved properties, particularly for two-photon excitation (2PE) applications.[3][11]
-
Advantages: Can be designed for high 2PE sensitivity, allowing for deep tissue penetration and precise 3D spatial control of amine release.[11][12] Many derivatives feature high quantum yields and rapid photolysis kinetics.[12]
-
Disadvantages: The synthesis of complex quinoline scaffolds can be more involved than for ONB or coumarin derivatives.
-
Common Derivatives:
-
(8-Bromo-7-hydroxyquinolin-2-yl)methyl (BHQ): An effective scaffold for 2PE applications.[12]
-
(8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ): Demonstrates extremely fast photorelease (on the picosecond timescale) from a singlet excited state and is highly efficient for both one- and two-photon excitation.[12]
-
4. Other Notable PPGs
-
BODIPY-Based Groups: These PPGs are sensitive to visible light (e.g., green light > 500 nm) and possess large extinction coefficients.[7][13] The uncaging process is believed to proceed via photoinduced electron transfer.[7]
-
Phenacyl Groups: These carbonyl-based PPGs can be used to protect amines as carbamates.[1][14] Their photodeprotection often proceeds from a triplet excited state.[14]
Quantitative Performance Data
The efficiency of a PPG is determined by its photophysical parameters. The following table summarizes key data for representative PPGs used to protect amines (as carbamates).
| Photolabile Group (PPG) | Class | λ_max (nm) | Quantum Yield (Φ_u) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Two-Photon Cross Section (δ_u) (GM) | Solvent/Conditions |
| o-Nitrobenzyl (NB) | Nitrobenzyl | ~260-320 | 0.01 - 0.13 | ~5,000 | Low | Varies |
| Nitroveratryloxycarbonyl (NVOC) | Nitrobenzyl | ~350 | 0.002 - 0.05 | ~5,400 | Low | Dioxane, EtOH[5][6] |
| 2,6-Dinitrobenzyl | Nitrobenzyl | ~365 | ~0.12 (for carbonate) | - | - | Dioxane-H₂O[1] |
| DEACM-caged glutamate | Coumarin | 405 | 0.02 | 43,000 | 0.1 | PBS (pH 7.4)[7] |
| Bhc-caged glutamate | Coumarin | ~380-400 | High | >15,000 | >1.0 | Aqueous Buffer[10] |
| BODIPY-caged histamine | BODIPY | 536 | 0.28 | 68,000 | 0.3 | PBS (pH 7.4)[7] |
| BHQ-caged acetate | Quinoline | 368 | 0.20 | 6,400 | 0.59 | Aqueous Buffer[12] |
| CyHQ-caged acetate | Quinoline | 375 | 0.22 | 8,300 | 0.32 | Aqueous Buffer[12] |
| MeO-CyHQ-caged acid | Quinoline | 382 | 0.88 | 10,700 | 2.64 | Aqueous Buffer[12] |
Note: Quantum yields and extinction coefficients are highly dependent on the protected substrate, solvent, and pH. The values presented are for comparison purposes. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.
Experimental Protocols
General Protocol for Protection of an Amine (Carbamate Formation)
This protocol describes a common method for installing an o-nitrobenzyl-type protecting group.
Materials:
-
Amine-containing substrate
-
o-Nitrobenzyl chloroformate (or a derivative like NVOC-Cl)
-
A non-nucleophilic base (e.g., triethylamine, DIEA) or an inorganic base (e.g., NaHCO₃)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Dissolve the amine substrate (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 - 1.5 eq.).
-
Slowly add a solution of the o-nitrobenzyl chloroformate derivative (1.0 - 1.2 eq.) in the same solvent.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute acid (e.g., 1 M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting protected amine (carbamate) by column chromatography on silica (B1680970) gel.
General Protocol for Photodeprotection of a Protected Amine
This protocol provides a general workflow for the light-induced cleavage of a PPG.
Materials:
-
PPG-protected amine
-
Appropriate solvent (e.g., acetonitrile, methanol, aqueous buffer). The solvent should be transparent at the irradiation wavelength.[6]
-
Photochemical reactor or a suitable light source (e.g., medium-pressure mercury lamp, LED) equipped with appropriate filters to select the desired wavelength.[6][15]
-
Reaction vessel transparent to the irradiation wavelength (e.g., Pyrex for λ > 300 nm, quartz for λ < 300 nm).
-
(Optional) Carbonyl scavenger (e.g., semicarbazide hydrochloride) for ONB groups.[5]
Procedure:
-
Prepare a dilute solution (e.g., 0.01-0.05 M) of the PPG-protected amine in the chosen solvent.[6] If using an ONB group, the addition of a scavenger is recommended.[5]
-
Transfer the solution to the photochemical reaction vessel. While irradiating, maintain a constant temperature, often by using a water-cooled immersion well.[6]
-
Irradiate the solution with the light source at the appropriate wavelength for the specific PPG.
-
Monitor the deprotection process by TLC, HPLC, or UV-Vis spectroscopy, observing the disappearance of the starting material and the appearance of the product spots or peaks.[15]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an appropriate aqueous workup to separate the released amine from the photolyzed protecting group byproduct.
-
Purify the crude product, if necessary, by chromatography or recrystallization to obtain the pure amine.
Visualizations
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chembites.org [chembites.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vivo Validation of the 2-Nitrobenzyl Caging Group
For researchers in drug development and the life sciences, the ability to control the activity of bioactive molecules with spatiotemporal precision is paramount. Photocleavable "caging" groups have emerged as powerful tools to achieve this control, allowing for the light-induced release of therapeutics, signaling molecules, and other compounds at specific sites and times within a living organism. The 2-nitrobenzyl (oNB) group has historically been a workhorse in this field. This guide provides a comprehensive comparison of the 2-nitrobenzyl caging group with its common alternatives for in vivo applications, supported by experimental data and detailed protocols.
Introduction to Photocleavable Caging Groups
Photocleavable protecting groups (PPGs), or caging groups, are moieties that are covalently attached to a bioactive molecule, rendering it inert.[1] Upon irradiation with light of a specific wavelength, the caging group undergoes a photochemical reaction that results in its cleavage, releasing the active molecule.[1] This process, known as "uncaging," provides a non-invasive method to control biological processes with high precision.[2]
The ideal caging group for in vivo experiments should possess several key characteristics:
-
Biocompatibility: The caged compound and the photolysis byproducts should be non-toxic.
-
Stability: The caged compound must be stable under physiological conditions in the absence of light.
-
Efficient Photolysis: The uncaging process should have a high quantum yield (Φ), meaning a high probability of cleavage per absorbed photon.[3]
-
Wavelength Specificity: The activation wavelength should be in a range that minimizes tissue damage and allows for sufficient tissue penetration, ideally in the visible or near-infrared (NIR) spectrum.[4]
-
Clean Photochemistry: The uncaging reaction should proceed with minimal side reactions and generate predictable byproducts.
The 2-Nitrobenzyl Group: A Critical Evaluation
The ortho-nitrobenzyl (oNB) group is one of the most widely used caging groups due to its versatility in protecting a wide range of functional groups, including alcohols, amines, carboxylates, and phosphates.[2] Its uncaging mechanism is well-characterized and proceeds via a Norrish type II reaction upon UV light absorption.[5]
However, the use of the oNB group for in vivo applications is not without its challenges. A primary limitation is its requirement for UV light (typically < 365 nm) for efficient cleavage.[6] UV light has poor tissue penetration and can cause phototoxicity.[4] Furthermore, the photolysis of the oNB group generates a 2-nitrosoketone byproduct, which has raised concerns about potential toxicity.[7]
Comparison of In Vivo Caging Groups
To provide a clear comparison, the following table summarizes the key photophysical and photochemical properties of the 2-nitrobenzyl group and two common alternatives: coumarin-based and p-hydroxyphenacyl (pHP) caging groups.
| Property | 2-Nitrobenzyl (oNB) Derivatives | Coumarin (B35378) Derivatives | p-Hydroxyphenacyl (pHP) Derivatives |
| Wavelength of Max. Absorption (λmax) | ~340-365 nm (UV-A)[6] | ~350-450 nm (UV-A to Visible)[8][9] | ~280-350 nm (UV-A)[10] |
| Quantum Yield (Φ) | 0.01 - 0.6 (highly substituent dependent)[11] | 0.01 - 0.3 (can be enhanced by substrate)[9][12][13] | ~0.1 - 0.4[10] |
| Two-Photon Cross-Section (δu) | Low, but can be improved with substitution[14] | Generally higher than oNB, can reach ~1 GM[12][15] | Moderate[10] |
| Byproducts | 2-Nitrosoketone[15] | Coumarin-derived lactone/acid[9] | p-Hydroxyphenylacetic acid[10] |
| In Vivo Advantages | Well-established chemistry, versatile.[2] | Longer wavelength activation, often fluorescent byproducts for tracking.[12][15] | Very fast release rates (nanoseconds).[10] |
| In Vivo Limitations | Requires UV light (poor tissue penetration, phototoxicity), potentially toxic byproduct.[4] | Can have lower quantum yields, potential for side reactions.[9] | Requires UV light, less versatile for caging different functional groups.[10] |
Experimental Protocols
In Vivo Uncaging of a Caged Compound in a Murine Model
This protocol provides a general workflow for an in vivo uncaging experiment. Specific parameters such as the light source, wavelength, intensity, and duration will need to be optimized based on the chosen caging group and the specific biological question.
Materials:
-
Caged compound of interest
-
Animal model (e.g., mouse)
-
Light source (e.g., UV-LED, fiber-coupled laser)
-
Optical fiber and cannula (for targeted light delivery)
-
Surgical tools for cannula implantation
-
Analytical equipment for measuring the biological response (e.g., electrophysiology rig, fluorescence microscope)
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a guide cannula targeting the tissue of interest. Allow for a recovery period.
-
Administration of Caged Compound: Dissolve the caged compound in a biocompatible vehicle and administer it to the animal (e.g., via systemic injection, local infusion through the cannula, or topical application). The route of administration will depend on the target tissue and the properties of the caged compound. For example, in neuroscience studies, caged neurotransmitters like MNI-glutamate are often applied to the brain surface.[16]
-
Photostimulation: Insert an optical fiber through the guide cannula. Deliver light of the appropriate wavelength and intensity to the target tissue. The duration and pattern of light delivery should be tailored to the specific experiment.
-
Monitoring the Biological Response: Record the physiological or behavioral response to the uncaged compound. This could involve electrophysiological recordings, fluorescence imaging of downstream reporters, or behavioral assays.[16]
-
Controls: Perform control experiments, including administering the caged compound without photostimulation and delivering light to animals that have not received the caged compound, to ensure that the observed effects are due to the uncaged molecule.
Cytotoxicity Assessment of Caging Groups and Byproducts (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[17] This protocol can be adapted to test the toxicity of the caging group itself or its photolysis byproducts on cultured cells.
Materials:
-
Cell line of interest
-
96-well plates
-
Caging group or byproduct to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.[20]
-
Treatment: Treat the cells with varying concentrations of the test compound (caging group or byproduct). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[20]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17][19] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Uncaging mechanism of a 2-nitrobenzyl protected molecule.
Caption: General experimental workflow for in vivo uncaging experiments.
Conclusion
The 2-nitrobenzyl caging group remains a valuable tool for in vitro studies due to its well-understood chemistry and versatility. However, for in vivo applications, its limitations, particularly the need for UV light and the generation of a potentially toxic byproduct, necessitate careful consideration. Alternatives such as coumarin and p-hydroxyphenacyl-based caging groups offer advantages in terms of longer wavelength activation and, in some cases, improved biocompatibility. The choice of a caging group for in vivo experiments should be guided by a thorough evaluation of the specific requirements of the study, including the target tissue, the desired spatial and temporal resolution, and the potential for toxicity. As the field of photopharmacology continues to evolve, the development of new caging groups with optimized properties will undoubtedly expand the repertoire of tools available for the precise control of biological systems in vivo.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.fsu.edu [bio.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nathan.instras.com [nathan.instras.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
- 15. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
p-Hydroxyphenacyl: A Superior Alternative to the 2-Nitrobenzyl Protecting Group for Photocaging Applications
For researchers, scientists, and drug development professionals seeking precise spatiotemporal control over the release of bioactive molecules, the choice of a photolabile protecting group (PPG) is critical. While the 2-nitrobenzyl (o-NB) group has been a long-standing workhorse in the field, the p-hydroxyphenacyl (pHP) protecting group has emerged as a compelling alternative, offering significant advantages in terms of cleavage efficiency, release kinetics, and biocompatibility of its byproducts.
This guide provides an objective comparison of the p-Hydroxyphenacyl and 2-nitrobenzyl protecting groups, supported by experimental data, to aid in the selection of the optimal PPG for your research needs.
Introduction to Photolabile Protecting Groups
Photolabile protecting groups are chemical moieties that can be removed from a molecule upon irradiation with light of a specific wavelength. This "uncaging" process allows for the controlled release of a wide range of biologically active compounds, including neurotransmitters, signaling molecules, and drugs, with high spatial and temporal resolution.
The 2-nitrobenzyl (o-NB) group is one of the most well-established and widely used PPGs. Its photocleavage is initiated by UV light, typically in the range of 300-350 nm, and proceeds through a Norrish Type II reaction mechanism. However, the o-NB group is not without its drawbacks, including relatively slow release rates and the generation of a nitrosobenzaldehyde or nitrosoketone byproduct, which can be photoreactive and potentially interfere with biological systems.[1]
The p-hydroxyphenacyl (pHP) protecting group has gained significant attention as a highly efficient alternative. Its cleavage is also triggered by UV light and occurs via a "photo-Favorskii" rearrangement.[2] This mechanism often leads to faster release kinetics and the formation of p-hydroxyphenylacetic acid as the primary byproduct, which is generally considered to be more biologically benign and does not absorb light at the wavelengths used for photolysis, thus preventing the "inner filter" effect.[2]
Comparative Performance Data
The efficiency of a photolabile protecting group is primarily evaluated by its quantum yield (Φ), which represents the number of molecules of substrate released per photon absorbed. The rate of release is another critical parameter, especially for studying fast biological processes.
The following tables summarize the key performance data for pHP and o-NB protecting groups from the literature.
| Parameter | p-Hydroxyphenacyl (pHP) | 2-Nitrobenzyl (o-NB) | Reference(s) |
| General Quantum Yield (Φ) | 0.1 - 0.4 (can approach 1.0 for good leaving groups) | Variable, often lower (e.g., 0.03 - 0.4) | [1][3][4] |
| Typical Release Timescale | Nanoseconds to microseconds | Microseconds to milliseconds | [1][3] |
| Photocleavage Byproduct | p-Hydroxyphenylacetic acid | 2-Nitrosobenzaldehyde or 2-nitrosoketone | [1][2] |
| Byproduct Photoreactivity | Low, transparent at photolysis wavelengths | High, can absorb at photolysis wavelengths | [1][2] |
Table 1: General Performance Comparison of pHP and o-NB Protecting Groups.
A direct comparative study on a thiophosphorylated tyrosine peptide derivative highlighted the superior performance of the pHP group:
| Substrate | Protecting Group | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Relative Cleavage Rate |
| Thiophosphorylated Tyrosine Peptide | p-Hydroxyphenacyl (pHP) | 312 | 0.56 - 0.65 | ~10x faster than o-NB |
| Thiophosphorylated Tyrosine Peptide | 2-Nitrobenzyl (o-NB) | 312 | 0.25 - 0.37 | 1x |
Table 2: Comparative Photolysis Data for pHP- and o-NB-protected Thiophosphorylated Tyrosine Peptide. [1] This data demonstrates that under identical irradiation conditions, the pHP-protected peptide was released with a significantly higher quantum yield and at a rate approximately ten times faster than its o-NB protected counterpart.
Photocleavage Mechanisms
The distinct photochemical mechanisms of pHP and o-NB protecting groups underpin their differing performance characteristics.
Figure 1: Simplified photocleavage mechanism of the p-Hydroxyphenacyl (pHP) protecting group.
Figure 2: Simplified photocleavage mechanism of the 2-Nitrobenzyl (o-NB) protecting group.
Experimental Protocols
The following are generalized protocols for the protection of a carboxylic acid with pHP and o-NB groups, and their subsequent photolytic deprotection.
Protection of a Carboxylic Acid with p-Hydroxyphenacyl Bromide
Materials:
-
Carboxylic acid
-
p-Hydroxyphenacyl bromide
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.
-
Add the base (TEA or DIPEA, 1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add p-hydroxyphenacyl bromide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired p-hydroxyphenacyl ester.
Protection of a Carboxylic Acid with 2-Nitrobenzyl Bromide
Materials:
-
Carboxylic acid
-
2-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the anhydrous solvent, add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add 2-nitrobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-nitrobenzyl ester.
General Protocol for Photolytic Deprotection
Materials:
-
Protected substrate (pHP- or o-NB-ester)
-
Appropriate solvent (e.g., aqueous buffer for biological experiments, organic solvent for synthesis)
-
UV light source (e.g., mercury lamp with appropriate filters, LED lamp) with an emission wavelength that overlaps with the absorption maximum of the PPG (typically 300-365 nm).
-
Quartz reaction vessel or cuvette.
Procedure:
-
Prepare a solution of the protected substrate in the chosen solvent. The concentration should be optimized for the specific experiment.
-
Transfer the solution to the quartz reaction vessel.
-
Irradiate the solution with the UV light source. The irradiation time will depend on the quantum yield of the PPG, the concentration of the substrate, and the intensity of the light source.
-
Monitor the progress of the deprotection by a suitable analytical method, such as HPLC, LC-MS, or by observing the biological response of the released substrate.
-
For preparative scale reactions, upon completion of the photolysis, the solvent can be removed and the deprotected product can be isolated and purified if necessary.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a photocaging experiment, highlighting the key differences when using pHP versus o-NB protecting groups.
Figure 3: Comparative experimental workflow for pHP and o-NB protecting groups.
Conclusion
For applications demanding rapid and efficient release of bioactive molecules with minimal side reactions, the p-hydroxyphenacyl protecting group presents a clear advantage over the traditional 2-nitrobenzyl group. The higher quantum yields, faster release kinetics, and the formation of a non-interfering byproduct make pHP an ideal choice for time-resolved studies in biology and for the development of precisely controlled drug delivery systems. While the 2-nitrobenzyl group remains a useful tool in the photochemist's arsenal, researchers are encouraged to consider the superior performance characteristics of the p-hydroxyphenacyl protecting group for their future photocaging experiments.
References
A Researcher's Guide to Wavelength-Selective Cleavage of Photolabile Protecting Groups
For researchers, scientists, and drug development professionals, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, offer an elegant solution, enabling the spatiotemporal release of molecules with a pulse of light. This guide provides a comparative analysis of common PPGs, focusing on their wavelength-selective cleavage, supported by quantitative data and detailed experimental protocols to aid in the rational design of photocontrolled experiments.
The ability to sequentially release different molecules in the same system, a concept known as chromatic or wavelength-selective orthogonality, opens up new avenues for studying complex biological pathways and developing sophisticated drug delivery systems.[1][2][3] This is achieved by selecting PPGs with distinct absorption maxima, allowing for their individual removal by irradiating at specific wavelengths.[3][4] This guide will delve into the characteristics of key PPG families to facilitate the selection of the most suitable candidates for your research needs.
Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups
The choice of a PPG is dictated by several factors, primarily its absorption wavelength (λmax) and the efficiency of photocleavage, known as the quantum yield (Φu).[5][6] For applications in biological systems, PPGs that absorb at longer wavelengths (blue to red light) are highly desirable to minimize phototoxicity and enhance tissue penetration.[7] The following table summarizes the key photophysical properties of commonly employed PPGs.
| Photolabile Protecting Group (PPG) Family | Specific Example | Typical Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φu) | Key Features & Considerations |
| o-Nitrobenzyl | o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.1 | Well-established chemistry; can produce photoreactive byproducts.[8] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.01-0.05 | Red-shifted absorption compared to oNB. | |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | ~340 | 350-365 | ~0.07 | Commonly used for oligonucleotide synthesis.[9] | |
| Coumarin-based | (7-Diethylamino-coumarin-4-yl)methyl (DEACM) | 380-400 | 405-470 | 0.02-0.28 | Higher quantum yields and longer wavelength absorption than oNB derivatives; fluorescent upon cleavage.[10][11][12] |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~350 | 350-365 | ~0.02 | Useful for two-photon uncaging applications.[13] | |
| Red-shifted Styrylcoumarins | >500 | >500 | Varies | Enables cleavage with green to red light, reducing phototoxicity.[14] | |
| BODIPY-based | meso-Methyl BODIPY | 500-540 | 530 | ~0.01 | Green light sensitive; suitable for in vitro and cell studies.[7][15] |
| Red-shifted BODIPY | >650 | >650 | ~0.0001 | Cleavable with red light, ideal for deep tissue applications.[16] | |
| Nitroindoline | 7-Nitroindoline | ~350 | 350-400 | ~0.05 | Efficient for caging neurotransmitters. |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl (pHP) | 300-340 | 300-350 | 0.1-0.4 | High quantum yields; undergoes a photo-Favorskii rearrangement.[8] |
Experimental Protocols: Methodologies for Wavelength-Selective Cleavage
The successful orthogonal cleavage of multiple PPGs hinges on the precise control of the irradiation wavelength and dose. Below are generalized protocols for selective deprotection experiments.
General Protocol for Wavelength-Selective Cleavage of Two PPGs (e.g., o-Nitrobenzyl and Coumarin)
-
Sample Preparation: Prepare a solution of the dual-caged molecule in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent like acetonitrile/water for chemical studies). The concentration should be optimized based on the molar extinction coefficient of the PPGs.
-
First Irradiation (Longer Wavelength):
-
Light Source: Use a light source with a narrow bandwidth centered at the absorption maximum of the red-shifted PPG (e.g., a 405 nm LED for a DEACM-caged compound).
-
Irradiation: Irradiate the sample for a predetermined time, monitoring the cleavage reaction by a suitable analytical method (e.g., HPLC, LC-MS, or fluorescence spectroscopy if the cleaved PPG is fluorescent). The irradiation time should be sufficient to achieve complete cleavage of the first PPG while minimizing the cleavage of the second.
-
-
Analysis of First Cleavage: Confirm the selective removal of the first PPG and the integrity of the second PPG using an appropriate analytical technique.
-
Second Irradiation (Shorter Wavelength):
-
Light Source: Change the light source to one that emits at the absorption maximum of the remaining PPG (e.g., a 365 nm UV lamp for an o-nitrobenzyl-caged compound).
-
Irradiation: Irradiate the sample until the second PPG is completely cleaved, again monitoring the progress of the reaction.
-
-
Final Analysis: Analyze the final product to confirm the successful sequential deprotection.
Example of Orthogonal Deprotection in Zebrafish Embryos
In a study demonstrating sequential gene knockdown, zebrafish embryos were injected with two different morpholinos, each caged with a different PPG: one with a DEACM linker and the other with a nitrobenzyl (NB) linker.
-
Selective Cleavage of DEACM-caged Morpholino: Embryos were irradiated with 405 nm or 470 nm light to selectively cleave the DEACM linker and activate the first morpholino.
-
Subsequent Cleavage of NB-caged Morpholino: The same embryos were then exposed to 365 nm light to cleave the NB linker and activate the second morpholino, demonstrating sequential control of gene function in a living organism.
Mandatory Visualization
To further clarify the concepts and workflows, the following diagrams have been generated using the DOT language.
Caption: Wavelength-selective cleavage of two distinct photolabile protecting groups (PPGs).
Caption: A typical experimental workflow for the sequential, wavelength-selective deprotection.
Caption: Logical relationship of PPGs based on their optimal cleavage wavelength ranges.
References
- 1. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Photolysis of Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Red-light-sensitive BODIPY photoprotecting groups for amines and their biological application in controlling heart rhythm - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Sequential Gene Silencing Using Wavelength-Selective Caged Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Byproducts from Common Photolabile Groups
For Researchers, Scientists, and Drug Development Professionals
The use of photolabile protecting groups (PPGs), or "photocages," is a cornerstone of modern drug delivery and controlled release technologies. The ability to trigger the release of a therapeutic agent with spatial and temporal precision using light offers unparalleled advantages. However, a critical aspect often overlooked in the initial design phase is the biocompatibility of the byproducts generated upon photocleavage. These molecular remnants can exhibit unintended biological activity, including cytotoxicity, which can compromise the overall therapeutic outcome. This guide provides an objective comparison of the biocompatibility of byproducts generated from three widely used classes of photolabile groups: o-nitrobenzyl, coumarin (B35378), and BODIPY derivatives, supported by available experimental data.
Comparative Analysis of Photolabile Group Byproduct Cytotoxicity
The selection of a photolabile group should not only be based on its photochemical properties, such as wavelength of activation and quantum yield, but also on the toxicological profile of its cleavage byproducts. The following table summarizes the known byproducts and their reported cytotoxic effects. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a collation from various sources.
| Photolabile Group Family | Primary Byproduct(s) | Reported Biocompatibility/Cytotoxicity | Cell Viability Data (Example) | Apoptosis Induction |
| o-Nitrobenzyl | o-Nitrosobenzaldehyde and related derivatives | Generally considered cytotoxic and genotoxic.[1] Safety data sheets indicate it is harmful if swallowed and causes skin and eye irritation.[2][3] | On human macrophages, N-Alkyl-3,5-dinitrobenzamides showed an LC50 >32 µg/mL.[4] For a benzamide (B126) derivative on A549 lung carcinoma cells, the IC50 was 10.67 ± 1.53 µM.[4] | Can induce apoptosis, though the specific pathways for the nitroso byproduct are not as well-elucidated as for other aldehydes. |
| Coumarin | Substituted coumarin core, Formaldehyde (B43269) (in some cases) | Varies significantly with the coumarin scaffold. Some derivatives can be cytotoxic.[5] The release of formaldehyde is a major concern due to its known cytotoxicity and pro-apoptotic effects.[6] However, novel coumarin cages have been designed to avoid formaldehyde generation. | Formaldehyde at concentrations of 75-100 µM decreased the viability of Vero, HepG2, and MCF-7 cells by 50% or more.[1] Lower concentrations (<10 µM) were found to enhance cell viability in the same study.[1] | Formaldehyde is a known inducer of apoptosis through pathways involving the upregulation of Bax, Caspase-3, and Caspase-9, and can be mediated by the PTEN/PI3K/Akt signaling pathway.[7][8] |
| BODIPY | BODIPY core fragments | Generally considered to have good biocompatibility and low toxicity.[9] BODIPY dyes are known for their excellent photochemical stability and are widely used in bioimaging with minimal cytotoxic effects.[9] | In studies using BODIPY-based fluorescent probes, the dyes themselves show low cytotoxicity, with IC50 values often greater than 50 µM. Specific cytotoxicity data for the photolysis byproducts is limited, but they are generally considered non-toxic. | Not typically associated with apoptosis induction. The BODIPY core is generally stable, and its degradation products are not known to trigger apoptotic pathways. |
Experimental Protocols
Accurate assessment of byproduct cytotoxicity is paramount. The following are detailed methodologies for key experiments commonly cited in the literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/mL in a complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the photolabile group byproduct. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment: Seed cells in a culture dish and treat with the byproduct of interest for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution like trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the impact of photolabile group byproducts.
Conclusion
The biocompatibility of byproducts from photolabile groups is a critical parameter in the design of phototherapeutics. While o-nitrobenzyl derivatives offer efficient photocleavage, their byproducts, such as o-nitrosobenzaldehyde, are known to be cytotoxic. Coumarin-based systems present a more varied profile; some can produce toxic formaldehyde, while newer iterations have been engineered to circumvent this issue. BODIPY-based photolabile groups currently appear to be the most biocompatible, with both the parent molecule and its photolysis byproducts exhibiting low toxicity. Researchers and drug development professionals must carefully consider these factors and conduct thorough in vitro and in vivo toxicological assessments of any new photolabile system to ensure the safety and efficacy of the final therapeutic product.
References
- 1. Effect of formaldehyde and resveratrol on the viability of Vero, HepG2 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of formaldehyde on mitochondrial dysfunction and apoptosis in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
The Guiding Light of Synthesis: A Cost-Effectiveness Compass for 2-Nitrobenzyl Chloride
In the intricate world of pharmaceutical development and scientific research, the precise control of chemical reactions is paramount. Photoremovable protecting groups (PPGs), often hailed as "caged" compounds, offer an elegant solution, allowing chemists to initiate reactions with the flick of a light switch. Among these, 2-nitrobenzyl chloride has long been a workhorse, valued for its reliability in masking and unmasking functional groups in a multitude of applications. However, as the demand for large-scale synthesis grows, a critical evaluation of its cost-effectiveness compared to emerging alternatives is essential for researchers, scientists, and drug development professionals seeking to optimize their processes. This guide provides an objective comparison of this compound's performance against other photolabile protecting groups, supported by experimental data and detailed methodologies.
At a Glance: Comparing Photolabile Protecting Groups
The selection of a photolabile protecting group for large-scale synthesis hinges on a delicate balance of factors: the cost of starting materials, the efficiency and yield of the synthesis, the purity of the final product, and the safety and environmental impact of the process. Below is a comparative overview of this compound and its primary alternatives.
| Feature | This compound | Phenacyl Derivatives (e.g., Phenacyl Bromide) | Coumarin (B35378) Derivatives |
| Starting Material Cost | Generally low to moderate | Moderate | Moderate to high |
| Synthesis Complexity | Relatively straightforward, multi-step process | Generally straightforward | Can be more complex, requiring specialized reagents |
| Typical Yields | 60-80% | 70-90% | Variable, can be high with optimized routes |
| Photolysis Wavelength | UV range (approx. 350 nm) | UV range (approx. 350 nm) | UV to visible range (can be tuned) |
| Quantum Yield | Moderate | Generally higher than 2-nitrobenzyl | Can be very high, tunable by substitution |
| Byproducts | 2-nitrosobenzaldehyde (can be reactive) | Acetophenone derivatives (generally less reactive) | Coumarin derivatives (can be fluorescent) |
| Safety & Environment | Lachrymator, corrosive, hazardous waste | Lachrymator, corrosive, hazardous waste | Generally considered less hazardous |
Deep Dive: Synthesis and Cost Analysis
A thorough cost-effectiveness analysis requires a detailed look at the synthesis of each protecting group. Here, we break down the most common routes for this compound and its alternatives, providing an estimated cost analysis based on currently available market prices for key reagents.
The Workhorse: this compound
The industrial synthesis of this compound typically starts from the readily available and relatively inexpensive 2-nitrotoluene.
Synthesis Workflow:
Experimental Protocol: Synthesis of this compound from 2-Nitrobenzyl Alcohol
A common laboratory-scale synthesis involves the reaction of 2-nitrobenzyl alcohol with phosphorus pentachloride.
-
Dissolution: Dissolve 5 g of 2-nitrobenzyl alcohol in 50 g of dry chloroform (B151607) in a round-bottom flask.
-
Cooling: Cool the flask in an ice-water bath.
-
Addition of Reagent: Slowly add 3 g of powdered phosphorus pentachloride to the cooled solution.
-
Reaction: Allow the reaction mixture to remain in the cold water bath until the reaction is complete.
-
Extraction: Collect the chloroform layer.
-
Solvent Removal: Remove the chloroform by distillation.
-
Purification: The crude this compound, which appears as pale yellow needles, can be purified by crystallization from chloroform. The melting point of the purified product is approximately 49°C.[1]
Cost Analysis:
| Reagent | Price (per kg, industrial grade) | Molar Mass ( g/mol ) | Moles per kg of Product | Cost per kg of Product |
| 2-Nitrotoluene | ~$5-10 | 137.14 | ~7.3 | ~$36.5 - $73 |
| Phosphorus Pentachloride | ~$2-5 | 208.24 | ~7.3 | ~$14.6 - $36.5 |
| Estimated Raw Material Cost | ~$51.1 - $109.5 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.
The Challenger: Phenacyl Derivatives
Phenacyl bromide is a common alternative, often synthesized from acetophenone.
Synthesis Workflow:
Experimental Protocol: Synthesis of p-Bromophenacyl Bromide
This procedure details the synthesis of a substituted phenacyl bromide.
-
Dissolution: In a 500-cc flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 cc of glacial acetic acid.
-
Bromination: Slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, maintaining a temperature below 20°C with vigorous shaking. The addition should take approximately thirty minutes. p-Bromophenacyl bromide will begin to crystallize as needles.
-
Isolation: After the addition is complete, cool the flask in ice-water and filter the product with suction.
-
Washing: Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 cc).
-
Drying and Recrystallization: The air-dried product melts at 106–108°C. Recrystallize from 400 cc of 95% ethyl alcohol to obtain colorless needles with a melting point of 108–109°C. The yield is typically 69–72%.[2]
Cost Analysis:
| Reagent | Price (per kg, industrial grade) | Molar Mass ( g/mol ) | Moles per kg of Product | Cost per kg of Product |
| Acetophenone | ~$3-7 | 120.15 | ~8.3 | ~$24.9 - $58.1 |
| Bromine | ~$2-4 | 159.81 | ~4.15 | ~$8.3 - $16.6 |
| Estimated Raw Material Cost | ~$33.2 - $74.7 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.
The Rising Star: Coumarin Derivatives
Coumarin-based PPGs offer the advantage of tunable photophysical properties, including absorption at longer wavelengths which can be less damaging to biological samples. Their synthesis, however, can be more intricate.
Synthesis Workflow:
Experimental Protocol: General Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a common method for synthesizing coumarins.
-
Mixing Reagents: A phenol (B47542) and a carboxylic acid or ester containing a β-carbonyl group are mixed with a strong acid catalyst, such as sulfuric acid.
-
Heating: The mixture is heated to induce condensation and cyclization.
-
Work-up: The reaction mixture is poured into cold water to precipitate the crude coumarin.
-
Purification: The crude product is then purified by recrystallization, typically from ethanol.
Cost Analysis:
The cost of coumarin-based PPGs is highly variable due to the wide range of possible starting materials and the complexity of their synthesis. Generally, the starting phenols and β-ketoesters are more expensive than the bulk chemicals used for this compound and phenacyl bromide synthesis, leading to a higher overall cost.
Application in Action: Controlling Cellular Signaling
Photoremovable protecting groups are instrumental in studying dynamic cellular processes by allowing for the precise, light-induced release of signaling molecules.
GPCR Signaling Pathway Activation:
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in signal transduction. Photocaged ligands can be used to activate these receptors with high spatial and temporal resolution.
Upon irradiation, the caging group is cleaved from the ligand, which can then bind to its target GPCR. This initiates a downstream signaling cascade, often involving the production of second messengers like cyclic AMP (cAMP), leading to a specific cellular response.[1][3][4][5][6]
Caged Glutamate (B1630785) in Neuroscience:
In neuroscience research, caged glutamate is a powerful tool for mapping neural circuits.[7][8] By releasing glutamate at specific locations with a focused beam of light, researchers can stimulate individual neurons and observe the resulting activity in connected cells.
Conclusion: Choosing the Right Tool for the Job
The cost-effectiveness of this compound in large-scale synthesis remains a compelling factor for many applications. Its relatively low starting material cost and straightforward synthesis make it an attractive option. However, for applications requiring higher quantum yields, less reactive byproducts, or excitation at longer wavelengths to minimize photodamage to sensitive biological samples, alternatives like phenacyl and coumarin derivatives present significant advantages.
The ultimate decision rests on a careful consideration of the specific requirements of the synthesis and the downstream application. For routine, large-scale production where cost is a primary driver and UV irradiation is acceptable, this compound continues to be a viable and economical choice. For more specialized applications in drug development and fundamental research where performance and biocompatibility are critical, the higher initial investment in alternative photolabile protecting groups can be justified by their superior properties and the potential for cleaner, more efficient photocleavage. As research in this field continues to advance, the development of even more efficient and cost-effective photoremovable protecting groups is anticipated, further expanding the toolkit available to scientists and engineers.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second messenger system - Wikipedia [en.wikipedia.org]
- 5. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mapping Auditory Synaptic Circuits with Photostimulation of Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
The Next Generation of Light-Triggered Molecular Tools: A Comparative Guide to Recent Advances in Photolabile Protecting Groups
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of molecular function is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, enabling the light-induced release of bioactive molecules with unparalleled precision. Recent years have witnessed a surge in the development of sophisticated PPGs with enhanced photophysical properties, pushing the boundaries of their application in fields ranging from fundamental cell biology to targeted drug delivery. This guide provides a comparative overview of these recent advancements, supported by quantitative data and detailed experimental protocols.
The ideal PPG should possess a suite of desirable characteristics: activation by low-energy, long-wavelength light to minimize phototoxicity and maximize tissue penetration; a high molar extinction coefficient (ε) and quantum yield of uncaging (Φu) for efficient photorelease; and for advanced applications, a large two-photon absorption (TPA) cross-section (δa) for three-dimensional spatial control.[1] Traditional PPGs, while foundational, often fall short in one or more of these areas, typically requiring UV light for activation. The latest innovations have focused on overcoming these limitations, leading to the development of PPGs based on novel chemical scaffolds and refined existing ones.
Key Areas of Advancement
Recent progress in PPG chemistry can be broadly categorized into several key areas:
-
Red-Shifted Absorption: A major focus has been the development of PPGs that can be cleaved by visible or even near-infrared (NIR) light.[1][2] This is crucial for in vivo applications, where UV light is strongly scattered and absorbed by biological tissues, and can cause cellular damage.[2]
-
Two-Photon Excitation: Enabling the simultaneous absorption of two lower-energy photons to trigger uncaging provides true 3D spatial resolution.[1][3] This has been a significant area of research, with new PPGs being designed specifically for enhanced two-photon sensitivity.
-
Improved Quantum Yields: The efficiency of the photorelease process is quantified by the quantum yield. Recent strategies have focused on molecular design principles that enhance this critical parameter, allowing for the use of lower light doses.[4][5]
-
Novel Scaffolds and Applications: Researchers have expanded the chemical toolbox of PPGs beyond the classic o-nitrobenzyl and coumarin (B35378) derivatives. Quinoline-based PPGs, for example, have shown great promise in complex protein synthesis.[6][7]
Comparative Performance of Modern Photolabile Protecting Groups
The performance of a PPG is dictated by its photophysical parameters. The following tables summarize the quantitative data for a selection of recently developed and widely used PPGs, categorized by their core chemical structure.
o-Nitrobenzyl Derivatives
The o-nitrobenzyl (NB) scaffold is one of the most well-established classes of PPGs. Recent efforts have focused on modifying this core to improve its two-photon absorption properties and uncaging efficiency.
| Protecting Group | Caged Molecule | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | δa (GM) | δu (GM) | Reference |
| NPPOC | DNA | 365 | 230 | 0.41 | - | - | [8] |
| Bz-NPPOC | DNA | ~365 | ~230 | ~0.82 | - | - | [8] |
| SPh-NPPOC | DNA | 365 | ~1610 | ~0.41 | - | - | [8] |
| Dialkylamino-biphenyl | GABA | - | - | - | 11 (at 800 nm) | - | [1] |
| BIST | Calcium Chelator | 440 | - | - | - | - | [1] |
Note: The one-photon decaging efficiency (δu) is the product of the molar extinction coefficient and the quantum yield (ε x Φu). The two-photon decaging action cross-section (δu₂ₚ) is the product of the two-photon absorption cross-section and the quantum yield (δa x Φu). 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.[1]
Coumarin-Based Scaffolds
Coumarin-based PPGs are known for their generally rapid release kinetics and have been a major focus for developing red-shifted and more efficient caging groups.
| Protecting Group | Caged Molecule | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | δa (GM) | δu (GM) | Reference |
| DEACM | - | ~380 | - | - | - | - | [9] |
| Allylic Coumarin 3 | Acetic Acid | 396 | - | 0.27 | - | - | [4] |
| Prenyl-Vinyl-Pyridinium | Acetic Acid | 500 | - | 0.015 | - | - | [10] |
| COUPY | Benzoic Acid | ~550 | - | - | - | - | [2] |
Quinoline-Based Scaffolds
Quinoline-based PPGs are a more recent development, offering unique advantages such as compatibility with complex biochemical reactions like native chemical ligation.
| Protecting Group | Caged Molecule | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | δa (GM) | δu (GM) | Reference |
| PPZQ | Cysteine | 365 | - | - | - | - | [6][7] |
| CyHQ | Acetate | - | - | up to 0.88 | - | up to 2.64 | [11] |
| 4-chloro-7-DMAQ | Acetate | - | - | - | - | >3-fold improvement over parent | [11] |
Experimental Methodologies
Accurate characterization of PPGs is crucial for their effective application. Below are generalized protocols for key experiments.
Determination of Quantum Yield of Uncaging (Φu)
The quantum yield of uncaging is determined by comparing the rate of photolysis of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
-
Sample Preparation: Prepare solutions of the caged compound and a suitable actinometer (e.g., potassium ferrioxalate (B100866) for UV, a well-characterized caged compound for visible light) in the same solvent system (e.g., PBS buffer, pH 7.4). The concentrations should be adjusted to have similar absorbances at the irradiation wavelength.
-
Irradiation: Irradiate both solutions in parallel using a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at the desired wavelength. The light intensity should be constant and uniform across the sample.
-
Analysis: At various time points, withdraw aliquots from both solutions and analyze the extent of photolysis. For the caged compound, this can be done by monitoring the appearance of the released product or the disappearance of the starting material using techniques like HPLC, UV-Vis spectroscopy, or NMR spectroscopy.[4] For the actinometer, a standard analytical procedure is followed.
-
Calculation: The quantum yield of the caged compound (Φu_sample) is calculated using the following equation:
Φu_sample = Φu_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)
where Φu_actinometer is the quantum yield of the actinometer, k is the rate of photolysis (obtained from the slope of the concentration change versus time), and F is the fraction of light absorbed by the sample, which can be calculated from the absorbance at the irradiation wavelength.
Measurement of Two-Photon Absorption Cross-Section (δa)
The two-photon absorption cross-section is typically measured using a femtosecond pulsed laser and a fluorescence-based method.
-
Sample Preparation: Prepare a solution of the PPG in a suitable solvent.
-
Instrumentation: Use a two-photon fluorescence microscope or a similar setup equipped with a tunable femtosecond laser source.
-
Fluorescence Measurement: Measure the two-photon excited fluorescence intensity (F₂ₚ) at various excitation powers (P) while keeping the laser focused on the sample.
-
Data Analysis: The two-photon absorption cross-section (δa) can be determined by comparing the two-photon excited fluorescence of the sample to that of a reference compound with a known δa under the same experimental conditions. The relationship between fluorescence and excitation power is given by:
F₂ₚ ∝ δa * Φf * C * P²
where Φf is the fluorescence quantum yield and C is the concentration. By plotting F₂ₚ versus P², a quadratic relationship should be observed, confirming the two-photon process.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of photolabile protection and deprotection.
Caption: Workflow for determining the quantum yield of uncaging.
Caption: Control of a cellular signaling pathway using a photolabile protecting group.
Conclusion and Future Outlook
The field of photolabile protecting group chemistry continues to evolve at a rapid pace. The development of PPGs that are sensitive to long-wavelength light and two-photon excitation has opened up new avenues for their use in complex biological systems and materials science. Future research will likely focus on further improving the photophysical properties of these molecular tools, such as increasing quantum yields and two-photon action cross-sections, as well as developing PPGs with novel release mechanisms and functionalities. The ability to orthogonally address multiple PPGs with different wavelengths of light will also be a key area of development, allowing for even more intricate control over complex chemical and biological systems. As our understanding of the structure-property relationships of PPGs deepens, we can expect the rational design of even more sophisticated and powerful tools for light-mediated molecular control.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembites.org [chembites.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2-Nitrobenzyl and Other Photoremovable Protecting Groups in Total Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step total synthesis. Among these, photoremovable protecting groups (PPGs) offer an unparalleled level of control, allowing for the precise, "traceless" removal of the protecting moiety with light. The ortho-nitrobenzyl (oNB) group has long been a workhorse in this field. However, a new generation of PPGs has emerged, offering distinct advantages in various synthetic contexts. This guide provides an objective, data-driven comparison of the 2-nitrobenzyl PPG with other notable alternatives, supported by experimental data and detailed methodologies to inform the selection of the optimal PPG for your synthetic strategy.
Performance Comparison of Key Photoremovable Protecting Groups
The choice of a PPG is dictated by several critical parameters, including the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), the nature of the photolytic byproducts, and the kinetics of the deprotection reaction. The following table summarizes key quantitative data for the 2-nitrobenzyl group and its common alternatives.
| Photoremovable Protecting Group (PPG) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| 2-Nitrobenzyl (oNB) | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism, and broad functional group tolerance.[1] Drawbacks: Requires UV light which can be damaging to sensitive substrates, relatively low quantum yield, and the formation of phototoxic and light-absorbing o-nitrosobenzaldehyde byproducts.[2] |
| p-Hydroxyphenacyl (pHP) | 300-350 | 0.2-0.65 | Features: Rapid release kinetics (nanosecond timescale), high quantum yields, and clean photochemistry with byproducts that do not absorb at the irradiation wavelength.[3][4] Drawbacks: Can be less stable under certain conditions compared to oNB. |
| Coumarin-4-ylmethyl (CM) | 350-450 | 0.01-0.2 | Features: Can be cleaved with longer wavelength light (violet-blue), reducing potential photodamage to the substrate.[1] Drawbacks: Generally lower quantum yields compared to pHP. |
| 2-(o-Nitrophenyl)propoxycarbonyl (NPPOC) | 365 | ~0.41 | Features: A derivative of oNB with a relatively high quantum yield, making it suitable for applications like microarray synthesis.[5] Drawbacks: Still generates a nitroso ketone byproduct and has low molar absorptivity.[5] |
Case Study: A Head-to-Head Comparison in Peptide Synthesis
In this study, both oNB and pHP were used to "cage" a thiophosphorylated threonine residue. Upon irradiation at 312 nm, the pHP-protected peptide was deprotected ten times faster than its oNB counterpart. This significant rate enhancement was attributed to a combination of a higher quantum yield and a larger absorptivity for the pHP group at the excitation wavelength.[4]
| Parameter | o-Nitrobenzyl (oNB) | p-Hydroxyphenacyl (pHP) | Reference |
| Quantum Yield (Φ) | 0.25–0.37 | 0.56–0.65 | [4] |
| Deprotection Yield | 50-70% | 50-70% | [4] |
| Relative Deprotection Rate | 1x | 10x | [4] |
This case study underscores the importance of considering not only the quantum yield but also the molar absorptivity at the desired wavelength when selecting a PPG for applications where rapid deprotection is crucial.
Experimental Protocols
Detailed and reliable experimental protocols are critical for the successful application of PPGs. Below are representative procedures for the protection of an alcohol with the 2-nitrobenzyl group and the subsequent photolytic deprotection.
Protection of an Alcohol with 2-Nitrobenzyl Bromide
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 1.2 equiv)
-
2-Nitrobenzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2-nitrobenzyl bromide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Photolytic Deprotection of a 2-Nitrobenzyl Ether
Materials:
-
2-Nitrobenzyl-protected compound
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Dissolve the 2-nitrobenzyl-protected compound in the chosen solvent in a quartz or Pyrex reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.
-
Irradiate the solution with a UV lamp while maintaining a gentle stream of the inert gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected product by an appropriate method (e.g., column chromatography, crystallization, or extraction) to remove the o-nitrosobenzaldehyde byproduct.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow for comparing PPGs and a decision-making framework for selecting the appropriate PPG.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]
Safety Operating Guide
Proper Disposal of 2-Nitrobenzyl Chloride: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 2-Nitrobenzyl chloride (CAS No. 612-23-7), a chemical that requires careful handling due to its hazardous properties. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2] It is also a lachrymator, meaning it can induce tearing.[2] Before handling, ensure that emergency eyewash stations and safety showers are readily accessible.[1][3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use chemical goggles or safety glasses and a face shield.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust or mists, use a NIOSH-approved respirator.[1][3]
Waste Characterization and Segregation
This compound is a halogenated organic compound.[2][4] As such, it must be disposed of as hazardous waste and segregated from other waste streams.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the drain.[5]
-
Segregate Waste: Collect waste this compound in a designated container specifically for halogenated organic waste.[4][5][6] This is crucial as disposal methods and costs for halogenated and non-halogenated waste streams differ significantly.[6]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong bases, acids, amines, or oxidizing agents.[1][3]
| Hazard Classification & Disposal Information | Reference |
| UN Number | UN3261 |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (Benzoyl chloride, 2-nitro-) |
| Hazard Class | 8 |
| Packing Group | II |
| EPA Hazardous Waste Number | D002 (Corrosivity) |
This data is for the related compound 2-Nitrobenzoyl chloride and should be used as a guideline. Always confirm with your institution's environmental health and safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Container Selection and Labeling:
-
Select a chemically compatible container for waste collection, typically a high-density polyethylene (B3416737) (HDPE) carboy or a glass bottle with a secure cap.[5][7]
-
The container must be in good condition, with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write "this compound" and "Halogenated Organic Waste" on the label. All constituents and their approximate concentrations must be listed.
2. Waste Accumulation:
-
Carefully transfer the waste this compound into the designated container using a funnel.
-
For solid residues, sweep or shovel the material into the container, minimizing dust generation.[1]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[1][6]
3. Storage of Waste Container:
-
Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated, corrosive-resistant cabinet.[3][5]
-
Ensure the storage area is cool, dry, and away from direct sunlight or heat sources.[3]
-
Store it separately from incompatible materials.[5]
4. Arranging for Final Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] The final disposal will be carried out at an approved and licensed waste disposal plant.[1][9]
Spill Management
Small Spills:
-
Ensure proper PPE is worn.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1]
-
Avoid generating dust.[1]
Large Spills:
-
Alert your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.[8]
Disposal Workflow
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C7H6ClNO2 | CID 11921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ethz.ch [ethz.ch]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | 612-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Essential Safety and Logistics for Handling 2-Nitrobenzyl Chloride
This document provides crucial safety protocols, operational procedures, and disposal guidelines for the handling of 2-Nitrobenzyl chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.
Chemical Safety Summary
This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing, and may lead to respiratory irritation.[1] Ingesting or inhaling the substance can be harmful.[3]
| Hazard Classification | Description |
| Skin Corrosion | Causes severe skin burns.[1][3] |
| Eye Damage | Causes serious eye damage.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] |
| Acute Toxicity | Harmful if swallowed or inhaled.[3] |
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach combining engineering controls and appropriate personal protective equipment is mandatory to ensure safety when handling this compound.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[4][5] Use of a chemical fume hood is required for all procedures involving this compound.[6][7]
-
Safety Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and burns.[3] |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield. | To protect eyes and face from splashes and dust.[1][6] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator with Type P3 cartridges. | Required when ventilation is inadequate or if irritation is experienced.[1][6] |
| Protective Clothing | A lab coat, long-sleeved garments, and closed-toe shoes. For emergencies, a gas-tight, chemically protective suit is necessary. | To prevent skin exposure.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this substance.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above. Check gloves for any signs of degradation or puncture before use.[3]
-
Emergency Equipment Check: Confirm that the eyewash station and safety shower are operational.
2. Handling the Chemical:
-
Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1][3]
-
Dispensing: Carefully weigh and dispense the solid chemical, minimizing the generation of dust.[1][5]
-
Container Management: Keep the container tightly closed when not in use.[1]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]
3. Spill Response:
-
Evacuate: In case of a spill, evacuate all non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, carefully sweep or shovel the solid material into a suitable container labeled for chemical waste disposal. Avoid creating dust.[1][5]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All this compound waste, including unused product and contaminated materials (e.g., gloves, paper towels, and weighing boats), must be treated as hazardous waste.
-
Containers: Collect waste in a designated, properly labeled, and sealed container.[5] Do not use aluminum or galvanized containers.[4]
2. Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[4]
3. Final Disposal:
-
Authorized Disposal: The disposal of this compound must be conducted through an approved and licensed waste disposal company.[1][2]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal environmental regulations.[4] Do not empty into drains.[7]
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
